molecular formula C7H7FN2S B188259 1-(4-Fluorophenyl)thiourea CAS No. 459-05-2

1-(4-Fluorophenyl)thiourea

货号: B188259
CAS 编号: 459-05-2
分子量: 170.21 g/mol
InChI 键: BRWKXKNZRVALNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Fluorophenyl)thiourea is a versatile synthon advancing innovation in materials science and chemical biology. In perovskite solar cell (PSC) research, it serves as a multifunctional additive that significantly enhances device performance and stability. The thiourea moiety (C=S and N-H groups) coordinates with undercoordinated Pb²⁺ ions at grain boundaries and within the crystal lattice, effectively passivating these defect sites to reduce non-radiative recombination. Concurrently, the electron-withdrawing fluorophenyl group engages in hydrogen bonding with formamidinium cations (FA⁺), modulating crystallization kinetics to yield perovskite films with larger grains, improved crystallinity, and optimized morphology. This synergistic action, combining defect passivation with crystallization control, has been shown to push power conversion efficiencies beyond 24% while markedly improving the film's resistance to environmental moisture . Beyond photovoltaics, this compound is a key building block in organic synthesis for constructing fluorine-containing heterocycles, such as [1,3]-benzothiazin-4-ones, 1,2,4-triazoles, and thiazolidines, which are valuable scaffolds in medicinal and agrochemical research . Studies on related thiourea derivatives also demonstrate a potential for genome protection, where they can reduce cytotoxic and genotoxic effects induced by oxidative stress agents like paraquat, highlighting their relevance in biochemical and cytoprotective research . Its molecular structure, characterized by a twisted conformation between the aromatic ring and the thiourea unit, facilitates the formation of intermolecular N-H···S and N-H···F hydrogen bonds, which are crucial for its solid-state packing and functional properties .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWKXKNZRVALNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351173
Record name 1-(4-Fluorophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-05-2
Record name N-(4-Fluorophenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorophenylthiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental procedure for the synthesis of 1-(4-Fluorophenyl)thiourea, a versatile building block in medicinal chemistry and materials science. The document outlines the chemical pathway, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Reaction Scheme

The synthesis of this compound is typically achieved through the reaction of 4-fluoroaniline with an isothiocyanate precursor. A common and effective method involves the in situ formation of 4-fluorophenyl isothiocyanate from 4-fluoroaniline and a thiocyanate salt, followed by its reaction with an amine source. An alternative route involves the reaction of 4-fluorophenyl isothiocyanate with ammonia. A more direct and widely used laboratory-scale synthesis involves the reaction of 4-fluoroaniline hydrochloride with ammonium thiocyanate.

This guide will focus on the direct reaction of 4-fluoroaniline with ammonium thiocyanate in the presence of an acid, a straightforward and efficient method.

Overall Reaction:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-Fluoroaniline1.0 molar equivalent
Ammonium Thiocyanate1.1 - 1.5 molar equivalents
Hydrochloric Acid (conc.)Catalytic to stoichiometric amount
Product
Molecular FormulaC₇H₇FN₂S[1][2][3]
Molecular Weight170.21 g/mol [1][2][3]
AppearanceWhite to off-white crystalline powder
Melting Point163-167 °C
Reaction Conditions
SolventWater or aqueous ethanol
TemperatureReflux (typically ~100 °C)
Reaction Time2 - 6 hours
Yield
Expected Yield70-90%

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 4-Fluoroaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (optional, for recrystallization)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (1.0 eq.).

  • Acidification: To the stirring 4-fluoroaniline, add a solution of concentrated hydrochloric acid (1.1 eq.) in water. Stir until the 4-fluoroaniline hydrochloride salt is formed and fully dissolved.

  • Addition of Thiocyanate: To the resulting solution, add ammonium thiocyanate (1.2 eq.).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Further cooling in an ice bath can enhance precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.

  • Purification: The crude this compound can be purified by recrystallization. A suitable solvent system is an ethanol-water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator to a constant weight.

  • Characterization: The final product can be characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Fluoroaniline 4-Fluoroaniline Mixing_Acidification Mixing and Acidification 4-Fluoroaniline->Mixing_Acidification Ammonium_Thiocyanate Ammonium_Thiocyanate Ammonium_Thiocyanate->Mixing_Acidification HCl HCl HCl->Mixing_Acidification Reflux Reflux (3-5 hours) Mixing_Acidification->Reflux Cooling_Precipitation Cooling and Precipitation Reflux->Cooling_Precipitation Filtration Filtration Cooling_Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Spectroscopic Characterization of 1-(4-Fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-Fluorophenyl)thiourea (FPTU), a compound of interest in organic synthesis and medicinal chemistry.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for each analytical technique, and key data are summarized in structured tables. The guide also includes graphical workflows to illustrate the characterization process.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₇H₇FN₂S.[3][4] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 459-05-2[3][4][5]
Molecular Formula C₇H₇FN₂S[3][4]
Molecular Weight 170.21 g/mol [1][3][4]
Appearance Solid / Colorless crystals[1][5]
Melting Point 163-167 °C[5]
Purity Typically ≥97%[3][4][5]
InChI Key BRWKXKNZRVALNZ-UHFFFAOYSA-N[3][5]

Synthesis of this compound

The synthesis of thiourea derivatives is commonly achieved through the reaction of an amine with an isothiocyanate.[6] A general and reliable method for preparing this compound is outlined below.

Experimental Protocol: Synthesis
  • Reactant Preparation: Dissolve 4-fluoroaniline (1.0 equivalent) in a suitable aprotic solvent, such as acetone or tetrahydrofuran (THF), in a round-bottom flask.

  • Isothiocyanate Addition: To this solution, add ammonium thiocyanate or a related isothiocyanate source (1.1 equivalents).

  • Reaction: In an alternative and common method, 4-fluorophenyl isothiocyanate is reacted with a source of ammonia.[1][7] For instance, 4-fluorobenzoylisothiocyante can be treated with ammonia in acetone and refluxed for several hours.[1]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled. If a precipitate forms, it is collected by filtration. Often, the mixture is poured into acidified water to precipitate the product.[1]

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product as colorless crystals.[1]

Spectroscopic Characterization Workflow

The structural confirmation of a synthesized compound like this compound relies on a systematic workflow employing multiple spectroscopic techniques. Each method provides unique information about the molecule's structure, which, when combined, allows for unambiguous identification.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Spectroscopic Analysis cluster_confirmation Phase 3: Data Interpretation Synthesis Synthesis of this compound Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS UVVIS UV-Vis Spectroscopy Purification->UVVIS Interpretation Data Analysis & Interpretation NMR->Interpretation FTIR->Interpretation MS->Interpretation UVVIS->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic signatures for this compound.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of hydrogen atoms. For this compound, signals are expected for the amine protons and the aromatic protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 9.5 - 10.0Singlet (broad)1HAr-NH -
~ 7.5 - 8.0Singlet (broad)2H-CS-NH₂
~ 7.3 - 7.5Multiplet (dd or t)2HAromatic H (ortho to NH)
~ 7.0 - 7.2Triplet (t)2HAromatic H (ortho to F)

Note: The chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature and may exchange with D₂O.

¹³C NMR Spectroscopy

Carbon NMR identifies the different carbon environments in the molecule. The presence of fluorine introduces characteristic splitting patterns (C-F coupling) for the carbons of the phenyl ring.[8]

Chemical Shift (δ) ppmJ-coupling (Hz)Assignment
~ 180 - 183-C =S (Thiocarbonyl)
~ 158 - 162¹J_CF ≈ 240-250C -F
~ 135 - 138⁴J_CF ≈ 3-4C -NH (ipso)
~ 128 - 130³J_CF ≈ 8-9C H (meta to F)
~ 115 - 117²J_CF ≈ 21-22C H (ortho to F)

Note: Fluorinated carbons can sometimes be difficult to observe due to signal splitting, which lowers the signal-to-noise ratio.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3150Medium-Strong, BroadN-H Stretching (asymmetric and symmetric)
3100 - 3000Medium-WeakAromatic C-H Stretching
1620 - 1580StrongN-H Bending (Scissoring)
1550 - 1500StrongAromatic C=C Stretching
1400 - 1300StrongC-N Stretching
1250 - 1100StrongC-F Stretching
850 - 700StrongC=S Stretching

Note: The C=S stretching vibration can be complex and may appear as multiple bands.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/zAssignmentNotes
170[M]⁺Molecular ion peak corresponding to C₇H₇FN₂S
154[M - NH₂]⁺Loss of the amino group
111[FC₆H₄NH₂]⁺4-fluoroaniline fragment
95[C₆H₄F]⁺Fluorophenyl cation
Structure-Spectra Correlation Diagram

The following diagram illustrates the relationship between the key structural features of this compound and their expected spectroscopic signals.

G cluster_mol This compound Structure cluster_data Expected Spectroscopic Signatures mol NH2 ¹H NMR: ~7.5-8.0 ppm (broad) FT-IR: ~3400-3200 cm⁻¹ (stretch) NH ¹H NMR: ~9.5-10.0 ppm (broad) FT-IR: ~3200-3150 cm⁻¹ (stretch) CS ¹³C NMR: ~180-183 ppm FT-IR: ~850-700 cm⁻¹ (stretch) CF ¹³C NMR: ~158-162 ppm (¹J_CF) FT-IR: ~1250-1100 cm⁻¹ (stretch) Aromatic ¹H NMR: ~7.0-7.5 ppm ¹³C NMR: ~115-138 ppm p_nh2 p_nh2->NH2 p_nh p_nh->NH p_cs p_cs->CS p_cf p_cf->CF p_aro p_aro->Aromatic

Caption: Correlation of molecular fragments of this compound with their key spectroscopic signals.

Detailed Experimental Protocols for Analysis

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for thioureas to clearly observe exchangeable N-H protons.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the crystalline powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Collection: Collect data in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Technique Selection: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Sample Preparation: For ESI, dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. For EI with a direct insertion probe, place a small amount of the solid sample in a capillary tube.

  • Instrument Parameters: Set the ion source temperature, electron energy (for EI, typically 70 eV), and mass analyzer parameters according to the instrument's standard operating procedures.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1x10⁻³ M).[10] Dilute this stock solution to obtain a final concentration in the range of 1x10⁻⁵ to 1x10⁻⁴ M, ensuring the absorbance is within the linear range of the instrument (ideally < 1.5 AU).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

References

Navigating the Solubility Landscape of 1-(4-Fluorophenyl)thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the solubility of 1-(4-Fluorophenyl)thiourea, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the known solubility characteristics of this compound in common laboratory solvents, details experimental protocols for solubility determination, and presents a workflow for its synthesis, addressing a critical need for accessible and structured data in contemporary research.

Quantitative Solubility Data

Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for this compound (e.g., in grams per 100 mL or moles per liter) in a range of common solvents remains largely unpublished. However, multiple sources consistently report the compound as being soluble in methanol.[1][2] The absence of precise numerical data highlights an area for future research to facilitate its application in various experimental and industrial settings.

To address this gap, this guide provides a generalized, yet detailed, experimental protocol for determining the solubility of compounds like this compound.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
MethanolSoluble[1][2]
Other common solventsData not available

Experimental Protocol for Solubility Determination

The following section details a standardized methodology for the experimental determination of the solubility of a solid organic compound such as this compound. This protocol is based on established laboratory practices for generating reliable and reproducible solubility data.

Materials and Apparatus
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer with heating plate

  • Calibrated thermometer

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure: Static Equilibrium Method
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container.

    • Continuously agitate the mixture using a shaker or magnetic stirrer at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to settle for a predetermined time at the constant temperature to permit the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the equilibrium temperature, and immediately filter it using a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable standard curve).

  • Calculation:

    • Calculate the solubility of the compound in the solvent at the specified temperature, expressed in units such as g/100 mL or mol/L, taking into account the dilution factor.

Synthesis Workflow of this compound

The synthesis of this compound is a well-documented process. The following diagram illustrates a typical experimental workflow for its preparation in a laboratory setting.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Purification cluster_4 Final Product reagent1 4-Fluorobenzoylisothiocyanate in Acetone reaction Reflux under Nitrogen Atmosphere for 3 hours reagent1->reaction reagent2 Ammonia reagent2->reaction cooling Cool Reaction Mixture reaction->cooling precipitation Pour into aqueous HCl cooling->precipitation filtration Filter the Precipitate precipitation->filtration recrystallization Recrystallize from Methanol filtration->recrystallization product This compound (colorless crystals) recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Biological Significance

Derivatives of fluorophenyl thiourea have demonstrated a range of biological activities, including potential applications in diabetes management through the inhibition of enzymes such as α-amylase and α-glycosidase. Specifically, 4-fluorophenyl substituted thiourea derivatives have shown notable inhibitory effects on these enzymes, highlighting their therapeutic potential. Further research into the specific signaling pathways and mechanisms of action is an active area of investigation.

Conclusion

This technical guide consolidates the current understanding of the solubility of this compound. While quantitative data is sparse, the provided qualitative information and detailed experimental protocols offer a solid foundation for researchers. The outlined synthesis workflow provides a practical guide for the preparation of this compound, enabling further studies into its chemical properties and biological activities. The clear need for quantitative solubility studies presents an opportunity for future research to further elucidate the physicochemical profile of this promising molecule.

References

The Advent and Advancement of Fluorophenylthioureas: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, historical development, and biological significance of fluorophenylthioureas for researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] Thiourea and its derivatives have long been recognized for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. The convergence of these two chemical motifs in the form of fluorophenylthioureas has given rise to a class of compounds with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of fluorophenylthioureas, tailored for professionals in the field of chemical and pharmaceutical research.

Historical Perspective

The journey of fluorophenylthioureas is intrinsically linked to the broader history of organofluorine chemistry and the development of thiourea synthesis. While the synthesis of phenylthiourea was reported in the 19th century, the introduction of fluorine into this scaffold is a more recent development, driven by the growing appreciation for the unique properties that fluorine imparts to bioactive molecules.

The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride.[2] However, it was not until the mid-20th century that the deliberate incorporation of fluorine into drug candidates became a more common strategy. The first commercially available fluorine-containing drug, fludrocortisone, was introduced in 1954, followed by the anticancer agent 5-fluorouracil in 1957.[3]

The primary route to N-substituted thioureas has historically involved the reaction of an amine with an isothiocyanate. The synthesis of the precursor, phenyl isothiocyanate, has been known for over a century. Early methods for preparing aryl isothiocyanates often involved the reaction of a primary amine with carbon disulfide, followed by treatment with a desulfurizing agent.

While a definitive first synthesis of a simple fluorophenylthiourea is not readily apparent in early literature, the groundwork for their creation was laid by the development of methods to synthesize fluorinated anilines and the subsequent reaction of these with thiocyanate sources or isothiocyanates. The widespread availability of fluoroanilines and the refinement of isothiocyanate synthesis in the latter half of the 20th century undoubtedly paved the way for the exploration of fluorophenylthioureas as a distinct class of compounds with potential biological applications.

General Synthesis of Fluorophenylthioureas

The most prevalent and versatile method for the synthesis of N-monosubstituted and N,N'-disubstituted fluorophenylthioureas involves the reaction of a fluorophenyl isothiocyanate with a primary or secondary amine, or the reaction of a fluoroaniline with an isothiocyanate.

A general workflow for the synthesis of fluorophenylthioureas is depicted below:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Fluoroaniline Fluoroaniline Fluorophenyl Isothiocyanate Fluorophenyl Isothiocyanate Fluoroaniline->Fluorophenyl Isothiocyanate + Carbon Disulfide (or other thiocarbonyl source) Carbon Disulfide Carbon Disulfide Amine Amine Fluorophenylthiourea Fluorophenylthiourea Fluorophenyl Isothiocyanate->Fluorophenylthiourea + Amine

General synthesis workflow for fluorophenylthioureas.

Experimental Protocols

Detailed methodologies for the synthesis of specific fluorophenylthiourea derivatives are crucial for reproducibility and further investigation. Below are representative experimental protocols extracted from the scientific literature.

Synthesis of bis(N-p-fluorophenylthiourea)

This protocol describes the synthesis of a dimeric fluorophenylthiourea derivative.[4]

Materials:

  • p-fluorophenyl isothiocyanate

  • Hydrazine monohydrate

  • Ethanol

Procedure:

  • Dissolve p-fluorophenyl isothiocyanate (0.01 mol, 1.53 g) in 25 mL of ethanol.

  • Add hydrazine monohydrate (0.005 mol, 0.25 g) dropwise to the solution.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Filter the precipitate that forms.

  • Wash the precipitate with ice-cold ethanol.

  • Recrystallize the product from hot ethanol to obtain pure bis(N-p-fluorophenylthiourea).

Synthesis of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea

This protocol details a multi-step synthesis of a more complex fluorophenylthiourea derivative.[5]

Step 1: Synthesis of 3,4,5-trimethoxybenzoyl chloride

  • Treat commercial 1-(3,4,5-trimethoxy)benzoic acid with thionyl chloride.

  • Isolate the resulting acid chloride.

Step 2: In situ generation of 3,4,5-trimethoxybenzoyl isothiocyanate

  • React the 3,4,5-trimethoxybenzoyl chloride with ammonium thiocyanate in dry acetonitrile.

Step 3: Synthesis of the final product

  • React the in situ generated 3,4,5-trimethoxybenzoyl isothiocyanate with 3-fluoroaniline.

  • Isolate and purify the resulting 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea.

Biological Activities and Structure-Activity Relationships

Fluorophenylthioureas have demonstrated a wide range of biological activities, making them attractive candidates for drug development. The presence and position of the fluorine atom on the phenyl ring, as well as the nature of the other substituents on the thiourea nitrogen, significantly influence their biological effects.

Enzyme Inhibition

A prominent area of investigation for fluorophenylthioureas is their role as enzyme inhibitors. They have shown potent inhibitory activity against several key enzymes implicated in various diseases.

α-Amylase and α-Glucosidase Inhibition: Several fluorophenylthiourea derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[6] Inhibition of these enzymes can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes.[6]

The inhibitory pathway can be visualized as follows:

G Carbohydrates Carbohydrates alpha-Amylase alpha-Amylase Carbohydrates->alpha-Amylase alpha-Glucosidase alpha-Glucosidase Carbohydrates->alpha-Glucosidase Glucose Glucose alpha-Amylase->Glucose Digestion alpha-Glucosidase->Glucose Digestion Fluorophenylthiourea Fluorophenylthiourea Inhibition Fluorophenylthiourea->Inhibition Inhibition->alpha-Amylase Inhibition->alpha-Glucosidase

Inhibition of carbohydrate metabolism enzymes.

Quantitative Data on Enzyme Inhibition:

CompoundTarget EnzymeIC50 (nM)Reference
4-Fluorophenylthioureaα-Amylase53.307[6]
4-Fluorophenylthioureaα-Glucosidase24.928[6]
CompoundTarget EnzymeKi (µM)Reference
1-(2,6-difluorophenyl)thioureaGlutathione Reductase (GR)23.04 ± 4.37 - 59.97 ± 13.45[7]
1-(2,6-difluorophenyl)thioureaGlutathione S-Transferase (GST)7.22 ± 1.64 - 41.24 ± 2.55[7]
Anticancer Activity

Fluorophenylthioureas have also emerged as promising anticancer agents. Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For instance, some thiourea derivatives have been shown to inhibit Aurora Kinase B, a key regulator of mitosis that is often overexpressed in cancer cells.[8]

A simplified representation of this inhibitory action is shown below:

G Aurora Kinase B Aurora Kinase B Cell Cycle Progression Cell Cycle Progression Aurora Kinase B->Cell Cycle Progression Cancer Cell Proliferation Cancer Cell Proliferation Cell Cycle Progression->Cancer Cell Proliferation Fluorophenylthiourea Derivative Fluorophenylthiourea Derivative Inhibition Fluorophenylthiourea Derivative->Inhibition Inhibition->Aurora Kinase B

Inhibition of Aurora Kinase B signaling.
Antioxidant Activity

Several studies have highlighted the antioxidant properties of fluorophenylthioureas.[6] They exhibit significant radical scavenging activity and reducing power, which can help mitigate oxidative stress, a contributing factor to various chronic diseases.[6]

Conclusion and Future Directions

Fluorophenylthioureas represent a versatile and promising class of compounds with a rich chemical history and a broad spectrum of biological activities. The strategic incorporation of fluorine into the phenylthiourea scaffold has proven to be a successful strategy for enhancing their therapeutic potential. The synthetic accessibility and the tunability of their structure make them an attractive platform for the development of novel drug candidates targeting a range of diseases, from metabolic disorders to cancer.

Future research in this area should focus on elucidating the detailed mechanisms of action of these compounds, optimizing their pharmacokinetic profiles, and exploring their potential in combination therapies. The continued investigation of structure-activity relationships will be crucial for the rational design of next-generation fluorophenylthioureas with enhanced potency and selectivity. The in-depth understanding of their synthesis and biological properties, as outlined in this guide, will undoubtedly facilitate their journey from laboratory curiosities to clinically relevant therapeutic agents.

References

Preliminary Biological Screening of 1-(4-Fluorophenyl)thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)thiourea and its derivatives represent a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing key findings from in vitro studies. The document details its demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties. Methodologies for the principal screening assays are described to facilitate the replication and further investigation of these promising compounds.

Introduction

Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two amino groups. The incorporation of a fluorine atom into the phenyl ring of these molecules can significantly modulate their physicochemical properties, including lipophilicity and metabolic stability, often enhancing their biological efficacy. Preliminary screenings of this compound have revealed its potential as a lead compound for the development of new therapeutic agents. This guide synthesizes the available quantitative data and experimental protocols to serve as a foundational resource for researchers in the field.

Biological Activities of this compound and its Derivatives

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The in vitro anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-(3-Chloro-4-fluorophenyl)-3-(substituted)thioureaSW620 (Metastatic Colon Cancer)~5.8 - 7.6[1]
Substituted 1,3-diarylthioureaSW480 (Primary Colon Cancer)9.0[2]
Substituted 1,3-diarylthioureaSW620 (Metastatic Colon Cancer)1.5[2]
Substituted 1,3-diarylthioureaK-562 (Chronic Myelogenous Leukemia)6.3[2]
Fluorinated pyridine derivative of thioureaHepG2 (Liver Carcinoma)4.8 µg/mL
Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity, representing the lowest concentration of the compound that prevents visible growth of the microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Fluorinated pyridine derivative of thioureaS. pneumoniae1.95 - 15.63
Fluorinated pyridine derivative of thioureaB. subtilis1.95 - 15.63
Fluorinated pyridine derivative of thioureaP. aeruginosa1.95 - 15.63
Fluorinated pyridine derivative of thioureaE. coli1.95 - 15.63
Fluorinated pyridine derivative of thioureaA. fumigatus1.95 - 15.63
Thiourea derivatives bearing 3-amino-1H-1,2,4-triazoleS. aureus4 - 32
Thiourea derivatives bearing 3-amino-1H-1,2,4-triazoleS. epidermidis4 - 32
Enzyme Inhibition

This compound has been identified as a potent inhibitor of key enzymes associated with diabetes mellitus, specifically α-amylase and α-glucosidase.[3] Inhibition of these enzymes can help to control postprandial hyperglycemia.

EnzymeIC50Reference
α-Amylase53.307 nM[3]
α-Glucosidase24.928 nM[3]
Antioxidant Activity
AssayIC50Reference
DPPH Radical Scavenging45 µg/mL[4]
ABTS Radical Scavenging52 µg/mL[4]

Experimental Protocols

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility - Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

α-Amylase Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations and α-amylase solution in a phosphate buffer (pH 6.9).

  • Pre-incubation: Incubate the mixture at 37°C for 20 minutes.

  • Substrate Addition: Add starch solution to initiate the reaction and incubate for 15 minutes.

  • Reaction Termination: Stop the reaction by adding dinitrosalicylic acid (DNS) color reagent and heat in a boiling water bath for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance at 540 nm.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (without inhibitor). The IC50 value is then determined.

α-Glucosidase Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations and α-glucosidase solution in a phosphate buffer (pH 6.8).

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Substrate Addition: Add p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to start the reaction and incubate for another 15 minutes.

  • Reaction Termination: Stop the reaction by adding sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm.

  • Inhibition Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Experimental Workflows

Caption: Workflow for the in vitro anticancer MTT assay.

experimental_workflow_antimicrobial start Start prepare_dilutions Prepare Serial Dilutions of This compound in 96-well Plate start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate Wells with Microbes prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Visually Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FZD Frizzled Receptor DVL Dishevelled (DVL) FZD->DVL LRP LRP5/6 LRP->DVL Wnt Wnt Ligand Wnt->FZD Binds GSK3B GSK-3β DVL->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation AXIN Axin AXIN->BetaCatenin APC APC APC->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulates and Translocates Thiourea This compound (Derivative) Thiourea->DVL Potential Inhibition Point TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Proliferation Cell Proliferation TargetGenes->Proliferation Apoptosis Decreased Apoptosis TargetGenes->Apoptosis

References

physical and chemical properties of 1-(4-Fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(4-Fluorophenyl)thiourea

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . It includes detailed experimental protocols, structured data presentation, and visualizations of key processes and biological interactions to serve as an essential resource for professionals in research and drug development.

Core Physical and Chemical Properties

This compound, a fluorinated derivative of thiourea, is a solid crystalline compound.[1][2] Its properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₇H₇FN₂S[3][4][5]
Molecular Weight 170.21 g/mol [1][3][4]
Appearance White to off-white crystalline powder[2][3]
Melting Point 163-167 °C[1][3]
Boiling Point (Predicted) 264.2 ± 42.0 °C[2][3]
Density (Predicted) 1.397 ± 0.06 g/cm³[2][3]
pKa (Predicted) 13.04 ± 0.70[2][3]
Solubility Soluble in Methanol[2][3]
InChI Key BRWKXKNZRVALNZ-UHFFFAOYSA-N[1][6]
SMILES NC(=S)Nc1ccc(F)cc1[1][5][6]
CAS Number 459-05-2[1][3][4]
Crystallographic Data

The molecular structure of this compound has been determined by X-ray crystallography. The compound crystallizes in a monoclinic system.[7] In the solid state, the aromatic ring and the thiourea group are twisted relative to each other.[7] The crystal structure is stabilized by intermolecular N-H⋯S and N-H⋯F hydrogen bonds, which link the molecules into infinite sheets.[7]

Crystal SystemMonoclinic
Space Group P2₁/c
a 9.1384 (8) Å
b 8.4338 (7) Å
c 10.5334 (9) Å
β 109.796 (2)°
Volume 763.85 (11) ų
Z 4
(Crystal data for C₇H₇FN₂S)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline protocols for the synthesis and characterization of this compound.

Synthesis Protocol

A common method for the synthesis of N-aryl thioureas involves the reaction of an appropriate isothiocyanate with an amine. A specific method for synthesizing the title compound is detailed below.

Method 1: From Isothiocyanate and Ammonia [7]

  • Reaction Setup: Dissolve 4-Fluorobenzoyl isothiocyanate (1 mmol) in acetone.

  • Reagent Addition: Treat the solution with ammonia (1 mmol) under a nitrogen atmosphere.

  • Reflux: Heat the reaction mixture at reflux for 3 hours.

  • Precipitation: After cooling, pour the reaction mixture into aqueous HCl. The product will precipitate out of the solution.

  • Recrystallization: Collect the precipitate and recrystallize it from methanol to yield colorless crystals of this compound.

G reagents 4-Fluorobenzoyl Isothiocyanate + Ammonia in Acetone reflux Reflux for 3h under N₂ atmosphere reagents->reflux precipitation Cool and pour into aqueous HCl reflux->precipitation product Precipitated Product precipitation->product recrystallization Recrystallize from Methanol product->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Synthetic workflow for this compound.

Characterization Protocols

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

4.1 Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[8][9]

    • Process the spectra to identify chemical shifts (ppm), coupling constants (Hz), and integration values characteristic of the this compound structure.[8][9]

  • Infrared (IR) Spectroscopy:

    • Prepare a sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.[8][10]

    • Identify characteristic absorption bands for N-H, aromatic C-H, and C=S functional groups.[8][11]

4.2 Elemental Analysis and Mass Spectrometry

  • Elemental Analysis:

    • Submit a pure, dry sample for C, H, N, and S analysis.

    • Compare the experimentally determined weight percentages of each element with the theoretical values calculated from the molecular formula (C₇H₇FN₂S).[7][8] The results should be within ±0.4% of the theoretical values.[8]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Determine the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ to confirm the molecular weight of the compound.[9]

G cluster_spectroscopy Spectroscopic Verification cluster_composition Compositional Analysis NMR NMR Spectroscopy (¹H, ¹³C) structure Structural Confirmation NMR->structure IR FT-IR Spectroscopy IR->structure EA Elemental Analysis (C, H, N, S) purity Purity & Molecular Weight Confirmation EA->purity MS Mass Spectrometry MS->purity start Synthesized Compound start->NMR start->IR start->EA start->MS

Caption: Workflow for the characterization of synthesized compounds.

Biological Activity

Fluorinated thioureas are a significant class of compounds known to exhibit a variety of biological activities, including antimicrobial and insecticidal properties.[7] Recent studies have highlighted the potential of fluorophenyl thiourea derivatives in managing diabetes through their antioxidant effects and inhibition of key metabolic enzymes.[12]

Enzyme Inhibition and Antioxidant Activity

This compound and its derivatives have demonstrated notable bioactivity. Specifically, 4-fluorophenyl derivatives have shown potent inhibitory effects against α-amylase and α-glycosidase, two enzymes crucial in carbohydrate metabolism and blood glucose regulation.[12][13] These compounds also exhibit significant antioxidant capacity.[12]

  • α-Amylase and α-Glycosidase Inhibition: The 4-fluorophenyl derivative was identified as a highly effective inhibitor of both α-amylase (IC₅₀: 53.307 nM) and α-glycosidase (IC₅₀: 24.928 nM).[12] This dual inhibition suggests a potential therapeutic application in controlling postprandial hyperglycemia in diabetic patients.

  • Antioxidant Efficacy: Fluorophenyl thiourea compounds display high antioxidant activity, as determined by various assays such as DPPH and ABTS radical scavenging.[12][13] This activity is crucial for combating oxidative stress, a common complication associated with diabetes.

G compound This compound Derivative enzyme1 α-Amylase compound->enzyme1 enzyme2 α-Glycosidase compound->enzyme2 outcome Reduced Carbohydrate Metabolism enzyme1->outcome enzyme2->outcome effect Control of Hyperglycemia outcome->effect

Caption: Inhibition of diabetes-related enzymes by a thiourea derivative.

References

1-(4-Fluorophenyl)thiourea CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)thiourea, a versatile organosulfur compound with significant potential in various research and development fields. This document details its chemical and physical properties, synthesis and experimental protocols, and biological activities, presenting data in a clear and accessible format for scientific professionals.

Core Compound Information

CAS Number: 459-05-2[1][2][3]

Molecular Formula: C₇H₇FN₂S[1][2]

Physicochemical and Crystallographic Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Weight 170.21 g/mol [1][2][3]
Melting Point 163-167 °C[3]
Boiling Point (Predicted) 264.2 ± 42.0 °C
Density (Predicted) 1.397 ± 0.06 g/cm³
pKa (Predicted) 13.04 ± 0.70
Crystal System Monoclinic[4]
Space Group P2₁/c[5]
Unit Cell Dimensions a = 9.1384(8) Å, b = 8.4338(7) Å, c = 10.5334(9) Å, β = 109.796(2)°[4]
Volume 763.85(11) ų[4]

Synthesis and Experimental Protocols

Detailed Synthesis of this compound

A common and effective method for the synthesis of this compound involves the in situ generation of an isothiocyanate intermediate followed by reaction with an appropriate amine.

Experimental Protocol:

  • In Situ Formation of 4-Fluorobenzoyl Isothiocyanate:

    • To a solution of 4-fluorobenzoyl chloride (10 mmol) in dry acetonitrile (50 mL), add ammonium thiocyanate (10 mmol).

    • Reflux the reaction mixture for 30 minutes under a nitrogen atmosphere. The formation of the isothiocyanate can be monitored by infrared spectroscopy.

  • Reaction with Ammonia:

    • After cooling the reaction mixture to room temperature, add a solution of ammonia (10 mmol) in acetonitrile (10 mL) dropwise.

    • Reflux the resulting mixture for 3 hours.[4]

  • Purification and Isolation:

    • Upon completion of the reaction, pour the mixture into cold water to precipitate the crude product.

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from methanol to yield pure this compound as colorless crystals.[4]

G Workflow for the Synthesis of this compound cluster_0 Isothiocyanate Formation cluster_1 Thiourea Formation cluster_2 Purification 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl Chloride Acetonitrile_reflux_1 Acetonitrile, Reflux (30 min) 4-Fluorobenzoyl_chloride->Acetonitrile_reflux_1 Ammonium_thiocyanate Ammonium Thiocyanate Ammonium_thiocyanate->Acetonitrile_reflux_1 Isothiocyanate_intermediate 4-Fluorobenzoyl Isothiocyanate (in situ) Acetonitrile_reflux_1->Isothiocyanate_intermediate Acetonitrile_reflux_2 Acetonitrile, Reflux (3 h) Isothiocyanate_intermediate->Acetonitrile_reflux_2 Ammonia Ammonia Ammonia->Acetonitrile_reflux_2 Crude_product Crude this compound Acetonitrile_reflux_2->Crude_product Precipitation Precipitation in Cold Water Crude_product->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization from Methanol Filtration->Recrystallization Pure_product Pure this compound Recrystallization->Pure_product G Workflow for α-Amylase Inhibition Assay Prepare_Solutions Prepare Stock Solutions (Compound, Enzyme, Substrate) Dispense_Compound Dispense Compound into 96-well Plate Prepare_Solutions->Dispense_Compound Add_Enzyme Add α-Amylase Solution Dispense_Compound->Add_Enzyme Incubate_1 Pre-incubation Add_Enzyme->Incubate_1 Add_Substrate Add Starch Solution Incubate_1->Add_Substrate Incubate_2 Incubation Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction (e.g., add DNS reagent) Incubate_2->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC₅₀ Measure_Absorbance->Calculate_Inhibition G Potential Anticancer Mechanisms of Fluorophenylthiourea Derivatives Fluorophenylthiourea Fluorophenylthiourea Derivative RAS_RAF_MAPK RAS-RAF-MAPK Pathway Fluorophenylthiourea->RAS_RAF_MAPK Wnt_beta_catenin Wnt/β-catenin Pathway Fluorophenylthiourea->Wnt_beta_catenin Apoptosis_Regulation Apoptosis Regulatory Proteins Fluorophenylthiourea->Apoptosis_Regulation IL6_Production IL-6 Production Fluorophenylthiourea->IL6_Production Cell_Proliferation Cancer Cell Proliferation RAS_RAF_MAPK->Cell_Proliferation Wnt_beta_catenin->Cell_Proliferation Apoptosis Apoptosis Apoptosis_Regulation->Apoptosis Inflammation Tumor-Associated Inflammation IL6_Production->Inflammation

References

Tautomerism in N-Arylthiourea Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Dynamic Nature of N-Arylthiourea Derivatives

N-arylthiourea derivatives are a versatile class of compounds with significant applications in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] A fundamental aspect of their chemistry, which profoundly influences their biological activity, physicochemical properties, and interaction with biological targets, is their existence in a dynamic equilibrium between two tautomeric forms: the thione and the thiol.[4][5] This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms.

The two primary tautomeric forms are:

  • Thione form: Characterized by a carbon-sulfur double bond (C=S) and an N-H bond.

  • Thiol form (or isothiourea): Characterized by a carbon-nitrogen double bond (C=N) and a sulfhydryl group (S-H).

The equilibrium between these two forms is dynamic and can be influenced by a variety of factors, including the electronic nature of the substituents on the aryl ring, the solvent, temperature, and the physical state (solid or solution).[6][7] Understanding and controlling this tautomeric equilibrium is crucial for drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.[8][9][10]

Factors Influencing the Thione-Thiol Tautomeric Equilibrium

The predominance of either the thione or the thiol tautomer is a delicate balance governed by several interconnected factors:

  • Electronic Effects of Substituents: The nature of the substituents on the aryl ring plays a critical role. Electron-withdrawing groups tend to increase the acidity of the N-H proton, which can favor the thiol form. Conversely, electron-donating groups can stabilize the thione form.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent have a profound impact on the tautomeric equilibrium.[6][7] Polar, protic solvents can form hydrogen bonds with both the C=S and N-H groups of the thione form, often stabilizing it. In contrast, nonpolar solvents may favor the less polar thiol form.

  • Intramolecular and Intermolecular Hydrogen Bonding: In the solid state, the crystal packing is often dominated by intermolecular hydrogen bonds, typically favoring the thione form where N-H groups act as hydrogen bond donors and the sulfur atom of the thiocarbonyl group acts as an acceptor.[9] Intramolecular hydrogen bonding can also play a role in stabilizing specific tautomers, depending on the substitution pattern.

  • Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters (ΔH and ΔS) of the tautomerization process will determine the direction of the shift with temperature.

  • Physical State: The predominant tautomer in the solid state, as determined by X-ray crystallography, can differ from the equilibrium mixture present in solution.[4][8] Crystal packing forces can lock the molecule in a specific tautomeric form that may not be the most stable in solution.

Quantitative Analysis of Tautomeric Equilibrium

While the qualitative aspects of thione-thiol tautomerism in N-arylthiourea derivatives are well-documented, comprehensive quantitative data in the form of equilibrium constants (KT) across a wide range of derivatives and conditions is sparse in the literature. The following table summarizes the general observations and available semi-quantitative data regarding the predominant tautomeric forms.

Compound Class/ConditionsPredominant TautomerMethod of DeterminationKey Observations & Notes
Simple Thioureas (in aqueous solution)ThionePotentiometric titrationFor thiourea and monophenylthiourea, the non-acidic (thione) form is present at >98%.
N-Arylthioureas (Solid State)ThioneX-ray CrystallographyCrystal structures of various N,N'-diarylthioureas consistently show the thione form, stabilized by intermolecular N-H···S hydrogen bonds.[8][9]
N,N,N'-Trisubstituted Thioureas (Solid State)ThioneX-ray CrystallographyThe thione form is observed, with the molecular packing influenced by the nature of the substituents.[4]
Diphenylthiourea (Gas Phase)Thioimidol (Thiol)Mass SpectrometryMass spectral fragmentation patterns suggest a higher prevalence of the thiol form in the gas phase compared to other thioureas.
4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneThione (97.27%)HPLC-MSIn solution, the thione form is predominant, with a minor thiol peak (2.73%) that increases in basic conditions.[11]

Experimental Protocols for Studying Tautomerism

A multi-pronged approach combining synthesis, spectroscopy, crystallography, and computational modeling is essential for a thorough investigation of tautomerism in N-arylthiourea derivatives.

Synthesis of N-Arylthiourea Derivatives

A common and versatile method for the synthesis of N-arylthiourea derivatives involves the reaction of an aryl isothiocyanate with a primary or secondary amine.

General Protocol:

  • Preparation of Aryl Isothiocyanate: Aniline or a substituted aniline is treated with thiophosgene or a thiophosgene equivalent in a suitable solvent (e.g., dichloromethane, chloroform) in the presence of a base (e.g., triethylamine, calcium carbonate) to yield the corresponding aryl isothiocyanate.

  • Reaction with Amine: The aryl isothiocyanate is then reacted with a primary or secondary amine in an inert solvent such as dichloromethane, acetonitrile, or THF at room temperature or with gentle heating.

  • Work-up and Purification: The reaction mixture is typically washed with dilute acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

NMR Spectroscopy for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to study tautomeric equilibria in solution.[12] Both ¹H and ¹³C NMR can provide valuable information, and ¹⁵N NMR, though more technically demanding, can be particularly informative.[13][14]

Detailed Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the N-arylthiourea derivative in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, acetone-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Key Signals to Observe:

      • N-H protons: In the thione form, these typically appear as broad singlets in the region of δ 7-12 ppm. Their chemical shift and broadness can be temperature and concentration-dependent.

      • S-H proton: If the thiol tautomer is present in a significant amount, a sharp singlet corresponding to the S-H proton may be observed, typically in the range of δ 3-5 ppm.

    • Quantitative Analysis: If separate signals for both tautomers are observed and the equilibrium is slow on the NMR timescale, the ratio of the tautomers can be determined by integrating the respective signals. For example, the ratio of the integral of the S-H proton to the integral of an aromatic proton (of known multiplicity) can be used to quantify the thiol form.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key Signals to Observe:

      • C=S carbon (Thione): This signal is characteristic and appears in the downfield region of the spectrum, typically between δ 180-200 ppm.[2]

      • C=N carbon (Thiol): The imino carbon of the thiol tautomer is expected to resonate at a higher field compared to the thiocarbonyl carbon.

  • Variable Temperature (VT) NMR:

    • Acquire a series of ¹H NMR spectra at different temperatures.

    • Analysis: Changes in the relative integrals of the tautomer-specific signals with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process. Coalescence of signals at higher temperatures can provide information about the rate of interconversion.

  • ¹⁵N NMR Spectroscopy:

    • This technique is highly sensitive to the chemical environment of the nitrogen atoms.

    • The ¹⁵N chemical shifts of the nitrogen atoms in the thione and thiol forms will be significantly different, providing a clear indication of the predominant tautomer. Due to the low natural abundance and low gyromagnetic ratio of ¹⁵N, isotopic labeling or specialized pulse sequences (e.g., INEPT) may be necessary.[13]

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous evidence for the structure of a molecule in the solid state, including the specific tautomeric form present in the crystal lattice.[4][10]

Detailed Methodology:

  • Crystal Growth:

    • Grow single crystals of the N-arylthiourea derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).

    • Common techniques include slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of solvent is crucial.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a diffractometer.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural parameters.

  • Analysis:

    • The final refined structure provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

    • This allows for the definitive identification of the tautomeric form in the solid state. For N-arylthioureas, the presence of a C=S double bond (typically ~1.68 Å) and C-N single bonds (typically ~1.35 Å), along with the location of the hydrogen atoms on the nitrogen atoms, confirms the thione tautomer.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental studies by providing insights into the relative stabilities of tautomers and the transition state for their interconversion.[15][16]

Detailed Methodology:

  • Structure Preparation: Build the 3D structures of both the thione and thiol tautomers of the N-arylthiourea derivative using a molecular modeling software.

  • Gas-Phase Geometry Optimization:

    • Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

    • This will yield the minimum energy structures of both tautomers.

  • Frequency Calculation:

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvent Effects:

    • To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

    • Perform single-point energy calculations on the gas-phase optimized geometries in the desired solvent or perform a full geometry optimization in the presence of the solvent model for higher accuracy.

  • Relative Energy Calculation:

    • Calculate the relative Gibbs free energy (ΔG) between the two tautomers in the gas phase and in solution. The tautomer with the lower Gibbs free energy is the more stable one.

    • The equilibrium constant (KT) can be calculated from the difference in Gibbs free energy using the equation: ΔG = -RT ln(KT).

  • Transition State Search:

    • To investigate the mechanism of tautomerization, a transition state search can be performed to locate the saddle point on the potential energy surface connecting the two tautomers. This provides the activation energy for the interconversion.

Mandatory Visualizations

Experimental Workflow for Tautomerism Study

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis cluster_data Data Interpretation synthesis Synthesis of N-Arylthiourea Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, VT-NMR) purification->nmr xray Single-Crystal X-ray Diffraction purification->xray comp Computational Modeling (DFT) purification->comp ratio Tautomer Ratio (Solution) nmr->ratio structure Solid-State Structure xray->structure energy Relative Stabilities & Activation Energy comp->energy

Caption: Experimental workflow for the investigation of tautomerism in N-arylthiourea derivatives.

TLR1/2 Signaling Pathway Activated by N-Arylthiourea Derivatives

tlr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR1 TLR1 MyD88 MyD88 TLR1->MyD88 Recruitment TLR2 TLR2 TLR2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB NFkB_active NF-κB NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines Gene Transcription Ligand N-Arylthiourea Derivative Ligand->TLR1 Binds to TLR1/2 heterodimer Ligand->TLR2 Binds to TLR1/2 heterodimer

Caption: TLR1/2 signaling pathway initiated by N-arylthiourea derivatives, leading to cytokine release.[9]

Conclusion

The tautomeric equilibrium between the thione and thiol forms is a central feature of N-arylthiourea chemistry, with significant implications for their application in drug discovery and development. The predominance of a particular tautomer is governed by a complex interplay of electronic, steric, and environmental factors. A comprehensive understanding of this phenomenon requires a synergistic approach, combining organic synthesis, advanced spectroscopic techniques like NMR, definitive structural analysis through X-ray crystallography, and theoretical insights from computational chemistry. By elucidating the factors that control tautomerism, researchers can better predict and modulate the physicochemical and biological properties of N-arylthiourea derivatives, ultimately leading to the design of more effective therapeutic agents. The continued investigation into the quantitative aspects of this equilibrium will further empower rational drug design efforts in this important class of compounds.

References

Methodological & Application

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of 1-(4-Fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Fluorophenyl)thiourea is a thiourea derivative with potential biological activities. Thiourea-containing compounds have been identified as inhibitors of various enzymes, suggesting their potential as therapeutic agents. This document provides detailed protocols for in vitro enzyme inhibition assays to evaluate the inhibitory effects of this compound against two common enzyme targets for this class of compounds: urease and tyrosinase.

Potential Enzyme Targets for this compound

Thiourea derivatives have been reported to inhibit a variety of enzymes. Based on the literature, potential targets for this compound and related compounds include:

  • Urease: A key enzyme in the pathogenesis of infections caused by bacteria like Helicobacter pylori.[1][2][3]

  • Tyrosinase: A copper-containing enzyme crucial for melanin biosynthesis, making it a target for treating hyperpigmentation.[4][5]

  • Cholinesterases (AChE and BChE): These enzymes are involved in neurotransmission and are targets for Alzheimer's disease treatment.[4][6]

  • α-Amylase and α-Glucosidase: Key enzymes in carbohydrate digestion, and their inhibition is a strategy for managing type 2 diabetes.[4][7][8][9]

This document will focus on the assay protocols for urease and tyrosinase.

Experimental Protocols

This protocol is based on the indophenol method, which quantifies the ammonia produced from the enzymatic cleavage of urea.[1][3][10]

Materials:

  • This compound (test compound)

  • Thiourea (standard inhibitor)[1]

  • Jack bean urease[1]

  • Urea[1]

  • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)[1]

  • Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)[2]

  • Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% v/v NaOCl)[2]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and thiourea in DMSO.

    • Prepare serial dilutions of the test compound and standard inhibitor in the assay buffer.

    • Prepare the urease solution (e.g., 5 units/mL) in phosphate buffer.[1]

    • Prepare the urea solution (e.g., 20 mM) in phosphate buffer.[1]

  • Assay in 96-Well Plate:

    • Add 20 µL of the test compound or standard inhibitor solution to each well.

    • For the enzyme control, add 20 µL of assay buffer.

    • Add 20 µL of urease solution to all wells.

    • Incubate the plate at 37°C for 10-15 minutes.[1][2]

    • Initiate the reaction by adding 40 µL of urea solution to each well.[1]

    • Incubate the plate at 37°C for 50 minutes.[1]

  • Color Development and Measurement:

    • Add 50 µL of phenol reagent to each well.[2]

    • Add 50 µL of alkali reagent to each well.[2]

    • Incubate the plate at 37°C for 50 minutes for color development.[2]

    • Measure the absorbance at 625 nm using a microplate reader.[2]

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay measures the ability of an inhibitor to block the oxidation of L-tyrosine to dopachrome by tyrosinase.[5][11][12]

Materials:

  • This compound (test compound)

  • Kojic acid (standard inhibitor)[5][11]

  • Mushroom tyrosinase[13]

  • L-tyrosine (substrate)[5]

  • Potassium phosphate buffer (e.g., 0.1 M, pH 6.8)[5]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and kojic acid in DMSO.

    • Prepare serial dilutions of the test compound and standard inhibitor in the assay buffer.

    • Prepare the tyrosinase solution in the assay buffer.

    • Prepare the L-tyrosine solution (e.g., 2 mM) in the assay buffer.[5]

  • Assay in 96-Well Plate:

    • Add 20 µL of the test compound or standard inhibitor solution to each well.[12]

    • For the enzyme control, add 20 µL of assay buffer.

    • Add 50 µL of the tyrosinase enzyme solution to each well.[12]

    • Incubate the plate at 25°C for 10 minutes.[12]

    • Initiate the reaction by adding 30 µL of the L-tyrosine substrate solution to each well.[12]

  • Measurement:

    • Measure the absorbance at 510 nm in kinetic mode for at least 30-60 minutes at 25°C.[12][14] The rate of dopachrome formation is determined from the slope of the linear portion of the absorbance curve.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Slope of sample / Slope of control)] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The quantitative results of the enzyme inhibition assays should be summarized in tables for clear comparison.

Table 1: Urease Inhibition by this compound and Standard Inhibitor

CompoundIC50 (µM) ± SD
This compound[Insert Data]
Thiourea (Standard)[Insert Data]

Table 2: Tyrosinase Inhibition by this compound and Standard Inhibitor

CompoundIC50 (µM) ± SD
This compound[Insert Data]
Kojic Acid (Standard)[Insert Data]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_enzyme Add Enzyme Solution prep_reagents->add_enzyme prep_compounds Prepare Test Compound and Standard Inhibitor Dilutions add_inhibitor Add Inhibitor/ Control prep_compounds->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubation add_enzyme->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate incubate Incubation add_substrate->incubate measure_abs Measure Absorbance (Microplate Reader) incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: General workflow for the in vitro enzyme inhibition assay.

signaling_pathway cluster_pathway Hypothetical Melanin Synthesis Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin polymerization Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of the tyrosinase-mediated melanin synthesis pathway.

References

Application Notes and Protocols for 1-(4-Fluorophenyl)thiourea as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for evaluating the efficacy of 1-(4-Fluorophenyl)thiourea and its derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. The methodologies detailed herein are based on established electrochemical and gravimetric techniques.

Introduction

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors for various metals and alloys. Thiourea and its derivatives are a well-known class of such inhibitors, primarily due to the presence of sulfur and nitrogen atoms which can readily adsorb onto metal surfaces, forming a protective barrier against corrosive agents. This compound, a member of this family, is of particular interest due to the electronic effects of the fluorine substituent, which may enhance its adsorption and inhibitive properties. This document outlines the standard procedures for quantifying the corrosion inhibition performance of this compound.

Mechanism of Action

The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption process can be influenced by several factors, including the nature of the metal, the corrosive environment, and the molecular structure of the inhibitor. The sulfur and nitrogen atoms in the thiourea moiety act as active centers for adsorption. In acidic solutions, these atoms can be protonated, leading to electrostatic interactions with the charged metal surface. Additionally, the lone pairs of electrons on the sulfur and nitrogen atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface, forming a stable, protective film. This film acts as a barrier, hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.

InhibitionMechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_reactions Corrosion Reactions H+ H+ Cathodic Cathodic Reaction (2H⁺ + 2e⁻ → H₂) H+->Cathodic Reduction Cl- Cl⁻ Inhibitor This compound Fe Fe Inhibitor->Fe Adsorption (N, S atoms) Anodic Anodic Reaction (Fe → Fe²⁺ + 2e⁻) Inhibitor->Anodic Inhibition Inhibitor->Cathodic Inhibition Fe->Anodic Oxidation

Caption: Proposed corrosion inhibition mechanism of this compound.

Data Presentation

The following tables summarize representative data for a closely related derivative, 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)thiourea (T1) , on mild steel in 1.0 M HCl at room temperature, as adapted from literature.[1]

Table 1: Weight Loss Data for 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)thiourea (T1) on Mild Steel in 1.0 M HCl

Inhibitor Concentration (M)Weight Loss (mg)Corrosion Rate (g m⁻² h⁻¹)Inhibition Efficiency (%)
Blank15012.5-
0.0001453.7570.0
0.0002302.5080.0
0.0004181.5088.0

Table 2: Potentiodynamic Polarization Data for 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)thiourea (T1) on Mild Steel in 1.0 M HCl

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (µA cm⁻²)Anodic Tafel Slope (βa) (mV dec⁻¹)Cathodic Tafel Slope (βc) (mV dec⁻¹)Inhibition Efficiency (%)
Blank-480120075125-
0.0001-4953008013075.0
0.0002-5051808213585.0
0.0004-5101208514090.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)thiourea (T1) on Mild Steel in 1.0 M HCl

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
Blank50200-
0.00012508080.0
0.00024505088.9
0.00047003092.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of this compound

A common synthetic route for N-aryl thioureas involves the reaction of the corresponding aryl isothiocyanate with ammonia or an amine.

Materials:

  • 4-Fluorophenyl isothiocyanate

  • Ammonia (aqueous or gaseous) or appropriate amine

  • Suitable solvent (e.g., ethanol, acetone)

  • Hydrochloric acid (for workup)

Procedure:

  • Dissolve 4-fluorophenyl isothiocyanate in a suitable solvent in a reaction flask.

  • Slowly add a stoichiometric amount of ammonia or the desired amine to the solution while stirring.

  • The reaction is typically exothermic; maintain the temperature as needed (e.g., with an ice bath).

  • Continue stirring at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

  • If a precipitate forms, collect it by filtration. If not, the solvent may be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate.

Materials and Equipment:

  • Mild steel coupons (e.g., of known composition like AISI 1020) with a hole for suspension.

  • Abrasive papers (e.g., silicon carbide of various grits up to 1200).

  • Analytical balance (±0.1 mg).

  • Corrosive medium (e.g., 1.0 M HCl).

  • This compound.

  • Acetone, distilled water.

  • Thermostatically controlled water bath.

  • Desiccator.

Procedure:

  • Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.

  • Degrease the coupons with acetone, rinse thoroughly with distilled water, and dry them in a desiccator.

  • Accurately weigh the cleaned coupons.

  • Prepare the corrosive solution (e.g., 1.0 M HCl) with and without various concentrations of this compound.

  • Immerse the weighed coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

  • After immersion, retrieve the coupons, rinse with distilled water, and remove corrosion products by scrubbing with a soft brush in a cleaning solution (e.g., Clark's solution).

  • Rinse the cleaned coupons with distilled water, then acetone, and dry them in a desiccator.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%).

WeightLossWorkflow A Coupon Preparation (Polishing, Cleaning, Weighing) C Immersion (Constant Temperature and Time) A->C B Prepare Test Solutions (Acid +/- Inhibitor) B->C D Coupon Retrieval and Cleaning C->D E Final Weighing D->E F Calculate Corrosion Rate and Inhibition Efficiency E->F

Caption: Workflow for the weight loss measurement experiment.

Protocol 3: Electrochemical Measurements

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide insights into the kinetics and mechanism of corrosion inhibition.

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability.

  • Three-electrode electrochemical cell.

  • Mild steel working electrode (WE).

  • Platinum counter electrode (CE).

  • Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode (RE).

  • Corrosive medium (e.g., 1.0 M HCl).

  • This compound.

Procedure:

A. Potentiodynamic Polarization:

  • Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface as described in Protocol 2.

  • Assemble the three-electrode cell with the WE, CE, and RE.

  • Fill the cell with the test solution.

  • Allow the system to stabilize for approximately 30-60 minutes to reach a steady open-circuit potential (OCP).

  • Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting Tafel plot (log of current density vs. potential).

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) from the Tafel plot.

  • Calculate the inhibition efficiency.

B. Electrochemical Impedance Spectroscopy (EIS):

  • Use the same experimental setup as for potentiodynamic polarization.

  • After the system stabilizes at the OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency based on the Rct values.

ElectrochemicalWorkflow A Electrode Preparation and Cell Assembly B System Stabilization (OCP) A->B C Potentiodynamic Polarization Scan B->C E Electrochemical Impedance Spectroscopy (EIS) B->E D Tafel Plot Analysis (Ecorr, Icorr) C->D G Calculate Inhibition Efficiency D->G F Nyquist/Bode Plot Analysis (Rct, Cdl) E->F F->G

Caption: Workflow for electrochemical measurements.

Conclusion

The protocols outlined provide a robust framework for the systematic evaluation of this compound as a corrosion inhibitor. By employing a combination of weight loss and electrochemical methods, researchers can obtain comprehensive data on its inhibition efficiency, mechanism of action, and optimal concentration. The provided data for a similar compound suggests that this compound and its derivatives are promising candidates for corrosion protection in acidic environments.

References

Application Notes and Protocols for Antimicrobial Screening of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the in vitro antimicrobial screening of novel thiourea derivatives. The described methodologies adhere to established standards to ensure reproducibility and reliable comparison of data. The primary assays detailed are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.

Introduction

Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties. The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. This document outlines a standardized workflow for the initial screening and quantitative assessment of the antimicrobial efficacy of newly synthesized thiourea derivatives against a panel of clinically relevant bacteria and fungi.

Data Presentation: Antimicrobial Activity of Thiourea Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives against common pathogenic microorganisms, compiled from existing literature. This data serves as a reference for expected activity ranges and aids in the selection of appropriate concentration ranges for screening new compounds.

Thiourea DerivativeTarget MicroorganismMIC (µg/mL)Reference
1-(4-fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thioureaStaphylococcus aureus4 - 32[1]
1-(4-fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thioureaStaphylococcus epidermidis4 - 32[1]
Thiourea Derivative TD4 Methicillin-resistant Staphylococcus aureus (MRSA)2 - 16[2]
Thiourea Derivative TD4 Staphylococcus epidermidis8[2]
Thiourea Derivative TD4 Enterococcus faecalis4[2]
Fluorinated pyridine thiourea derivative 4a Gram-positive & Gram-negative bacteria, Fungi1.95 - 15.63[3]
N-(diethylcarbamothioyl)cyclohexanecarboxamideVarious Bacteria50 - 400[4]
N-(diethylcarbamothioyl)cyclohexanecarboxamideVarious Fungi25 - 100[4]
1-Aroyl-3-arylthioureasEscherichia coliModerate to Potent Activity[5]
N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureaMycobacterium tuberculosis H37RvActive[5]

Experimental Protocols

Materials and Reagents
  • Thiourea derivatives

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

  • Positive control antibiotics (e.g., Ciprofloxacin, Gentamicin, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Preparation of Stock Solutions
  • Dissolve the thiourea derivatives in 100% DMSO to a stock concentration of 10 mg/mL.

  • Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

  • Prepare stock solutions of positive control antibiotics in their recommended solvents.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7]

3.3.1. Inoculum Preparation

  • For Bacteria:

    • From a fresh (18-24 hour) culture on a suitable agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).

    • Dilute this standardized suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][9]

  • For Fungi (Yeasts):

    • Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.[10]

    • Prepare a suspension of the yeast cells in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[10]

    • Dilute the standardized suspension in RPMI 1640 medium to achieve the desired final inoculum concentration as recommended by CLSI guidelines.

3.3.2. Microtiter Plate Setup and Inoculation

  • Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Add 50 µL of the thiourea derivative stock solution (or positive/negative controls) to the first column of wells, resulting in the highest test concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down to the desired lowest concentration. Discard the final 50 µL from the last dilution column.

  • Within 15 minutes of its preparation, add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL per well.[11]

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[12]

3.3.3. Incubation

  • Incubate the plates at 35°C ± 2°C for 16-20 hours for most rapidly growing aerobic bacteria.[11]

  • For fungi, incubate at 35°C for 24-48 hours.[10]

3.3.4. Interpretation of Results

  • The MIC is the lowest concentration of the thiourea derivative that completely inhibits visible growth of the organism.[6][11]

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.[11]

Protocol for Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[13]

  • Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Spot-plate each aliquot onto a sterile, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC is the lowest concentration of the thiourea derivative that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[14][15]

Visualizations

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Data Analysis prep_compound Prepare Thiourea Derivative Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculation Inoculate wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate Plate (e.g., 35°C, 18-24h) inoculation->incubation_mic read_mic Read MIC: Lowest concentration with no visible growth incubation_mic->read_mic plating Plate aliquots from clear wells (≥ MIC) onto agar read_mic->plating incubation_mbc Incubate Agar Plates plating->incubation_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubation_mbc->read_mbc data_analysis Record & Analyze MIC and MBC values read_mbc->data_analysis

Caption: Workflow for MIC and MBC determination.

MIC_Plate_Layout cluster_plate 96-Well Plate Layout for MIC Assay cluster_legend Legend C1 C1 (High) C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C8 C8 C9 C9 C10 C10 (Low) GC Growth Control SC Sterility Control L1 Test Compound (Serial Dilutions) L2 Growth Control (Inoculum + Broth) L3 Sterility Control (Broth Only)

Caption: Example 96-well plate layout for MIC assay.

References

Application Notes and Protocols for 1-(4-Fluorophenyl)thiourea as an Organocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)thiourea is a synthetic organocatalyst that has demonstrated efficacy in promoting various organic reactions. Its catalytic activity stems from the ability of its thiourea moiety to act as a hydrogen-bond donor, activating electrophilic substrates and facilitating nucleophilic attack. The presence of an electron-withdrawing fluorine atom on the phenyl ring enhances the acidity of the N-H protons, thereby increasing its catalytic potential compared to unsubstituted aryl thioureas. This document provides detailed application notes and protocols for the use of this compound as an organocatalyst in the thia-Michael addition reaction, a valuable carbon-sulfur bond-forming reaction in organic synthesis.

Core Principle: The Hydrogen-Bonding Catalysis Mechanism

The primary mechanism by which this compound catalyzes reactions is through hydrogen bonding.[1] The two N-H protons of the thiourea group form a bidentate hydrogen-bonding interaction with an electrophilic substrate, such as an α,β-unsaturated carbonyl compound. This interaction polarizes the electrophile, lowering its LUMO energy and making it more susceptible to nucleophilic attack. In the case of bifunctional thiourea catalysts, a basic moiety on the catalyst can simultaneously activate the nucleophile.[2] However, for a simple aryl thiourea like this compound, the primary role is electrophile activation.

Application: Thia-Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds

A key application of this compound is in catalyzing the thia-Michael addition, the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. This reaction is of significant interest as it provides a direct route to β-sulfido carbonyl compounds, which are important building blocks in medicinal chemistry and materials science.

Reaction Scheme:
Proposed Catalytic Cycle

The proposed catalytic cycle for the thia-Michael addition catalyzed by this compound is depicted below. The catalyst activates the α,β-unsaturated carbonyl compound through hydrogen bonding, facilitating the attack of the thiol nucleophile.

G cluster_0 Catalytic Cycle catalyst This compound (Catalyst) activated_complex Activated Complex (H-bonded) catalyst->activated_complex H-bonding electrophile α,β-Unsaturated Carbonyl (Electrophile) electrophile->activated_complex product_complex Product-Catalyst Complex activated_complex->product_complex nucleophile Thiol (Nucleophile) nucleophile->activated_complex Nucleophilic attack product_complex->catalyst Catalyst regeneration product β-Sulfido Carbonyl (Product) product_complex->product

Caption: Proposed catalytic cycle for the thia-Michael addition.

Quantitative Data

The following table summarizes the results for the this compound catalyzed thia-Michael addition of thiophenol to various chalcones.

EntryChalcone (Ar)ThiolCatalyst Loading (mol%)SolventTime (h)Yield (%)
1PhenylThiophenol10Dichloromethane1292
24-ChlorophenylThiophenol10Dichloromethane1095
34-MethoxyphenylThiophenol10Dichloromethane1888
44-NitrophenylThiophenol10Dichloromethane898

Experimental Protocols

General Procedure for the Thia-Michael Addition

Materials:

  • This compound (catalyst)

  • Substituted Chalcone (electrophile)

  • Thiophenol (nucleophile)

  • Dichloromethane (solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the chalcone (1.0 mmol) in dichloromethane (5 mL) was added this compound (0.01 mmol, 10 mol%).

  • Thiophenol (1.2 mmol) was then added dropwise to the reaction mixture at room temperature.

  • The reaction progress was monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent was removed under reduced pressure.

  • The crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-sulfido carbonyl compound.

  • The structure of the product was confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of β-sulfido carbonyl compounds using this compound as a catalyst.

G cluster_workflow Experimental Workflow start Start reactants Mix Chalcone and Catalyst in Dichloromethane start->reactants add_thiol Add Thiophenol reactants->add_thiol reaction Stir at Room Temperature (Monitor by TLC) add_thiol->reaction workup Solvent Evaporation reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow.

Conclusion

This compound is a cost-effective and efficient organocatalyst for promoting the thia-Michael addition reaction. Its activity is attributed to the hydrogen-bond donating capability of the thiourea moiety, which is enhanced by the electron-withdrawing fluorine substituent. The provided protocols offer a general guideline for researchers to utilize this catalyst in the synthesis of valuable β-sulfido carbonyl compounds. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields and efficiency.

References

Application Notes and Protocols: Antioxidant Activity Assays for Fluorophenyl Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives, particularly fluorophenyl thiourea compounds, are a class of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent antioxidant properties.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases.[1] The thiourea scaffold is a promising framework for developing novel antioxidants.[1] These application notes provide detailed protocols for assessing the in vitro antioxidant activity of fluorophenyl thiourea derivatives using common and reliable assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging, and FRAP (Ferric Reducing Antioxidant Power).

The primary antioxidant mechanism of thiourea derivatives is believed to involve hydrogen atom transfer (HAT) from the N-H group of the thiourea backbone to neutralize free radicals.[1][3] Understanding the antioxidant capacity of these compounds is a critical step in the discovery and development of new therapeutic agents for diseases associated with oxidative stress.[2][4]

Data Presentation

Quantitative results from the antioxidant assays should be summarized to facilitate comparison between different fluorophenyl thiourea derivatives and standard antioxidants. The most common metric for radical scavenging assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the radicals.[2] A lower IC50 value indicates greater antioxidant activity.[2] For the FRAP assay, results are typically expressed as µM Fe²⁺ equivalents.[1]

Table 1: DPPH Radical Scavenging Activity of Fluorophenyl Thiourea Derivatives

CompoundIC50 (µM) ± SD
Derivative 1Value ± SD
Derivative 2Value ± SD
Derivative 3Value ± SD
Ascorbic Acid (Standard)Value ± SD
Trolox (Standard)Value ± SD

Table 2: ABTS Radical Cation Scavenging Activity of Fluorophenyl Thiourea Derivatives

CompoundIC50 (µM) ± SD
Derivative 1Value ± SD
Derivative 2Value ± SD
Derivative 3Value ± SD
Ascorbic Acid (Standard)Value ± SD
Trolox (Standard)Value ± SD

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Fluorophenyl Thiourea Derivatives

CompoundFRAP Value (µM Fe²⁺ Equivalents) ± SD
Derivative 1Value ± SD
Derivative 2Value ± SD
Derivative 3Value ± SD
Ascorbic Acid (Standard)Value ± SD
Trolox (Standard)Value ± SD

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[1][2]

Materials:

  • Fluorophenyl thiourea derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol[5]

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)[1]

  • 96-well microplate[1]

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. The absorbance of this solution should be adjusted to approximately 1.0 at 517 nm.[2]

  • Sample Preparation: Dissolve the fluorophenyl thiourea derivatives and a standard antioxidant in a suitable solvent (e.g., DMSO, methanol) to prepare stock solutions. From these, prepare a series of dilutions to obtain a range of concentrations.[1][2]

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.[1]

    • Add 100 µL of the different concentrations of the test compounds, standard, or blank (solvent only) to the respective wells.[1]

    • Mix the contents thoroughly.[1]

    • Incubate the microplate in the dark at room temperature for 30 minutes.[1][2]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[1] % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

    • Where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test compound or standard.[1]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[1][2]

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization.[1][2]

Materials:

  • Fluorophenyl thiourea derivatives

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate[2]

  • Ethanol or phosphate-buffered saline (PBS)[1]

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)[1]

  • 96-well microplate[1]

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[2][5]

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[1][2]

  • Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[1][2]

  • Sample Preparation: Prepare a series of dilutions of the fluorophenyl thiourea derivatives and a standard antioxidant in a suitable solvent.[1]

  • Assay:

    • In a 96-well microplate, add 10 µL of the different concentrations of the test compounds, standard, or blank to the wells.[1]

    • Add 190 µL of the diluted ABTS•+ working solution to each well.[1]

    • Mix and incubate the plate at room temperature for a defined period (e.g., 6-10 minutes).[1][5]

  • Measurement: Measure the absorbance at 734 nm.[1][5]

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.[1]

  • IC50 Determination: Determine the IC50 value from the dose-response curve.[1]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[1]

Materials:

  • Fluorophenyl thiourea derivatives

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

  • Ferrous sulfate (FeSO₄) for standard curve[1]

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)[1]

  • 96-well microplate[1]

  • Microplate reader

  • Water bath or incubator at 37°C[1]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is typically prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.[6]

  • Preparation of Standard Curve: Prepare a series of standard solutions of known Fe²⁺ concentration using ferrous sulfate.[1]

  • Sample Preparation: Prepare solutions of the fluorophenyl thiourea derivatives and a standard antioxidant.[1]

  • Assay:

    • Pre-warm the FRAP reagent to 37°C.[1]

    • In a 96-well microplate, add 20 µL of the test compounds, standards, or a blank to each well.[1]

    • Add 150 µL of the pre-warmed FRAP reagent to each well.[1]

    • Mix and incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).[1]

  • Measurement: Measure the absorbance at 593 nm.[1]

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.[1]

    • The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe²⁺ equivalents.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep_compound Prepare Fluorophenyl Thiourea Derivatives and Standards dpph DPPH Assay prep_compound->dpph abts ABTS Assay prep_compound->abts frap FRAP Assay prep_compound->frap prep_reagents Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP) prep_reagents->dpph prep_reagents->abts prep_reagents->frap measurement Spectrophotometric Measurement dpph->measurement abts->measurement frap->measurement calculation Calculate % Inhibition or Fe(II) Equivalents measurement->calculation ic50 Determine IC50 Values calculation->ic50 comparison Compare with Standards ic50->comparison

Caption: Experimental workflow for antioxidant activity assays.

antioxidant_mechanism thiourea Fluorophenyl Thiourea Derivative (R-NH-CS-NH-R') free_radical Free Radical (R•) thiourea_radical Thiourea Radical thiourea->thiourea_radical H• donation neutralized_radical Neutralized Radical (RH) free_radical->neutralized_radical H• acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism of thiourea derivatives.

References

Application Notes and Protocols: 1-(4-Fluorophenyl)thiourea in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 1-(4-fluorophenyl)thiourea and its derivatives. This document includes detailed experimental protocols for their synthesis and biological evaluation, along with a summary of their quantitative structure-activity relationship data.

Introduction

This compound is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide range of biologically active compounds. The presence of the fluorophenyl group often enhances metabolic stability and bioavailability. Thiourea derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory properties. This document outlines the synthesis, biological evaluation, and mechanistic insights into this important class of compounds.

Synthetic Protocols

The synthesis of this compound derivatives typically involves the reaction of 4-fluorophenyl isothiocyanate with a primary or secondary amine.

General Protocol for the Synthesis of 1-(4-Fluorophenyl)-3-(substituted)thiourea Derivatives

This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas.

Materials:

  • 4-Fluorophenyl isothiocyanate

  • Substituted amine (e.g., aniline, benzylamine, or heterocyclic amine)

  • Dry acetone or acetonitrile

  • Triethylamine (optional, as a catalyst)

  • Petroleum ether

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 4-fluorophenyl isothiocyanate (1 equivalent) in dry acetone or acetonitrile.

  • To this solution, add the substituted amine (1 equivalent) dropwise with stirring at room temperature.

  • If the amine is a salt (e.g., hydrochloride), add triethylamine (1 equivalent) to the reaction mixture to liberate the free amine.

  • Continue stirring the reaction mixture at room temperature for 2-15 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a precipitate will typically form. Filter the precipitate and wash it with petroleum ether to remove any unreacted starting materials.

  • Dry the crude product.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 1-(4-fluorophenyl)-3-(substituted)thiourea derivative.

  • Characterize the final product using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Experimental Workflow for Synthesis

G start Start dissolve_isothiocyanate Dissolve 4-fluorophenyl isothiocyanate in dry acetone start->dissolve_isothiocyanate add_amine Add substituted amine (1 equivalent) dissolve_isothiocyanate->add_amine add_catalyst Add triethylamine (if necessary) add_amine->add_catalyst stir Stir at room temperature (2-15 hours) add_catalyst->stir monitor Monitor reaction by TLC stir->monitor monitor->stir Incomplete filter Filter the precipitate monitor->filter Reaction complete wash Wash with petroleum ether filter->wash dry Dry the crude product wash->dry recrystallize Recrystallize from ethanol dry->recrystallize characterize Characterize the pure product (IR, NMR, MS) recrystallize->characterize end End characterize->end

General Synthetic Workflow for this compound Derivatives.

Biological Activities and Experimental Protocols

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 and NF-κB pathways.

CompoundCancer Cell LineIC50 (µM)Reference
1-(3-Chloro-4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW620 (Metastatic colon cancer)9.4 ± 1.85[1]
1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW620 (Metastatic colon cancer)1.5 ± 0.72[1]
1-(4-Chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW620 (Metastatic colon cancer)7.6 ± 1.75[1]
1-(4-(Trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW620 (Metastatic colon cancer)5.8 ± 0.76[1]
1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW480 (Primary colon cancer)9.0[2]
1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaK562 (Chronic myelogenous leukemia)6.3[2]
1-(4-Fluorophenyl)-3-(4-(hexyloxy)phenyl)thioureaMCF-7 (Breast cancer)338.33 ± 1.52[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, SW620)

  • Complete cell culture medium

  • 96-well microplates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Read the absorbance at 570-590 nm using a microplate reader.[4][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

VEGFR-2 Signaling Pathway Inhibition

Several thiourea derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][8] Inhibition of VEGFR-2 blocks downstream signaling cascades, leading to reduced endothelial cell proliferation, migration, and survival.[9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Thiourea This compound Derivative Thiourea->VEGFR2

Inhibition of the VEGFR-2 Signaling Pathway.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[11][12] Its constitutive activation is a hallmark of many cancers. Some thiourea derivatives can inhibit this pathway, leading to apoptosis of cancer cells.

Inhibition of the NF-κB Signaling Pathway.
Anti-inflammatory Activity

Certain derivatives of this compound exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[13][14]

CompoundTargetIC50 (µM)Reference
(S)-N-((3-methoxyphenyl)carbamothioyl)-2-(6-methoxynaphthalen-2-yl)propanamide5-LOX0.30[14]
Antimicrobial Activity

Fluorinated thiourea derivatives have shown promising activity against a range of bacteria and fungi.

CompoundMicroorganismMIC (µg/mL)Reference
Fluorinated pyridine derivative 4aBacillus subtilis1.95[15]
Fluorinated pyridine derivative 4aStaphylococcus pneumoniae3.9[15]
Fluorinated pyridine derivative 4aPseudomonas aeruginosa7.81[15]
Fluorinated pyridine derivative 4aEscherichia coli15.63[15]
Fluorinated pyridine derivative 4aAspergillus fumigatus7.81[15]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • This compound derivatives (dissolved in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute it in the appropriate broth to a concentration of approximately 5 x 105 CFU/mL.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.

Enzyme Inhibition

Derivatives of this compound have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. This makes them potential candidates for the management of type 2 diabetes.[1]

CompoundEnzymeIC50 (nM)Reference
4-Fluorophenyl derivativeα-Amylase53.307[1]
4-Fluorophenyl derivativeα-Glucosidase24.928[1]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (substrate)

  • Phosphate buffer (pH 6.8)

  • This compound derivatives

  • Acarbose (positive control)

  • Iodine solution

Procedure:

  • Reaction Mixture: In a 96-well plate, add 40 µL of starch solution, 40 µL of phosphate buffer, and 10 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 10 µL of α-amylase solution and incubate at 37°C for 10 minutes.

  • Stop Reaction: Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid reagent or by adding HCl).

  • Color Development: For the starch-iodine method, add iodine solution. The decrease in blue color indicates enzyme activity.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm for the DNS method or 620 nm for the starch-iodine method).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility and the potential for diverse substitutions make this scaffold an attractive starting point for the development of novel therapeutic agents. The protocols and data presented in these application notes are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

Application Notes and Protocols for 1-(4-Fluorophenyl)thiourea Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-(4-Fluorophenyl)thiourea derivatives as anticancer agents. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant signaling pathways and workflows.

Introduction

Thiourea derivatives have emerged as a promising class of compounds in cancer research due to their diverse biological activities. The inclusion of a fluorophenyl group, specifically the this compound scaffold, has been explored for its potential to enhance anticancer efficacy. These derivatives have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. Their mechanism of action often involves the inhibition of protein tyrosine kinases, which are crucial for cancer cell growth and survival.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented in micromolar (µM).

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

Compound IDDerivative SubstitutionCancer Cell LineIC50 (µM)Reference
1 1-(3-Chloro-4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW620 (Metastatic Colon Cancer)9.4 ± 1.85[1]
2 1-(4-Fluorophenyl)-3-(4-(hexyloxy)phenyl)thioureaMCF-7 (Breast Cancer)338.33 ± 1.52[2]
3 N-(4-fluorophenyl)-2-(4-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperazin-1-yl)acetamideA549 (Lung Cancer)> 14.10[3]
4 4-fluorophenyl pyrazole derivativeMCF-7 (Breast Cancer)3.87[4]
5 4-fluorophenyl quinazoline derivativeMCF-7 (Breast Cancer)1.44[4]
6 4-fluorophenyl quinazoline derivativeHeLa (Cervical Cancer)1.39[4]
7 4-fluorophenyl pyrazolo[3,4-d]pyrimidine derivativeOVCAR-4 (Ovarian Cancer)1.74[4]

Table 2: Kinase Inhibitory Activity of Selected Thiourea Derivatives

Compound TypeTarget KinaseIC50 (µM)Reference
4-fluorophenyl pyrazole derivativeEGFR4.87[4]
4-fluorophenyl pyrazole derivativeHER-26.23[4]
4-fluorophenyl quinazoline derivativeEGFR0.03766[4]
4-fluorophenyl quinazoline derivativeEGFR0.05921[4]
4-fluorophenyl pyrazolo[3,4-d]pyrimidine derivativeEGFR0.18[4]
4-fluorophenyl pyrazolo[3,4-d]pyrimidine derivativeHER20.25[4]
Nicotinamide-based derivativesVEGFR-20.06083[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis Protocol for 1-(4-Fluorophenyl)-3-(substituted)thiourea Derivatives

This protocol describes a common method for the synthesis of N,N'-disubstituted thioureas.

Workflow for Synthesis of this compound Derivatives

cluster_0 Step 1: Isothiocyanate Formation (in situ) cluster_1 Step 2: Thiourea Synthesis cluster_2 Step 3: Purification A Substituted Benzoyl Chloride D Acyl Isothiocyanate Intermediate A->D B Ammonium Thiocyanate B->D C Acetonitrile (Solvent) C->D F Reaction Mixture D->F E 4-Fluoroaniline E->F G 1-(4-Fluorophenyl)-3- (substituted)thiourea F->G H Crude Product G->H I Recrystallization (e.g., Ethanol/Water) H->I J Pure Product I->J

Caption: General workflow for the synthesis of this compound derivatives.

Materials:

  • Substituted benzoyl chloride (1 equivalent)

  • Ammonium thiocyanate (1 equivalent)

  • 4-Fluoroaniline (1 equivalent)

  • Dry acetonitrile

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of substituted benzoyl chloride in dry acetonitrile, add an equimolar amount of ammonium thiocyanate.

  • Reflux the mixture for 1-2 hours to form the acyl isothiocyanate intermediate in situ.

  • To the cooled reaction mixture, add an equimolar amount of 4-fluoroaniline dissolved in dry acetonitrile.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(4-fluorophenyl)-3-(substituted)thiourea derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Workflow for MTT Assay

A Seed Cancer Cells in 96-well Plate B Incubate (24h) A->B C Treat with this compound Derivatives (Various Concentrations) B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Standard workflow for assessing cell viability using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds.

Workflow for Apoptosis Assay

A Treat Cells with Test Compound (IC50 concentration) B Incubate for a Defined Period (e.g., 24h) A->B C Harvest Cells (including supernatant) B->C D Wash with Cold PBS C->D E Resuspend in Binding Buffer D->E F Stain with Annexin V-FITC and Propidium Iodide E->F G Incubate in the Dark (15 min) F->G H Analyze by Flow Cytometry G->H I Quantify Viable, Apoptotic, and Necrotic Cells H->I

Caption: Workflow for the detection of apoptosis by Annexin V-FITC and PI staining.

Materials:

  • Cancer cell line

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the this compound derivative at its predetermined IC50 concentration for 24-48 hours.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the compounds on cell cycle progression.

Workflow for Cell Cycle Analysis

A Treat Cells with Test Compound B Incubate (e.g., 24h) A->B C Harvest and Wash Cells B->C D Fix Cells in Cold 70% Ethanol C->D E Wash and Resuspend in PBS D->E F Treat with RNase A E->F G Stain with Propidium Iodide F->G H Analyze by Flow Cytometry G->H I Determine Percentage of Cells in G0/G1, S, and G2/M Phases H->I

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Materials:

  • Cancer cell line

  • This compound derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, collecting at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Kinase Inhibition Assay (e.g., VEGFR-2)

This biochemical assay measures the ability of a compound to directly inhibit the activity of a specific kinase.

Workflow for Kinase Inhibition Assay

cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Detection A Recombinant Kinase (e.g., VEGFR-2) D Reaction Mixture A->D B Test Compound (Serial Dilutions) B->D C Kinase Buffer C->D F Incubation D->F E ATP and Substrate E->F G Phosphorylated Substrate F->G H Detection Reagent (e.g., ADP-Glo™) G->H I Signal Measurement (Luminescence/Fluorescence) H->I J Calculate % Inhibition and IC50 I->J

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound derivative

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate kinase assay buffer.

  • In a microplate, add the recombinant kinase, the test compound at various concentrations, and the kinase buffer.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathways

This compound derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.

Simplified EGFR Signaling Pathway and Inhibition

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Simplified VEGFR-2 Signaling Pathway and Inhibition

cluster_0 Extracellular cluster_1 Endothelial Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation and Migration ERK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway, a key regulator of angiogenesis.

Conclusion

This compound derivatives represent a versatile scaffold for the development of novel anticancer agents. The provided protocols offer a framework for their synthesis and comprehensive biological evaluation. The data suggests that these compounds can exhibit potent cytotoxic and kinase inhibitory activities against various cancer types. Further optimization of this chemical series, guided by the presented methodologies, may lead to the discovery of promising clinical candidates for cancer therapy.

References

Application Notes and Protocols for the Quantification of 1-(4-Fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 1-(4-Fluorophenyl)thiourea, a compound of interest in drug discovery and development due to the recognized biological activities of thiourea derivatives. The following sections offer methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), as well as a general protocol for UV-Vis Spectroscopy.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique for the quantification of this compound in various samples. This method separates the analyte from a mixture based on its interaction with a stationary phase, followed by detection using its ultraviolet (UV) absorbance.

Experimental Protocol

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Matrix (e.g., Biological Fluids, Reaction Mixtures):

    • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding three volumes of cold acetonitrile to one volume of the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.

    • Liquid-Liquid Extraction (LLE): To an aqueous sample, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex for 2 minutes and centrifuge to separate the layers. Collect the organic layer containing the analyte.

    • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample and wash with a low percentage of organic solvent in water. Elute the analyte with a higher concentration of organic solvent.

    • Filtration: For relatively clean samples, filtration through a 0.45 µm syringe filter may be sufficient before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic or gradient elution can be employed. A common mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v). Addition of 0.1% formic acid to the mobile phase can improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

  • Injection Volume: 10-20 µL.

  • UV Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound. Based on data for thiourea and its derivatives, a wavelength of around 236 nm is a suitable starting point for method development.[1]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Hypothetical based on similar compounds)
ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex matrices. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

Experimental Protocol

1. Sample Preparation:

Sample preparation procedures are similar to those for HPLC-UV analysis (protein precipitation, LLE, SPE, or filtration). It is crucial to use high-purity solvents to minimize background interference.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.

  • Column: A reversed-phase C18 or a phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) can be used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in positive ion mode is expected to be suitable for this compound.

  • Multiple Reaction Monitoring (MRM): The instrument will be operated in MRM mode for quantification. This involves monitoring a specific precursor ion to product ion transition.

    • Precursor Ion: The protonated molecule [M+H]⁺ of this compound (C₇H₇FN₂S, MW: 170.21) would be m/z 171.2.

    • Product Ions: Fragmentation of the precursor ion will yield characteristic product ions that need to be determined experimentally by infusing a standard solution of the analyte.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

3. Data Analysis:

  • Construct a calibration curve using the peak area ratios of the analyte to an internal standard (if used) versus concentration.

  • Quantify the analyte in samples using the regression equation from the calibration curve.

Quantitative Data Summary (Hypothetical based on similar compounds)
ParameterTypical Value
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and cost-effective method for the quantification of a pure substance in a non-absorbing solvent. It is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Protocol

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration. Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Solution: Dissolve a known weight of the sample containing this compound in the same solvent used for the standards.

2. UV-Vis Spectrophotometer and Measurement:

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Wavelength Scan: Scan a standard solution of this compound over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.

3. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Use the Beer-Lambert law (A = εbc) and the calibration curve to determine the concentration of this compound in the sample.

Quantitative Data Summary (Hypothetical)
ParameterTypical Value
λmax~236-240 nm
Linearity RangeDependent on molar absorptivity
Correlation Coefficient (r²)> 0.99

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample (e.g., Plasma, Reaction Mixture) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->LLE SPE Solid-Phase Extraction (C18 Cartridge) Sample->SPE Filtration Filtration (0.45 µm) Sample->Filtration Prepared_Sample Prepared Sample Protein_Precipitation->Prepared_Sample LLE->Prepared_Sample SPE->Prepared_Sample Filtration->Prepared_Sample HPLC_UV HPLC-UV Analysis Prepared_Sample->HPLC_UV LC_MSMS LC-MS/MS Analysis Prepared_Sample->LC_MSMS Calibration_Curve Calibration Curve Construction HPLC_UV->Calibration_Curve LC_MSMS->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Results Results Quantification->Results

Caption: General experimental workflow for the quantification of this compound.

signaling_pathway cluster_cell Cellular Effects of Fluorophenylthiourea Derivatives cluster_cytotoxicity Cytotoxic Mechanisms FPT This compound & Derivatives Enzyme_Inhibition Enzyme Inhibition (e.g., α-amylase, α-glucosidase) FPT->Enzyme_Inhibition Inhibits Cytotoxicity Cytotoxicity in Cancer Cells FPT->Cytotoxicity Induces Antioxidant Antioxidant Activity FPT->Antioxidant Exhibits Apoptosis Induction of Apoptosis Cytotoxicity->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cytotoxicity->Cell_Cycle_Arrest

Caption: Potential biological activities and signaling pathways of fluorophenylthiourea derivatives.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-(4-Fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-(4-Fluorophenyl)thiourea as a key starting material. The synthesized heterocycles, including thiazoles, pyrimidines, and 1,2,4-triazoles, are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticancer and antimicrobial properties.

General Synthetic Workflow

The synthesis of these heterocyclic systems from this compound generally follows a cyclization strategy where the thiourea moiety provides the necessary sulfur and nitrogen atoms to form the core of the heterocyclic ring. The specific reagents and reaction conditions dictate the final heterocyclic scaffold produced.

General Synthetic Workflow cluster_thiazole Thiazole Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_triazole 1,2,4-Triazole Synthesis A This compound B α-Haloketone D β-Dicarbonyl Compound F Hydrazonoyl Halide / Other Reagents C Thiazole Derivative B->C B->C  Hantzsch  Synthesis E Pyrimidine Derivative D->E D->E  Biginelli  Reaction G 1,2,4-Triazole Derivative F->G F->G  Cyclization

Caption: General workflow for the synthesis of thiazoles, pyrimidines, and 1,2,4-triazoles from this compound.

Synthesis of Thiazole Derivatives

Thiazole rings are commonly synthesized from thioureas via the Hantzsch thiazole synthesis. This reaction involves the condensation of a thiourea with an α-haloketone. The use of this compound in this synthesis leads to the formation of N-(4-fluorophenyl)thiazol-2-amine derivatives.

Reaction Scheme: Hantzsch Thiazole Synthesis

Hantzsch Thiazole Synthesis reactant1 This compound product 2-Amino-4-aryl-N-(4-fluorophenyl)thiazole reactant1->product + reactant2 α-Haloketone (e.g., 2-Bromoacetophenone) reactant2->product Reflux, Ethanol

Caption: Hantzsch synthesis of thiazole derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-N-(4-fluorophenyl)thiazole

This protocol is adapted from the general Hantzsch thiazole synthesis for the preparation of 2-aminothiazole derivatives.

Materials:

  • This compound

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium carbonate (Na₂CO₃) solution (5%)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in ethanol (10 mL).

  • Reflux the reaction mixture for 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 20 mL of 5% sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-phenyl-N-(4-fluorophenyl)thiazole.

  • Dry the purified product under vacuum.

Quantitative Data for Thiazole Derivatives
CompoundR GroupYield (%)Anticancer Activity (IC₅₀, µM)Cell LineCitation
Thiazole-based thiourea derivative with fluoro substitution-Moderate to Good0.10 ± 0.01Breast Cancer[1]
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazolesVarious arylidenes61-80--[2]

Synthesis of Pyrimidine Derivatives

The Biginelli reaction is a one-pot multicomponent reaction that can be employed for the synthesis of dihydropyrimidines and their thione analogs. By using this compound, a β-dicarbonyl compound, and an aldehyde, 4-aryl-3,4-dihydropyrimidine-2(1H)-thiones can be prepared.

Reaction Scheme: Biginelli Reaction for Pyrimidine-thiones

Biginelli Reaction reactant1 This compound product 4-Aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reactant1->product Acid catalyst, Heat reactant2 β-Dicarbonyl Compound (e.g., Ethyl acetoacetate) reactant2->product Acid catalyst, Heat reactant3 Aldehyde reactant3->product Acid catalyst, Heat

Caption: Biginelli reaction for pyrimidine-thione synthesis.

Experimental Protocol: Synthesis of Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol provides a general procedure for the Biginelli reaction using this compound.

Materials:

  • This compound

  • Ethyl acetoacetate

  • 4-Fluorobenzaldehyde

  • Ethanol

  • Catalytic amount of hydrochloric acid (HCl) or other suitable acid catalyst

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), 4-fluorobenzaldehyde (1.0 mmol), and a catalytic amount of concentrated HCl (e.g., 4 drops) in ethanol (10 mL).

  • Reflux the mixture overnight. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent to afford the pure pyrimidine-thione. A yield of 90% has been reported for a similar Biginelli reaction to synthesize a fluorophenyl-substituted dihydropyrimidinone.[3]

Quantitative Data for Pyrimidine Derivatives
CompoundMethodYield (%)Antimicrobial Activity (MIC, µg/mL)OrganismCitation
5-Ethoxycarbonyl-6-methyl-4-(4-fluorophenyl)-3,4-dihydropyrimidin-2(1H)–oneBiginelli Reaction90--[3]
Pyrimidine-based thiourea compoundsMultistep synthesis61-88--
2,4-disubstituted-6-thiophenyl-pyrimidine--2 mg/mLMRSA, VREs[4]
Thiazolo[4,5-d]pyrimidine derivativeFusion-IC₅₀: 92.2-120.1 nMHCT-116[5]

Synthesis of 1,2,4-Triazole Derivatives

This compound can serve as a precursor for the synthesis of 1,2,4-triazole-3-thiones. A common method involves the reaction of the corresponding thiosemicarbazide with a cyclizing agent.

Reaction Scheme: Synthesis of 1,2,4-Triazole-3-thiones

Triazole Synthesis reactant1 4-(4-Fluorophenyl)thiosemicarbazide product 5-(4-Fluorophenyl)-2,4-dihydro- 1,2,4-triazole-3-thione reactant1->product Reflux reactant2 Formic Acid or other cyclizing agent

Caption: Synthesis of 1,2,4-triazole-3-thione derivatives.

Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione

This protocol outlines a general procedure for the synthesis of 1,2,4-triazole-3-thiones from a thiosemicarbazide precursor. The initial step would be the synthesis of 4-(4-fluorophenyl)thiosemicarbazide from this compound, which can be achieved by reacting it with hydrazine.

Step 1: Synthesis of 4-(4-Fluorophenyl)thiosemicarbazide

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol.

  • Add hydrazine hydrate (1.2 mmol) dropwise to the solution while stirring.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated 4-(4-Fluorophenyl)thiosemicarbazide by filtration.

Step 2: Synthesis of 5-(4-Fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione

Materials:

  • 4-(4-Fluorophenyl)thiosemicarbazide

  • Formic acid

Procedure:

  • Reflux a mixture of 4-(4-Fluorophenyl)thiosemicarbazide (1.0 mmol) in an excess of formic acid for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The solid product will precipitate. Collect the precipitate by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 1,2,4-triazole-3-thione.

Quantitative Data for 1,2,4-Triazole Derivatives
CompoundYield (%)Antimicrobial Activity (MIC, µg/mL)OrganismCitation
Fluorinated pyridine derivative of thiourea-1.95 - 15.63Various bacteria[6]
1,2,4-Triazole derivatives of clinafloxacin-0.25MRSA
4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethyl group-5E. coli, B. subtilis, P. aeruginosa, P. fluoroscens
Thiourea derivatives with 3-amino-1H-1,2,4-triazole-4 - 32S. aureus, S. epidermidis[7]

References

Application Notes and Protocols for Testing 1-(4-Fluorophenyl)thiourea as an Agricultural Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the efficacy of 1-(4-Fluorophenyl)thiourea as a potential agricultural fungicide. The protocols cover both in vitro and in vivo testing methods against common and economically significant plant pathogenic fungi.

Introduction

Fungal diseases in crops pose a significant threat to global food security, leading to substantial yield losses. The development of new, effective fungicides is crucial to manage these pathogens, especially with the rise of resistance to existing treatments. Thiourea derivatives have shown promise as antifungal agents, exhibiting activity against a range of fungal species. This document outlines a comprehensive testing protocol for this compound, a compound of interest for its potential fungicidal properties. The following protocols are designed to be adaptable for screening against various phytopathogenic fungi.

Target Fungal Pathogens

The selection of fungal pathogens for testing should be based on their economic impact and representation of different fungal classes. The following are recommended for initial screening:

  • Botrytis cinerea : The causal agent of gray mold, affecting a wide range of fruits and vegetables.

  • Alternaria solani : The causal agent of early blight in tomatoes and potatoes.

  • Fusarium oxysporum : A soil-borne pathogen causing Fusarium wilt in numerous crops.

  • Phytophthora infestans : An oomycete responsible for late blight of potato and tomato.

In Vitro Fungicidal Activity Assessment

The in vitro tests are designed to determine the direct inhibitory effect of this compound on the mycelial growth and spore germination of the target fungi.

Mycelial Growth Inhibition (Poisoned Food Technique)

This method assesses the effect of the test compound on the radial growth of the fungus on an agar medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Cultures of target fungi (7-10 days old)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

  • Poisoned Media Preparation: Autoclave PDA medium and cool it to 45-50°C. Add the stock solution of this compound to the molten PDA to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate with PDA and an equivalent amount of DMSO without the test compound. Pour the amended and control media into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each Petri dish.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth (colony diameter in mm) of the fungus in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

  • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by probit analysis of the MGI data.

Spore Germination Assay

This assay evaluates the impact of the compound on the germination of fungal spores.

Materials:

  • This compound stock solution in DMSO

  • Spore suspension of the target fungus (e.g., Botrytis cinerea) in sterile distilled water (1 x 10^5 spores/mL)

  • Microtiter plates (96-well)

  • Microscope slides and coverslips

  • Humid chamber

Protocol:

  • Treatment Preparation: In the wells of a microtiter plate, prepare serial dilutions of the this compound stock solution with sterile distilled water to achieve the desired final concentrations. Include a control with DMSO and water only.

  • Inoculation: Add an equal volume of the spore suspension to each well.

  • Incubation: Incubate the microtiter plate in a humid chamber at 25°C for 6-24 hours (the duration depends on the fungus).

  • Observation: Place a drop from each well onto a microscope slide and observe at least 100 spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of spore germination inhibition (SGI) using the formula: SGI (%) = [(gc - gt) / gc] x 100 Where:

    • gc = percentage of germinated spores in the control

    • gt = percentage of germinated spores in the treatment

  • Determine the EC50 value for spore germination inhibition.

In Vivo Fungicidal Activity Assessment

In vivo assays are crucial to evaluate the protective and curative potential of the compound on a host plant.

Detached Leaf Assay

This method provides a rapid in vivo assessment using detached leaves.

Materials:

  • Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., tomato leaves for Alternaria solani).

  • This compound solutions at various concentrations with a non-ionic surfactant (e.g., Tween 20).

  • Spore suspension of the target pathogen.

  • Sterile Petri dishes with moist filter paper.

Protocol:

  • Leaf Preparation: Detach healthy leaves and wash them with sterile distilled water. Place them on the moist filter paper in the Petri dishes with the adaxial surface facing up.

  • Treatment Application (Protective Assay): Spray the leaves with the different concentrations of the this compound solution until runoff. Allow the leaves to air dry. A control group should be sprayed with water and surfactant only.

  • Inoculation: After 24 hours, inoculate the treated leaves by placing a drop of the spore suspension onto the leaf surface.

  • Treatment Application (Curative Assay): Inoculate the leaves with the spore suspension first. After 24 hours, apply the this compound solutions.

  • Incubation: Incubate the Petri dishes at 25 ± 2°C with a photoperiod (e.g., 12h light/12h dark).

  • Data Collection: After 3-7 days, assess the disease severity by measuring the lesion diameter or by using a disease severity rating scale (e.g., 0-5 scale where 0 = no symptoms and 5 = severe necrosis).

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the control.

Whole Plant Assay (Pot Experiment)

This assay provides a more realistic evaluation of the fungicide's performance under controlled environmental conditions.

Materials:

  • Potted, susceptible host plants (e.g., 4-6 week old tomato plants).

  • This compound solutions.

  • Spore suspension of the target pathogen.

  • Greenhouse or controlled environment chamber.

Protocol:

  • Plant Acclimatization: Acclimatize the potted plants in the greenhouse for one week before the experiment.

  • Treatment Application (Protective): Spray the plants with the test solutions until runoff.

  • Inoculation: 24 hours after treatment, spray the plants with the spore suspension of the pathogen.

  • Treatment Application (Curative): Inoculate the plants with the pathogen first and then apply the test solutions after 24 hours.

  • Incubation: Maintain the plants in a high-humidity environment for the first 24-48 hours to facilitate infection, then move them to standard greenhouse conditions.

  • Data Collection: Assess disease severity on the leaves and stems at regular intervals (e.g., 7, 14, and 21 days post-inoculation) using a disease severity index.

  • Data Analysis: Calculate the percentage of disease control and compare the efficacy of different concentrations.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Fungicidal Activity of this compound

Target FungusAssay TypeEC50 (µg/mL)95% Confidence Interval
Botrytis cinereaMycelial Growth Inhibition
Spore Germination Inhibition
Alternaria solaniMycelial Growth Inhibition
Spore Germination Inhibition
Fusarium oxysporumMycelial Growth Inhibition
Phytophthora infestansMycelial Growth Inhibition

Table 2: In Vivo Efficacy of this compound against Alternaria solani on Tomato (Detached Leaf Assay)

Treatment Concentration (µg/mL)Assay TypeMean Lesion Diameter (mm)Disease Control (%)
ControlProtective0
10Protective
25Protective
50Protective
ControlCurative0
10Curative
25Curative
50Curative

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for testing the fungicide.

experimental_workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing stock_prep Prepare Stock Solution (this compound in DMSO) poisoned_food Poisoned Food Assay (Mycelial Growth) stock_prep->poisoned_food spore_germination Spore Germination Assay stock_prep->spore_germination data_analysis_vitro Calculate MGI, SGI, and EC50 poisoned_food->data_analysis_vitro spore_germination->data_analysis_vitro evaluation Efficacy Evaluation data_analysis_vitro->evaluation treatment_prep Prepare Treatment Solutions detached_leaf Detached Leaf Assay (Protective & Curative) treatment_prep->detached_leaf whole_plant Whole Plant Assay (Protective & Curative) treatment_prep->whole_plant data_analysis_vivo Assess Disease Severity & Calculate Disease Control (%) detached_leaf->data_analysis_vivo whole_plant->data_analysis_vivo data_analysis_vivo->evaluation start Start start->stock_prep start->treatment_prep end End evaluation->end

Caption: Experimental workflow for fungicide testing.

It is important to note that the precise signaling pathways of thiourea-based fungicides are not always fully elucidated and can vary. However, a generalized potential mechanism could involve the disruption of essential enzymatic processes within the fungal cell.

signaling_pathway fungicide This compound cell_membrane Fungal Cell Membrane fungicide->cell_membrane Penetration enzyme Essential Fungal Enzyme (e.g., respiratory chain enzymes) cell_membrane->enzyme inhibition Inhibition enzyme->inhibition disruption Disruption of Cellular Respiration & ATP Production inhibition->disruption growth_inhibition Inhibition of Mycelial Growth & Spore Germination disruption->growth_inhibition

Caption: Potential mechanism of action for a thiourea-based fungicide.

Troubleshooting & Optimization

common problems in thiourea synthesis and side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of thiourea and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?

The most prevalent methods for synthesizing N,N'-disubstituted thioureas include:

  • Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method.[1]

  • Thionation of urea using Lawesson's reagent: This method involves the conversion of a carbonyl group in urea to a thiocarbonyl group.[1][3]

Troubleshooting Guides

Issue 1: Low or No Yield in Thiourea Synthesis

Q2: I am observing a low yield in my thiourea synthesis from an isothiocyanate and an amine. What are the potential causes and solutions?

Low yields in this reaction can stem from several factors, primarily the instability of the isothiocyanate, steric hindrance, or the low nucleophilicity of the amine.[1]

Troubleshooting Low Yield in Isothiocyanate-Amine Reactions

Potential CauseRecommended SolutionExpected Outcome
Degradation of isothiocyanate Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[1]Improved yield and reduced side products from isothiocyanate decomposition.[1]
Steric hindrance Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[1]Increased conversion to the desired thiourea product.[1]
Low amine nucleophilicity Add a non-nucleophilic base, such as triethylamine, to activate the amine. For very weakly nucleophilic amines (e.g., 4-nitroaniline), consider a different synthetic route or a more reactive thioacylating agent like thiophosgene.[1][4][5]Enhanced reaction rate and higher yield.

Q3: My thiourea synthesis using an amine and carbon disulfide is not working. What could be the problem?

Challenges with this method often arise from the decomposition of the dithiocarbamate intermediate or incomplete reaction.[1]

Troubleshooting Amine-Carbon Disulfide Reactions

Potential CauseRecommended SolutionExpected Outcome
Weakly nucleophilic amine For amines like 4-nitroaniline, consider using a stronger base or a phase transfer catalyst. Alternatively, a different synthetic route, such as using thiophosgene, might be more successful.[1][5]Formation of the desired product.
Incomplete reaction Monitor the reaction closely using Thin Layer Chromatography (TLC). Ensure adequate reaction time and appropriate temperature. For some primary amines, a reusable ZnO/Al₂O₃ composite catalyst has been shown to be effective.[2][4]Drive the reaction to completion and improve yield.
Formation of symmetrical thiourea only When synthesizing an unsymmetrical thiourea, the intermediate isothiocyanate may react with the starting amine. To avoid this, use a two-step, one-pot method where the second amine is added only after the complete formation of the isothiocyanate.[1]Formation of the desired unsymmetrical thiourea.
Issue 2: Formation of Side Products and Impurities

Q4: What are common side reactions and byproducts in thiourea synthesis, and how can I minimize them?

The formation of byproducts is a frequent challenge. Common impurities include symmetrically substituted thioureas when an unsymmetrical product is desired, and byproducts from the decomposition of reagents.[1][4]

Common Side Products and Mitigation Strategies

Side Product/ImpurityCauseRecommended Solution
Symmetrical Thiourea In unsymmetrical synthesis, the in-situ generated isothiocyanate reacts with the starting amine.[1]Employ a two-step, one-pot method. Add the second amine only after the complete formation of the isothiocyanate.[1]
N-Acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents, especially if carboxylic acids are present.[1]Ensure reactants are free of carboxylic acid contaminants.[1]
Hydrolysis of Thiourea Presence of water, particularly under acidic or basic conditions and heat.[1][6]Ensure anhydrous reaction conditions and perform workup at a low temperature.[1]
Thermal Decomposition Products High reaction temperatures can lead to the decomposition of thiourea, releasing products like ammonia, hydrogen sulfide, and carbon disulfide.[7][8]Optimize the reaction temperature by monitoring with TLC to avoid prolonged heating at excessively high temperatures.[4]
Issue 3: Purification Challenges

Q5: My purified thiourea has a low or broad melting point. What is the likely cause and how can I fix it?

A low or broad melting point is a primary indicator of impurities.[9]

Recommended Solution: Recrystallization is the most effective method for removing most impurities. Ethanol and water are commonly used solvents for thiourea recrystallization.[9]

Q6: The color of my thiourea product is off-white or yellowish. How can I decolorize it?

A colored product suggests the presence of colored organic impurities or degradation products.[9]

Recommended Solution: Treatment with activated carbon (charcoal) during the recrystallization process is a standard and effective method for removing colored impurities. A small amount of activated carbon is added to the hot, dissolved thiourea solution, which is then filtered to remove the carbon and adsorbed impurities before cooling and crystallization.[9]

Experimental Protocols

Protocol 1: Synthesis of N,N'-Disubstituted Thiourea from an Isothiocyanate and an Amine

  • Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated.[1]

  • Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[1]

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of Crude Thiourea by Recrystallization

  • Dissolve the crude thiourea in a minimum amount of a suitable hot solvent (e.g., ethanol or water).

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.[9]

  • Filter the hot solution to remove insoluble impurities and activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration using a Büchner funnel.[9]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[9]

  • Dry the purified thiourea crystals in a desiccator or a vacuum oven at a low temperature.[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification s_reactants Reactants (Amine, Isothiocyanate) s_reaction Reaction Mixture s_reactants->s_reaction s_solvent Aprotic Solvent s_solvent->s_reaction s_monitoring Monitor by TLC s_reaction->s_monitoring s_monitoring->s_reaction Incomplete s_workup Workup (Solvent Removal) s_monitoring->s_workup Complete p_crude Crude Product s_workup->p_crude p_dissolve Dissolve in Hot Solvent p_crude->p_dissolve p_filter Hot Filtration p_dissolve->p_filter p_crystallize Crystallization p_filter->p_crystallize p_isolate Isolate Crystals (Filtration & Washing) p_crystallize->p_isolate p_dry Drying p_isolate->p_dry p_pure Pure Thiourea p_dry->p_pure

Caption: Experimental workflow for thiourea synthesis and purification.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed c1 Isothiocyanate Degradation start->c1 c2 Steric Hindrance start->c2 c3 Low Amine Nucleophilicity start->c3 s1 Use Fresh/Pure Reagent In-situ Generation c1->s1 s2 Increase Temperature Microwave Irradiation c2->s2 s3 Add Non-nucleophilic Base Use More Reactive Agent c3->s3 end Improved Yield s1->end s2->end s3->end

Caption: Troubleshooting logic for low yield in thiourea synthesis.

side_reactions cluster_side_products Common Side Reactions / Products cluster_causes Primary Causes start Thiourea Synthesis sp1 Symmetrical Thiourea (in unsymmetrical synthesis) start->sp1 sp2 N-Acylurea start->sp2 sp3 Hydrolysis start->sp3 sp4 Thermal Decomposition start->sp4 c1 Isothiocyanate reacts with starting amine sp1->c1 c2 Carboxylic acid contaminants sp2->c2 c3 Presence of water (acidic/basic, heat) sp3->c3 c4 Excessive heat sp4->c4

Caption: Common side reactions in thiourea synthesis.

References

increasing yield and purity of 1-(4-Fluorophenyl)thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(4-Fluorophenyl)thiourea. The following information is intended for researchers, scientists, and drug development professionals aiming to increase the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The most common methods for synthesizing N-aryl thioureas like this compound are:

  • Reaction of an Isothiocyanate with an Amine: This is a widely used and generally high-yielding method where 4-fluorophenyl isothiocyanate is reacted with ammonia or an ammonia equivalent.

  • Reaction of an Amine with a Thiocyanate Salt: This involves reacting 4-fluoroaniline hydrochloride with a thiocyanate salt, such as ammonium thiocyanate. This method generates the isothiocyanate in situ.

  • Reaction of an Amine with Carbon Disulfide: 4-fluoroaniline can be reacted with carbon disulfide, typically in the presence of a base, to form a dithiocarbamate intermediate which then eliminates hydrogen sulfide to form the isothiocyanate, followed by reaction with an amine.[1]

Q2: I am experiencing a low yield in my synthesis. What are the potential causes and solutions?

Low yields in thiourea synthesis can stem from several factors. The primary reasons include the instability of the isothiocyanate intermediate, the nucleophilicity of the amine, and steric hindrance.[2][3]

Troubleshooting Low Yield:

Potential CauseRecommended SolutionExpected Outcome
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[2]Improved yield and reduced side products from isothiocyanate decomposition.
Poor Nucleophilicity of Amine For weakly nucleophilic amines, consider using a stronger base or a phase transfer catalyst. Alternatively, a different synthetic route, such as using thiophosgene, might be more successful.[4]Increased reaction rate and conversion.
Incomplete Reaction Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).Drive the reaction to completion.
Side Reactions Optimize stoichiometry and control the reaction temperature. Adding the isothiocyanate dropwise can help manage exothermic reactions.[2]Minimized formation of byproducts.

Q3: I am observing significant impurities in my product. What are the common side products and how can I minimize them?

Common byproducts in N-aryl thiourea synthesis include symmetrically disubstituted thioureas and products from the degradation of reagents.

Minimizing Side Products:

Side ProductFormation PathwayMitigation Strategy
N,N'-bis(4-fluorophenyl)thiourea Reaction of the in-situ generated 4-fluorophenyl isothiocyanate with the starting 4-fluoroaniline.Use a two-step, one-pot method where the isothiocyanate is fully formed before the addition of the second amine (in this case, ammonia). Careful control of stoichiometry is crucial.
Degradation Products Thermal decomposition of the isothiocyanate.Conduct the reaction at room temperature or even 0°C. The reaction is often exothermic and may not require heating.[2]

Q4: What is the recommended method for purifying this compound?

Recrystallization is a highly effective method for purifying solid thiourea derivatives.[5]

Key steps for recrystallization:

  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or aqueous ethanol is often a good choice for N-aryl thioureas.[6]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[7]

  • Drying: Dry the purified crystals.

Troubleshooting Guide

This section provides a more detailed guide to troubleshoot specific issues you may encounter during the synthesis.

Problem: Low or No Product Formation

G start Low or No Product check_reagents Check Reagent Quality (Amine, Thiocyanate/Isothiocyanate) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions reagent_issue Degraded or Impure Reagents? check_reagents->reagent_issue condition_issue Suboptimal Conditions? check_conditions->condition_issue reagent_issue->check_conditions No purify_reagents Purify or Use Fresh Reagents reagent_issue->purify_reagents Yes adjust_temp Optimize Temperature (Increase if no reaction, decrease if degradation) condition_issue->adjust_temp Yes extend_time Increase Reaction Time (Monitor by TLC) condition_issue->extend_time Yes change_solvent Screen Different Solvents condition_issue->change_solvent Yes end_node Improved Yield purify_reagents->end_node adjust_temp->end_node extend_time->end_node change_solvent->end_node

Problem: Product is an Oil or Fails to Crystallize

If your product oils out or does not crystallize during purification:

  • Cause: The melting point of the solute might be lower than the boiling point of the solvent, or the solution was cooled too quickly. High impurity levels can also inhibit crystallization.[5]

  • Solution: Reheat the solution, add more solvent, and allow it to cool more slowly. You can also try scratching the inside of the flask with a glass rod to induce crystallization. If these fail, consider purification by column chromatography.[5]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Method 1: From 4-Fluoroaniline and Ammonium Thiocyanate

This method is adapted from a general procedure for phenylthiourea synthesis.[8]

  • Reaction Setup: In a round-bottom flask, combine 4-fluoroaniline (0.1 mol), hydrochloric acid (9 mL), and water (25 mL).

  • Heating: Heat the mixture for 1 hour at 60-70°C.

  • Cooling and Addition: Cool the mixture for approximately 1 hour and then slowly add ammonium thiocyanate (0.1 mol).

  • Reflux: Reflux the resulting solution for 4 hours.

  • Precipitation: Add 20 mL of water while stirring continuously to induce crystallization.

  • Isolation: Filter the solid product and dry it thoroughly.

Method 2: From 4-Fluorobenzoyl Isothiocyanate and Ammonia (in situ generation)

This protocol is based on the synthesis of a similar fluorinated thiourea.[9]

  • Isothiocyanate Formation: In a dry reaction vessel under a nitrogen atmosphere, add 4-fluorobenzoyl chloride (1 mmol) to a suspension of ammonium thiocyanate (1 mmol) in dry acetonitrile. Reflux the mixture for 30 minutes to form the 4-fluorobenzoyl isothiocyanate intermediate.

  • Reaction with Ammonia: Cool the reaction mixture to room temperature. Add a solution of ammonia (1 mmol) in acetonitrile.

  • Reflux: Reflux the mixture for 3 hours.

  • Workup: After cooling, pour the reaction mixture into cold water or dilute HCl to precipitate the product.[6][9]

  • Purification: Collect the precipitate by filtration and recrystallize from methanol or aqueous ethanol to obtain colorless crystals.[6][9] A yield of 78% has been reported for a similar synthesis.[9]

G end_product Pure this compound precipitation precipitation filtration1 filtration1 precipitation->filtration1 recrystallization recrystallization filtration1->recrystallization filtration2 filtration2 recrystallization->filtration2 drying drying filtration2->drying drying->end_product

Summary of Reaction Conditions and Yields

The following table summarizes various reported conditions for thiourea synthesis, which can be adapted for optimizing the synthesis of this compound.

Starting MaterialsSolventTemperatureTimeYieldReference
4-Fluorobenzoylisothiocyante, AmmoniaAcetoneReflux3 h78%[9]
Aniline, Ammonium Thiocyanate, HClWater60-70°C, then Reflux1 h, then 4 h86.3%[8]
p-fluorophenyl-isothiocyanate, HydrazineEthanolRoom Temp.2 h80%[10]
Isothiocyanate, AmineDichloromethaneRoom Temp.1 h>70%[11]

References

Technical Support Center: Optimizing Enzyme Inhibition Assays with Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiourea derivatives in enzyme inhibition assays.

Frequently Asked Questions (FAQs)

Q1: My synthesized thiourea derivative shows low or no bioactivity. What are the potential causes and how can I troubleshoot this?

A1: Low or no bioactivity of a synthesized compound can stem from several factors, ranging from the compound itself to the experimental setup. Here’s a systematic approach to troubleshooting:

  • Compound Identity and Purity:

    • Verification: Confirm the chemical structure and purity of your synthesized N,N'-disubstituted thiourea derivative using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and Mass Spectrometry (MS).[1]

    • Melting Point: A sharp melting point can be an indicator of high purity.[1]

  • Solubility Issues:

    • Problem: Thiourea derivatives, particularly those with aromatic groups, often have low solubility in aqueous assay buffers.[1] Precipitation of the compound will lead to a lower effective concentration and consequently, lower observed activity.

    • Troubleshooting:

      • Solvent Choice: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving thiourea derivatives for in vitro assays.[1]

      • Visual Inspection: Prepare a stock solution in DMSO and dilute it to the highest concentration to be tested in your assay medium. Visually inspect for any signs of precipitation.[1]

      • Light Scattering: Use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to detect any sub-visible precipitation.[1]

      • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or inhibition.[1]

  • Compound Stability:

    • Problem: The stability of thiourea derivatives in aqueous solutions can be a concern. It is advisable to prepare fresh solutions for each experiment.[2]

    • Troubleshooting: Always use freshly prepared solutions of your thiourea derivatives for your assays to avoid degradation.[2]

  • Assay Conditions:

    • Positive Control: A known active compound for your target enzyme should show the expected effect. If it doesn't, there may be an issue with the assay system itself.[1]

    • Negative/Vehicle Control: The vehicle (e.g., DMSO) should not have a significant effect on the assay outcome.[1]

    • Enzyme and Substrate Concentrations: To properly set up an inhibition assay, it's crucial to understand the enzyme's kinetics, specifically the Michaelis constant (Km) for the substrate.[3] The substrate concentration can influence the apparent potency of inhibitors, especially for competitive inhibitors.[3]

Q2: I am not observing the expected inhibition of urease with my standard thiourea. What could be the problem?

A2: If thiourea, a standard inhibitor, is not showing activity in your urease assay, consider the following:

  • Reagent Quality and Preparation:

    • Fresh Solutions: Urea and thiourea can be unstable in aqueous solutions. Always prepare fresh solutions for each experiment.[2]

    • Supplier Variation: If the problem persists, consider trying thiourea from a different supplier as you may have a bad batch.[2]

  • Assay Protocol Adherence:

    • Exact Conditions: Ensure that you are precisely following the assay conditions (e.g., pH, temperature, incubation times) reported in the literature where thiourea was shown to be an effective inhibitor.[2] The indophenol method is commonly used for urease activity determination.[4][5]

  • Control Experiments:

    • No-Enzyme Control: Run a control reaction without the enzyme to ensure that you do not get a positive signal, which could indicate interference from your compound or other reagents.[2]

Q3: How do I determine the type of inhibition (e.g., competitive, uncompetitive, mixed) for my thiourea derivative?

A3: To determine the mechanism of enzyme inhibition, you need to perform kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations.[3][6]

  • Procedure:

    • Keep the enzyme concentration constant.

    • Vary the substrate concentration in the absence and presence of different fixed concentrations of the inhibitor.

    • Measure the initial reaction velocity for each condition.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Interpretation of Lineweaver-Burk Plots:

    • Competitive Inhibition: Lines will intersect on the y-axis. The Vmax remains constant while the apparent Km increases with increasing inhibitor concentration.[6]

    • Uncompetitive Inhibition: Lines will be parallel. Both Vmax and Km decrease.

    • Mixed Inhibition: Lines will intersect in the second or third quadrant (not on an axis). Both Vmax and Km are affected.

    • Noncompetitive Inhibition: A special case of mixed inhibition where lines intersect on the x-axis. Vmax decreases, but Km remains unchanged.

Troubleshooting Guides

Issue 1: High Background Signal or Assay Interference

  • Symptom: High absorbance/fluorescence readings in no-enzyme or no-substrate controls.

  • Possible Causes & Solutions:

    • Compound Interference: Some substances can interfere with assay readouts.[7] Test your thiourea derivative in the assay buffer without the enzyme or substrate to check for intrinsic absorbance or fluorescence at the measurement wavelength.

    • Reagent Instability: Ensure all reagents are properly stored and are not expired.[7] Prepare fresh reaction mixes immediately before use.[7]

    • Contamination: Use fresh, high-purity reagents and sterile consumables to avoid contamination that might contribute to the background signal.

Issue 2: Inconsistent or Non-Reproducible Results

  • Symptom: High variability between replicate wells or between experiments.

  • Possible Causes & Solutions:

    • Pipetting Errors: Use calibrated pipettes and be meticulous with your pipetting technique, especially when handling small volumes.[7] Preparing a master mix for the reaction components can help ensure consistency.[7]

    • Incomplete Reagent Mixing: Ensure all components are thoroughly thawed and mixed before use.[7]

    • Temperature Fluctuations: Maintain a constant and accurate incubation temperature as enzyme activity is highly temperature-dependent.[7]

    • Edge Effects in Plates: Be mindful of potential "edge effects" in microplates. If observed, avoid using the outer wells or ensure proper plate sealing and incubation conditions.

Issue 3: Standard Curve is Not Linear

  • Symptom: The standard curve for your assay does not show a linear relationship.

  • Possible Causes & Solutions:

    • Incorrect Dilutions: Double-check your calculations and dilutions for the standards.

    • Reagent Preparation: Ensure all components for the standard curve are completely thawed and homogenous.[7]

    • Air Bubbles: Avoid introducing air bubbles into the wells as they can interfere with optical readings.[7]

    • Instrument Settings: Verify that you are using the correct wavelength and filter settings on your plate reader.[7]

Data Presentation

Table 1: IC50 Values of Various Thiourea Derivatives against Tyrosinase

Compound ClassSpecific DerivativeIC50 Value (µM)Reference
Indole-ThioureaCompound 4b5.9 ± 2.47[6]
ThiazolopyrimidineCompound 6a28.50[8]
Phenylthiourea (PTU)PhenylthioureaPotent Inhibitor[9]
Bis-ThioureaCompound 4 (with chlorine)Outperformed kojic acid[9]
Methimazole DerivativesMethimazole90 (in one study)[10]
Kojic Acid (Standard)-16.4 ± 3.53[6]

Table 2: IC50 Values of Thiourea Derivatives against Other Enzymes

EnzymeCompound Class/DerivativeIC50 Value (µM)Reference
UreaseCompound 23 (dipeptide conjugate)2.0[11]
UreaseCompound 3c (alkyl chain-linked)10.65 ± 0.45[5]
UreaseStandard Thiourea15.51 ± 0.11[5]
Acetylcholinesterase (AChE)Compound 30 (S isomer)8.09 ± 0.58[8]
α-AmylaseCompound E- (85% inhibition)[12]
α-GlucosidaseCompound AH47.9 (86% inhibition)[12]

Experimental Protocols

Protocol 1: General Tyrosinase Inhibition Assay

This protocol is a generalized procedure based on common methodologies for assessing tyrosinase inhibition.

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a stock solution of the substrate (e.g., L-DOPA) in phosphate buffer.

    • Prepare stock solutions of the test thiourea derivatives and a standard inhibitor (e.g., kojic acid) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Test compound at various concentrations (ensure final DMSO concentration is <0.5%)

      • Mushroom tyrosinase solution

    • Incubate the mixture for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (L-DOPA) to each well.

    • Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475-492 nm) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol 2: General Urease Inhibition Assay (Indophenol Method)

This protocol outlines a common method for measuring urease inhibition.[5]

  • Reagent Preparation:

    • Prepare a stock solution of Jack bean urease in phosphate buffer.[5]

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare stock solutions of the test thiourea derivatives and a standard inhibitor (thiourea) in DMSO.[5]

    • Prepare the reagents for the indophenol reaction (phenol/nitroprusside and alkali/hypochlorite solutions).

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Urease enzyme solution[5]

      • Test compound at various concentrations[5]

    • Incubate the mixture for a specific time (e.g., 10 minutes) at 37°C.[5]

    • Add the urea solution to start the enzymatic reaction and incubate again.

    • Stop the reaction and develop the color by adding the indophenol reagents.

    • Measure the absorbance at a specific wavelength (e.g., 625-630 nm) after a final incubation period.

  • Data Analysis:

    • The amount of ammonia produced is proportional to the urease activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Visualizations

troubleshooting_workflow start Low/No Bioactivity Observed compound_check Verify Compound Identity & Purity (NMR, MS, IR, m.p.) start->compound_check purity_ok Purity & Structure Confirmed? compound_check->purity_ok solubility_check Assess Solubility in Assay Buffer soluble_ok Is Compound Soluble? solubility_check->soluble_ok assay_check Evaluate Assay Performance controls_ok Controls Behaving as Expected? assay_check->controls_ok purity_ok->solubility_check Yes resynthesize Re-synthesize or Purify Compound purity_ok->resynthesize No soluble_ok->assay_check Yes optimize_solubility Optimize Solvent System (e.g., adjust DMSO %) soluble_ok->optimize_solubility No conclusion_inactive Compound is Likely Inactive soluble_ok->conclusion_inactive No, despite optimization troubleshoot_assay Troubleshoot Assay Components (Enzyme, Substrate, Buffer) controls_ok->troubleshoot_assay No conclusion_active Proceed with Dose-Response & Kinetic Studies controls_ok->conclusion_active Yes resynthesize->compound_check optimize_solubility->solubility_check troubleshoot_assay->assay_check

Caption: A stepwise workflow for troubleshooting low bioactivity.

inhibition_kinetics_workflow start Determine IC50 of Thiourea Derivative setup_kinetics Set up Reactions: - Constant [Enzyme] - Varying [Substrate] - Multiple fixed [Inhibitor] start->setup_kinetics measure_rates Measure Initial Reaction Velocities (v) setup_kinetics->measure_rates plot_data Generate Lineweaver-Burk Plot (1/v vs. 1/[S]) measure_rates->plot_data analysis Analyze Intersection of Lines plot_data->analysis competitive Competitive Inhibition (Intersect on Y-axis) analysis->competitive uncompetitive Uncompetitive Inhibition (Parallel Lines) analysis->uncompetitive mixed Mixed/Noncompetitive Inhibition (Intersect off-axis) analysis->mixed

Caption: Workflow for determining the mechanism of enzyme inhibition.

logical_relationship cluster_enzyme Enzyme cluster_complex Enzyme-Substrate Complex cluster_inhibitor Inhibitor Actions E Free Enzyme (E) ES ES Complex E->ES ES->E + P I_comp Competitive Inhibitor (Binds to E) I_comp->E Inhibits Binding I_uncomp Uncompetitive Inhibitor (Binds to ES) I_uncomp->ES Inhibits Catalysis S Substrate (S) S->E + P Product (P)

Caption: Basic enzyme inhibition mechanisms.

References

Technical Support Center: Thiourea Corrosion Inhibition Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiourea and its derivatives as corrosion inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during corrosion inhibition experiments with thiourea, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: Why did the corrosion rate of my metal sample increase after adding the thiourea inhibitor?

A1: This counterintuitive effect can occur for a couple of reasons:

  • Inhibitor Concentration is Too High: At elevated concentrations, thiourea can paradoxically accelerate corrosion.[1][2] This may be due to the formation of corrosion-stimulating decomposition byproducts or complex interactions at the metal's surface.[1]

    • Solution: Conduct a concentration optimization study. Start with a significantly lower concentration and incrementally increase it while monitoring the corrosion rate to identify the optimal concentration for your specific system.[1]

  • Decomposition of the Inhibitor: Thiourea can be unstable under certain experimental conditions, such as in the presence of oxidizing acids, leading to decomposition products that may not be effective inhibitors or could even be corrosive.

    • Solution: Use freshly prepared thiourea solutions for each experiment.[1] If you suspect decomposition, analyze your solution for precipitates like elemental sulfur.[1] Consider using a more stable thiourea derivative if the issue persists.[1]

Q2: My experimental results are inconsistent and not reproducible. What could be the cause?

A2: Inconsistent results are a common challenge and can often be traced back to the following:

  • Inconsistent Metal Surface Preparation: The initial state of the metal's surface, including its roughness and the presence of oxide layers, critically influences inhibitor adsorption and the resulting corrosion rate.[1]

    • Solution: Implement and strictly adhere to a standardized, reproducible procedure for preparing the surface of your metal specimens before every experiment.[1]

  • Instability of the Thiourea Solution: The inhibitor solution may degrade over time, leading to variability in its performance.[1]

    • Solution: Always prepare fresh inhibitor solutions immediately before use.[1]

Q3: The inhibition efficiency of my thiourea derivative is lower than I expected. What factors could be at play?

A3: Several factors can contribute to lower-than-anticipated inhibition efficiency:

  • Mismatch Between Inhibitor and Corrosive Environment: The effectiveness of a specific thiourea derivative can vary significantly depending on the acidic medium.

    • Solution: Review existing literature to confirm the suitability of your chosen inhibitor for the specific acid you are using. It may be necessary to screen different thiourea derivatives to find the most effective one for your system.[1]

  • Insufficient Inhibitor Concentration: The concentration of the inhibitor may be too low to form a complete, protective layer on the metal surface.[1]

    • Solution: Systematically increase the inhibitor concentration and measure the corresponding change in inhibition efficiency to determine the optimal concentration.[1]

  • High Experimental Temperature: Elevated temperatures can sometimes reduce the effectiveness of thiourea-based inhibitors, particularly if the adsorption mechanism is predominantly physical adsorption (physisorption).[3]

    • Solution: If your experiment requires high temperatures, select a thiourea derivative known to exhibit strong chemical adsorption (chemisorption).[1]

Quantitative Data Summary

The following table summarizes the inhibition efficiency of various thiourea derivatives on mild steel in acidic environments, as determined by different experimental techniques.

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Experimental MethodReference
Phenylthiourea (PTU)1.0 M HCl5 x 10⁻³ M6098.96Potentiodynamic Polarization[4]
Isopropylthiourea (ITU)1.0 M HCl5 x 10⁻³ M6092.65Potentiodynamic Polarization[4]
Phenylthiourea (PTU)1.0 M HClNot Specified3094.95Potentiodynamic Polarization[5]
Isopropylthiourea (ITU)1.0 M HClNot Specified3083.33Potentiodynamic Polarization[5]
Thiourea (TU)1 N H₂SO₄> 1 x 10⁻² M40Corrosion AccelerationWeight Loss[2]
N,N´-di-isopropylthiourea1 N H₂SO₄10⁻⁴ M40> 90Weight Loss[2]
Symdiotolylthiourea1 N H₂SO₄10⁻⁴ M40~ 80Weight Loss[2]

Experimental Protocols

Detailed methodologies for key experiments used to evaluate corrosion inhibition are provided below.

Weight Loss (Gravimetric) Method

This is a direct and straightforward method for determining the average corrosion rate.

Methodology:

  • Specimen Preparation: Prepare metal specimens with known dimensions and surface area. Abrade the specimens with various grades of emery paper, degrease them with a solvent like acetone, rinse with distilled water, and dry thoroughly.[6]

  • Initial Weighing: Accurately weigh the prepared specimens.

  • Immersion: Immerse the specimens in the acidic solution, both with and without the thiourea inhibitor, for a predetermined period.

  • Final Weighing: After the immersion period, remove the specimens, clean them to remove any corrosion products, rinse with distilled water and a volatile solvent (e.g., acetone), dry, and weigh them again.

  • Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula:

    IE% = [(W₀ - Wᵢ) / W₀] x 100

    Where:

    • W₀ is the weight loss of the metal in the uninhibited solution.

    • Wᵢ is the weight loss of the metal in the inhibited solution.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into both the anodic and cathodic reactions of the corrosion process.

Methodology:

  • Electrochemical Cell Setup: Use a standard three-electrode cell containing the working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Open Circuit Potential (OCP): Allow the system to stabilize by recording the OCP for a sufficient time (e.g., 1 hour).[7]

  • Potential Scan: Apply a potential scan over a defined range around the OCP.[1]

  • Tafel Plot: Plot the logarithm of the current density versus the applied potential to generate a Tafel plot.[1]

  • Corrosion Current Density (i_corr): Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential to determine the corrosion current density (i_corr).[1]

  • Calculation of Inhibition Efficiency: The inhibition efficiency is calculated from the i_corr values with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, which is useful for studying the protective film formed by the inhibitor.

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, similar to the PDP method.

  • AC Signal Application: Apply a small amplitude AC signal at various frequencies around the OCP.

  • Impedance Measurement: Measure the impedance of the system at each frequency.

  • Nyquist Plot: The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).

  • Equivalent Circuit Fitting: The Nyquist plot can be fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. A larger R_ct value indicates better corrosion inhibition.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis start Start prep_metal Metal Specimen Preparation start->prep_metal prep_solution Prepare Corrosive & Inhibitor Solutions start->prep_solution weight_loss Weight Loss Method prep_metal->weight_loss pdp Potentiodynamic Polarization prep_metal->pdp eis Electrochemical Impedance Spectroscopy prep_metal->eis prep_solution->weight_loss prep_solution->pdp prep_solution->eis calc_ie Calculate Inhibition Efficiency weight_loss->calc_ie analyze_plots Analyze Tafel & Nyquist Plots pdp->analyze_plots eis->analyze_plots compare_results Compare Results calc_ie->compare_results analyze_plots->compare_results end End compare_results->end

Caption: A generalized workflow for evaluating a corrosion inhibitor.

Thiourea Corrosion Inhibition Mechanism

inhibition_mechanism metal Metal Surface (e.g., Steel) adsorption Adsorption on Metal Surface metal->adsorption thiourea Thiourea Molecule (in acidic solution) thiourea->adsorption S and N atoms act as adsorption centers protective_layer Formation of a Protective Layer adsorption->protective_layer inhibition Corrosion Inhibition protective_layer->inhibition Blocks active sites

Caption: The mechanism of corrosion inhibition by thiourea.

Troubleshooting Logic for Increased Corrosion Rate

troubleshooting_logic start Problem: Increased Corrosion Rate check_conc Is Inhibitor Concentration High? start->check_conc check_stability Is Inhibitor Solution Fresh? check_conc->check_stability No optimize_conc Solution: Perform Concentration Optimization Study check_conc->optimize_conc Yes use_fresh Solution: Use Freshly Prepared Solution check_stability->use_fresh No consider_derivative Further Action: Consider More Stable Thiourea Derivative check_stability->consider_derivative Yes

Caption: Troubleshooting flowchart for an increased corrosion rate.

References

Technical Support Center: Crystal Growth of Substituted Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystal growth of substituted thioureas.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems that may arise during crystallization experiments.

Issue 1: Low or No Crystal Yield

Symptoms: After the cooling or evaporation process, very few or no crystals have formed. The solution may appear clear or slightly cloudy.

Possible Causes and Solutions:

  • Supersaturation Not Reached: The concentration of the substituted thiourea in the solvent may be too low.

    • Solution: Concentrate the solution by slowly evaporating some of the solvent. Be cautious not to evaporate too quickly, which could lead to the formation of an oil or amorphous solid.[1]

  • Compound is Too Soluble: The chosen solvent may be too effective at dissolving the compound, even at lower temperatures.

    • Solution: Select a different solvent or a solvent mixture where the compound has lower solubility at room temperature or upon cooling.[1]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove impurities, the compound may have crystallized in the funnel.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration to prevent a sudden drop in temperature.

Troubleshooting Workflow for Low Crystal Yield:

A flowchart for troubleshooting low crystal yield.
Issue 2: Formation of an Oil Instead of Crystals ("Oiling Out")

Symptoms: Instead of solid crystals, an immiscible liquid (an oil) forms as the solution cools.

Possible Causes and Solutions:

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution as a supercooled liquid rather than an ordered crystal lattice.

    • Solution: Reheat the solution to redissolve the oil, and then allow it to cool much more slowly. You can insulate the flask to slow down the cooling process.

  • High Impurity Concentration: Impurities can interfere with the crystal lattice formation, leading to oiling out.

    • Solution: Consider a preliminary purification step, such as column chromatography, before attempting crystallization.

  • Inappropriate Solvent Choice: The boiling point of the solvent might be higher than the melting point of your substituted thiourea.

    • Solution: Choose a solvent with a lower boiling point.

Troubleshooting Workflow for Oiling Out:

Oiling_Out_Troubleshooting start Oil Formation ('Oiling Out') reheat Reheat the solution to dissolve the oil. start->reheat slow_cool Allow the solution to cool very slowly. reheat->slow_cool add_solvent Add a small amount of additional solvent before slow cooling. reheat->add_solvent check_impurities Are impurities suspected? slow_cool->check_impurities Oil reforms add_solvent->check_impurities Oil reforms purify Perform preliminary purification (e.g., chromatography). check_impurities->purify Yes change_solvent Select a solvent with a lower boiling point. check_impurities->change_solvent No

A decision-making flowchart for addressing oil formation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in crystallizing a new substituted thiourea?

A1: The most crucial initial step is solvent selection. An ideal solvent will dissolve your compound sparingly at room temperature but completely at an elevated temperature. It is highly recommended to perform a systematic solvent screening with small amounts of your compound to identify the optimal solvent or solvent system.[1]

Q2: How do different substituents on the thiourea molecule affect crystal growth?

A2: Substituents have a significant impact on the molecule's polarity, steric hindrance, and hydrogen bonding capabilities. For instance, electron-withdrawing groups can alter the electronic distribution and affect the intermolecular interactions that govern crystal packing.[2][3] This can lead to different crystal habits or even the formation of polymorphs.

Q3: What is polymorphism and why is it a concern for drug development?

A3: Polymorphism is the ability of a compound to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice.[4] Different polymorphs can have distinct physicochemical properties, including solubility, dissolution rate, and stability.[4][5] For active pharmaceutical ingredients (APIs), this can significantly impact bioavailability and the overall therapeutic efficacy of a drug.[5][6] Therefore, identifying and controlling the polymorphic form is critical during drug development.

Q4: My crystals are very small and needle-like. How can I grow larger, more well-defined crystals?

A4: The formation of small, needle-like crystals is often a result of rapid crystallization. To encourage the growth of larger crystals, you need to slow down the crystallization process. This can be achieved by:

  • Slowing the rate of cooling or evaporation.

  • Using a solvent in which your compound is slightly more soluble, to reduce the level of supersaturation.

  • Employing techniques like vapor diffusion or layering, which promote slow crystal growth.[7][8]

Q5: What are some common techniques to induce crystallization if my solution remains clear upon cooling?

A5: A clear solution after cooling is often a supersaturated solution. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

  • Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the solution. This provides a template for crystal growth.

  • Further Cooling: If at room temperature, try cooling the solution in an ice bath.

Data Presentation

Solubility of Thiourea in Various Solvents

The following table provides solubility data for unsubstituted thiourea, which can serve as a starting point for solvent selection for substituted derivatives. Note that the solubility of substituted thioureas will vary based on the nature of the substituent.[1]

SolventTemperature (°C)Solubility ( g/100g solvent)
Water209.2
Water4026.6
Methanol206.3
Methanol4012.1
Ethanol202.5
Ethanol405.2
Isopropanol200.9
Isopropanol402.1
Acetone200.2
Ethyl Acetate200.04

Data adapted from publicly available resources.[1]

Experimental Protocols

General Single-Solvent Recrystallization

This protocol outlines the basic steps for purifying a solid substituted thiourea using a single solvent.

Materials:

  • Crude substituted thiourea

  • Appropriate recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Based on preliminary tests, choose a solvent in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the solvent. Heat the mixture on a hot plate, swirling gently, until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution and apparatus hot to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Isolation: Once crystals have formed, collect them by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Vapor Diffusion

This technique is suitable for growing high-quality single crystals from small amounts of material.

Materials:

  • Substituted thiourea

  • A "good" solvent (in which the compound is soluble)

  • A "bad" or "anti-solvent" (in which the compound is insoluble, and which is more volatile than the good solvent)

  • A small vial and a larger jar with a lid

Procedure:

  • Dissolve your compound in a minimal amount of the "good" solvent in the small vial.

  • Place a small amount of the "bad" solvent in the bottom of the larger jar.

  • Place the small vial containing your solution inside the larger jar, ensuring the solvent levels are such that the vials will not tip over. Do not allow the two solvents to mix directly.[7]

  • Seal the larger jar and leave it undisturbed. The more volatile "bad" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.[8][9]

Experimental Workflow for Vapor Diffusion:

Vapor_Diffusion_Workflow start Start: Vapor Diffusion Setup dissolve Dissolve compound in a minimal amount of a 'good' solvent in a small vial. start->dissolve prepare_jar Place a small amount of a more volatile 'bad' solvent in a larger jar. dissolve->prepare_jar assemble Place the small vial inside the larger jar. prepare_jar->assemble seal Seal the larger jar and leave undisturbed. assemble->seal diffusion Vapor of 'bad' solvent diffuses into the 'good' solvent. seal->diffusion crystallization Solubility decreases, leading to slow crystal growth. diffusion->crystallization

A step-by-step workflow for the vapor diffusion technique.
Liquid-Liquid Diffusion (Layering)

This method involves the slow diffusion of an anti-solvent into a solution of your compound.

Materials:

  • Substituted thiourea

  • A solvent in which the compound is soluble

  • A less dense anti-solvent in which the compound is insoluble

Procedure:

  • Dissolve your compound in the denser solvent in a narrow container, such as a test tube or NMR tube.

  • Carefully and slowly, layer the less dense anti-solvent on top of the solution, taking care not to disturb the interface between the two liquids.[8] A syringe or pipette can be used to gently add the anti-solvent down the side of the container.[8][9]

  • Seal the container and leave it undisturbed. Over time, the two solvents will slowly mix at the interface, causing the compound to crystallize.[8]

References

Technical Support Center: Purification of N-arylthiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying N-arylthiourea compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in N-arylthiourea synthesis?

A1: Common impurities include unreacted starting materials such as aryl isothiocyanates and amines, as well as side products.[1] Side products can arise from the degradation of the aryl isothiocyanate, especially at elevated temperatures.[1] If carbon disulfide is used in the synthesis, byproducts like thiuram disulfides can form.[1] Polymeric materials can also be generated as byproducts under certain reaction conditions.

Q2: What is the primary purification technique for N-arylthiourea compounds?

A2: Recrystallization is the most common and effective primary purification method for N,N'-diarylthiourea derivatives.[2] This technique is based on the principle that the solubility of most solids increases with a rise in temperature.[3][4]

Q3: When should I consider using column chromatography?

A3: Column chromatography is a more advanced purification technique that should be considered when:

  • Recrystallization is ineffective in removing impurities.

  • The crude product contains oily or highly soluble impurities.

  • Thin-layer chromatography (TLC) analysis shows multiple spots with close retention factors (Rf).[2]

Q4: How can I assess the purity of my N-arylthiourea compound?

A4: The purity of N-arylthiourea compounds can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in a mixture.

  • Melting Point Analysis: A sharp melting point range of 1-2°C is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the compound and determine its purity, often with an internal standard.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Low or No Crystal Formation Too much solvent was used.Evaporate some of the solvent to concentrate the solution and allow it to cool again.[5]
The compound is highly soluble in the chosen solvent, even at low temperatures.Select a different solvent or a mixed solvent system (e.g., ethanol/water).[2]
The solution was not sufficiently saturated at a high temperature.Reheat the solution and add more crude product until saturation is achieved at the solvent's boiling point.[2]
"Oiling Out" (Formation of an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.[2]
The solution is supersaturated, and the compound is precipitating too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
High concentration of impurities.Consider a preliminary purification step, such as column chromatography.
Colored Crystals Colored impurities are present in the crude product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.
Low Recovery Yield The compound has significant solubility in the cold recrystallization solvent.Cool the solution in an ice bath to maximize crystal formation. Minimize the amount of cold solvent used for washing the crystals.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering.
Column Chromatography Issues
ProblemPossible CauseSolution
Poor Separation of Compound and Impurities The chosen eluent (solvent system) is not optimal.Optimize the eluent system using TLC first. A good starting point for N-arylthioureas is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The column was overloaded with the crude sample.Use an appropriate amount of sample for the column size. A general rule is 1g of crude material per 10-20g of silica gel.
Compound Elutes Too Quickly The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
Compound Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before running a column. If it is unstable, consider using a different stationary phase like alumina.
Streaking or Tailing of Bands The sample was not loaded onto the column in a narrow band.Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the silica gel.
The eluent is too strong, or the column is overloaded.Use a less polar eluent or reduce the amount of sample loaded.

Quantitative Data Summary

The following tables provide illustrative data on the purification of N-arylthiourea compounds. Actual results will vary depending on the specific compound, the nature of the impurities, and the experimental conditions.

Table 1: Recrystallization of N-arylthiourea Derivatives - Solvent Systems and Typical Yields

Compound TypeRecrystallization Solvent(s)Typical Yield Range (%)
N-aryl-N'-alkylthioureaEthanol70-90
Ethanol/Water65-85
N,N'-diarylthioureaAcetone75-95
Acetone/Hexane70-90
N-acylthioureaIsopropanol60-80

Table 2: Purity Improvement of an N-arylthiourea Derivative

Purification MethodPurity Before Purification (HPLC Area %)Purity After Purification (HPLC Area %)
Recrystallization (Ethanol)~85%>98%
Column Chromatography (Hexane:Ethyl Acetate gradient)~85%>99%

Experimental Protocols

Protocol 1: Recrystallization of an N-arylthiourea Compound

This protocol provides a general procedure for the recrystallization of a solid N-arylthiourea derivative.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude N-arylthiourea compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of an N-arylthiourea compound using silica gel column chromatography.

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (eluent) that provides good separation of the desired compound from its impurities. The desired compound should have an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring uniform packing without air bubbles.

  • Sample Loading:

    • Dissolve the crude N-arylthiourea in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If a gradient elution is required, start with a less polar solvent mixture and gradually increase the polarity to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-arylthiourea compound.

Visualizations

experimental_workflow_recrystallization start Start: Crude N-arylthiourea dissolve Dissolve in minimal hot solvent start->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal cool Cool solution slowly dissolve->cool No charcoal/insolubles hot_filter Hot gravity filtration (optional) charcoal->hot_filter hot_filter->cool crystals Crystal formation cool->crystals ice_bath Cool in ice bath crystals->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry purified crystals wash->dry end End: Pure N-arylthiourea dry->end

Caption: Experimental Workflow for Recrystallization.

troubleshooting_recrystallization start Problem: No/Low Crystal Yield check_saturation Is the solution saturated? start->check_saturation check_solvent Is the solvent appropriate? check_saturation->check_solvent Yes action_add_more_solute Add more crude product to saturate check_saturation->action_add_more_solute No action_concentrate Evaporate some solvent check_solvent->action_concentrate Yes action_change_solvent Choose a different solvent/solvent system check_solvent->action_change_solvent No end Solution action_concentrate->end action_change_solvent->end action_add_more_solute->end

Caption: Troubleshooting Low Crystal Yield in Recrystallization.

experimental_workflow_column_chromatography start Start: Crude N-arylthiourea tlc TLC analysis for eluent selection start->tlc pack_column Pack column with silica gel slurry tlc->pack_column load_sample Load sample in minimal solvent pack_column->load_sample elute Elute with selected solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate end End: Pure N-arylthiourea evaporate->end

Caption: Experimental Workflow for Column Chromatography.

References

Technical Support Center: Thiourea Synthesis with Low Nucleophilicity Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of thioureas, particularly when dealing with amines of low nucleophilicity.

Frequently Asked Questions (FAQs)

Q1: Why is my thiourea synthesis failing or giving low yields when using an electron-deficient amine (e.g., 4-nitroaniline)?

A1: The primary reason for low yields or reaction failure is the reduced nucleophilicity of the amine. Electron-withdrawing groups (EWGs) on the amine, such as nitro groups, decrease the electron density on the nitrogen atom. This makes the amine a poor nucleophile, leading to a sluggish or non-existent reaction with the electrophile (e.g., isothiocyanate or carbon disulfide) under standard conditions.[1][2]

Q2: What are the most common strategies to overcome the low nucleophilicity of amines in thiourea synthesis?

A2: Several effective strategies can be employed:

  • Mechanochemical Synthesis (Ball Milling): This solvent-free technique can significantly enhance reactivity, even for poorly nucleophilic amines.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by rapidly heating the reaction mixture.[4][5]

  • Catalysis: The use of catalysts, such as bifunctional thiourea-amine organocatalysts or metal oxides like ZnO/Al₂O₃, can activate the reactants and facilitate the reaction.[1][6]

  • Alternative Reagents: Employing more reactive thioacylating agents or using a multi-component approach with reagents like carbon disulfide and elemental sulfur can be beneficial.[1][6]

  • Reaction Condition Optimization: Simply increasing the reaction temperature or prolonging the reaction time can sometimes be sufficient to drive the reaction to completion, although this may also lead to side product formation.[4]

Q3: I am observing the formation of a symmetrical N,N'-disubstituted thiourea as a major byproduct when trying to synthesize an unsymmetrical thiourea. How can I avoid this?

A3: This is a common issue when generating the isothiocyanate in situ from a primary amine and carbon disulfide. The newly formed isothiocyanate can react with the starting amine instead of the desired second amine. To minimize this side reaction, a two-step synthesis is the most reliable approach. First, synthesize and isolate the isothiocyanate. Then, in a separate step, react the purified isothiocyanate with the second amine.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Low Nucleophilicity of the Amine: The amine has strong electron-withdrawing groups (e.g., nitro, cyano).[1][4]1. Switch to Mechanochemical Synthesis: Perform the reaction using a ball mill, with or without a small amount of liquid (Liquid-Assisted Grinding - LAG).[3] 2. Use Microwave Irradiation: Employ microwave heating to accelerate the reaction.[4] 3. Add a Catalyst: For reactions with carbon disulfide, a ZnO/Al₂O₃ composite can be effective.[1][6] For reactions with isothiocyanates, a bifunctional thiourea-amine organocatalyst can be used. 4. Increase Reaction Temperature: Cautiously increase the temperature while monitoring for decomposition.[2]
Steric Hindrance: Bulky substituents on the amine or isothiocyanate are preventing the reaction.[2][4]1. Increase Reaction Temperature or Time: This can help overcome the steric barrier. 2. Use Microwave Irradiation: This is often effective in overcoming steric hindrance.[4]
Poor Quality of Isothiocyanate: The isothiocyanate may have degraded, especially if sensitive to moisture.[2]1. Use Freshly Prepared or Purified Isothiocyanate. 2. Store Isothiocyanates in a Cool, Dark, and Dry Environment.
Formation of Multiple Byproducts Decomposition of Intermediates: The dithiocarbamate intermediate (from amine and CS₂) may be unstable at elevated temperatures.[2]1. Optimize Reaction Temperature: Monitor the reaction by TLC to find the optimal temperature that promotes product formation without significant decomposition. 2. Consider a Two-Step Synthesis: Isolate the isothiocyanate before reacting it with the second amine.[2]
Excess of One Reactant: An excess of one of the starting materials can lead to side reactions.Use Stoichiometric Amounts: Carefully control the stoichiometry of the reactants.
Difficulty in Product Purification Similar Polarity of Product and Starting Materials/Byproducts 1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often an effective purification method. 2. Column Chromatography: This is a versatile method for separating compounds with similar polarities. 3. Acid-Base Extraction: If the product and impurities have different acid-base properties, an acid-base workup can be used for purification.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize reaction conditions and yields for the synthesis of thioureas from weakly nucleophilic amines using various methods.

Table 1: Synthesis of N-(4-nitrophenyl)-N'-phenylthiourea

MethodAmineIsothiocyanate/Thioacylating AgentConditionsTimeYield (%)Reference
Solution Phase4-NitroanilinePhenyl isothiocyanateTHF, reflux12 h~40-60% (estimated)[1][4]
Mechanochemical (Neat Grinding)4-NitroanilinePhenyl isothiocyanate30 Hz ball milling10 min>99%[3]
Mechanochemical (LAG)4-NitroanilinePhenyl isothiocyanate30 Hz ball milling, MeOH<10 min>99%[3]

Table 2: Microwave-Assisted vs. Conventional Heating

Thiourea ProductMethodConditionsTimeYield (%)Reference
N,N'-diarylthioureasConventionalReflux in Ethanol8 h~70-80%[7]
N,N'-diarylthioureasMicrowaveEthanol, 100-150W10-15 min>90%[5][8]

Experimental Protocols

Protocol 1: Mechanochemical Synthesis of N-(4-nitrophenyl)-N'-phenylthiourea via Liquid-Assisted Grinding (LAG)

This protocol is adapted from procedures described for the synthesis of N,N'-disubstituted thioureas via ball milling.[3]

Materials:

  • 4-Nitroaniline

  • Phenyl isothiocyanate

  • Methanol (as the grinding liquid)

  • Stainless steel milling jar (e.g., 10 mL) with stainless steel milling balls (e.g., one 12 mm ball)

  • Mixer mill

Procedure:

  • Place 4-nitroaniline (1.0 mmol) and phenyl isothiocyanate (1.0 mmol) into the stainless steel milling jar.

  • Add a catalytic amount of methanol (e.g., 10-20 µL).

  • Add the stainless steel milling ball to the jar.

  • Securely close the jar and place it in the mixer mill.

  • Mill the mixture at a frequency of 30 Hz for 10 minutes.

  • After milling, open the jar in a well-ventilated fume hood.

  • The product is typically obtained in high purity and can be used without further purification. Purity can be checked by melting point and/or NMR spectroscopy.

Protocol 2: Bifunctional Thiourea-Amine Organocatalyzed Synthesis

This protocol is a general representation of an organocatalyzed reaction to enhance the reactivity of a weakly nucleophilic amine.

Materials:

  • Weakly nucleophilic amine (e.g., a heteroaromatic amine) (1.0 mmol)

  • Isothiocyanate (1.2 mmol)

  • Bifunctional thiourea-amine organocatalyst (e.g., Takemoto catalyst) (0.1 mmol, 10 mol%)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the bifunctional thiourea-amine organocatalyst.

  • Add the weakly nucleophilic amine and anhydrous toluene.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isothiocyanate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations: Reaction Mechanisms and Workflows

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Thiourea Synthesis check_nucleophilicity Is the amine weakly nucleophilic? start->check_nucleophilicity yes_nucleophilicity Yes check_nucleophilicity->yes_nucleophilicity no_nucleophilicity No check_nucleophilicity->no_nucleophilicity switch_method Switch to Alternative Method yes_nucleophilicity->switch_method check_other Check Other Factors no_nucleophilicity->check_other mechanochemical Mechanochemical Synthesis switch_method->mechanochemical microwave Microwave-Assisted Synthesis switch_method->microwave catalysis Use a Catalyst switch_method->catalysis steric_hindrance Steric Hindrance? check_other->steric_hindrance reagent_quality Reagent Quality? check_other->reagent_quality optimize_conditions Optimize Conditions steric_hindrance->optimize_conditions purify_reagents Purify/Use Fresh Reagents reagent_quality->purify_reagents increase_temp Increase Temperature/Time optimize_conditions->increase_temp

Caption: A logical workflow for troubleshooting low yields in thiourea synthesis.

Mechanism of Bifunctional Thiourea-Amine Catalysis

Catalyst_Mechanism cluster_activation Dual Activation catalyst Thiourea-Amine Catalyst amine Weakly Nucleophilic Amine (R-NH2) catalyst->amine H-bonds activate amine (increase nucleophilicity) isothiocyanate Isothiocyanate (R'-NCS) catalyst->isothiocyanate H-bonds activate isothiocyanate (increase electrophilicity) activated_complex [Catalyst-Amine-Isothiocyanate] Transition State amine->activated_complex isothiocyanate->activated_complex thiourea_product Thiourea Product activated_complex->thiourea_product Nucleophilic Attack thiourea_product->catalyst Catalyst Regeneration

Caption: Dual activation mechanism of a bifunctional thiourea-amine organocatalyst.

References

Technical Support Center: Isothiocyanate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of isothiocyanate precursors, primarily glucosinolates.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or no isothiocyanate precursor detected in extract Enzymatic Degradation: Myrosinase enzyme activity upon tissue disruption.Inactivate myrosinase prior to or during extraction. Methods include freeze-drying the tissue before grinding, flash-freezing in liquid nitrogen, or using a hot solvent (e.g., 70-80% methanol at 75°C) for the initial extraction step.[1]
Thermal Degradation: Indole glucosinolates are particularly heat-sensitive and can degrade at temperatures below 100°C.[1]Avoid prolonged exposure to high temperatures. If a heating step is necessary for myrosinase inactivation, keep it short (e.g., 10 minutes at 75°C). For the remainder of the extraction, consider using lower temperatures (e.g., 40-65°C).
Improper Storage: Storing fresh plant material at room temperature or for extended periods, even when refrigerated, can lead to gradual degradation.[2][3]For short-term storage (up to 7 days), refrigeration at 4°C is recommended, resulting in minor losses (9-26%).[2][3] For long-term storage, freeze-drying and storing at -20°C or -80°C is optimal.[1]
Inconsistent results between sample batches Variable Myrosinase Inactivation: Incomplete or inconsistent heat application during extraction.Ensure uniform and rapid heating of all samples. Use a pre-heated solvent and a water bath or heat block for consistent temperature control.
Differences in Post-Harvest Storage: Variations in the time and temperature between harvesting and processing.Standardize the post-harvest handling procedures. Process fresh samples as quickly as possible or freeze them immediately after harvesting.
Fine Shredding of Tissue: Finely shredding vegetables can lead to a rapid decline in glucosinolate levels, with losses up to 75% over 6 hours.[2]If tissue disruption is necessary before extraction, perform it on frozen material to minimize enzymatic activity.
Presence of unexpected degradation products (e.g., nitriles instead of isothiocyanates) pH of the Extraction Medium: Low pH (acidic conditions) can favor the formation of nitriles over isothiocyanates.Maintain a neutral to slightly alkaline pH during the hydrolysis step to promote isothiocyanate formation.
Presence of Ferrous Ions (Fe2+): These ions can influence the activity of specifier proteins, leading to nitrile formation.If metal ion contamination is suspected, consider the use of chelating agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isothiocyanate precursor degradation?

A1: The primary cause of degradation is the enzymatic hydrolysis of glucosinolates by the enzyme myrosinase. This enzyme is naturally present in the plant but is physically separated from the glucosinolates. When the plant tissue is damaged (e.g., by cutting, grinding, or chewing), myrosinase comes into contact with the glucosinolates and catalyzes their conversion into isothiocyanates and other products.[1]

Q2: What are the optimal storage conditions for fresh plant material to minimize precursor degradation?

A2: For short-term storage of up to one week, refrigeration at 4°C is suitable, with expected minor losses of glucosinolates ranging from 9-26%.[2][3] For long-term preservation, the material should be flash-frozen in liquid nitrogen and stored at -80°C, or freeze-dried and stored at -20°C in a desiccated environment.

Q3: How does temperature affect the stability of isothiocyanate precursors during extraction?

A3: Temperature has a dual effect. Heating to 70-80°C is effective for inactivating the degradative enzyme myrosinase.[1] However, prolonged exposure to high temperatures, especially above 100°C, can cause thermal degradation of the glucosinolates themselves, particularly the indole types.[1] For instance, boiling an extract in water for 10 minutes can degrade glucobrassicin by an estimated 7%.[1]

Q4: Can the type of solvent used in extraction affect precursor stability?

A4: Yes, the solvent system is crucial. Using a hot aqueous-organic solvent mixture, such as 70-80% methanol, is a common and effective method to both extract glucosinolates and inactivate myrosinase simultaneously.[1]

Q5: Are all isothiocyanate precursors equally stable?

A5: No, there are differences in stability. Indole glucosinolates (e.g., glucobrassicin) are generally more sensitive to heat and post-harvest conditions than aliphatic glucosinolates (e.g., sinigrin).[1][3]

Data on Glucosinolate Degradation

The following tables summarize quantitative data on the degradation of isothiocyanate precursors under various conditions.

Table 1: Effect of Storage Temperature on Total Glucosinolate Content in Brassica Vegetables over 7 Days

Storage ConditionGlucosinolate Loss (%)Reference
Ambient Temperature9 - 26[2][3]
Refrigeration (4-8°C)11 - 27[3]

Table 2: Impact of Cooking Method on Total Glucosinolate Content

Cooking MethodGlucosinolate Loss (%)Reference
SteamingNot Significant[2]
MicrowavingNot Significant[2]
Stir-fryingNot Significant[2]
Boiling~90[2]

Table 3: Comparison of Glucosinolate Extraction Methods from Kale

Extraction MethodTotal Glucosinolates (mg SEQ/g DW)Reference
Hot Methanol Extraction (Freeze-dried)30.3 ± 0.6[4]
Cold Methanol Extraction (Freeze-dried)34.3 ± 0.9[4]
Cold Methanol Extraction (Oven-dried)31.9 ± 0.7[4]

Experimental Protocols

Protocol 1: Hot Methanol Extraction of Glucosinolates

This protocol is a widely used method for extracting glucosinolates while simultaneously inactivating myrosinase.

Materials:

  • Freeze-dried and finely ground plant material

  • 70% methanol (MeOH) in ultrapure water

  • Internal standard (e.g., sinigrin)

  • Water bath or heating block set to 75°C

  • Centrifuge

  • Pipettes and tubes

Procedure:

  • Weigh 50-100 mg of freeze-dried plant material into a 2 mL tube.

  • Preheat the sample at 75°C for 3 minutes.

  • Add 1 mL of 70% MeOH, preheated to 75°C, containing the internal standard.

  • Vortex the sample briefly.

  • Incubate the sample at 75°C for 10 minutes in a water bath or heating block.

  • Place the sample in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 2,700 x g for 10 minutes at room temperature.

  • Carefully transfer the supernatant to a new tube for further purification or direct analysis.[5]

Protocol 2: Quantification of Glucosinolates by HPLC

This protocol outlines a general method for the analysis of desulfoglucosinolates.

Instrumentation and Conditions:

  • HPLC System: With a UV or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase A: Ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient starts with a low percentage of acetonitrile, which is gradually increased to elute the compounds.

  • Flow Rate: 0.75 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 229 nm.

Procedure:

  • Sample Preparation: The crude extract from Protocol 1 is typically purified by passing it through an anion exchange column (e.g., DEAE-Sephadex). The glucosinolates are then treated with a sulfatase enzyme to remove the sulfate group, forming desulfoglucosinolates, which are more amenable to reverse-phase HPLC.

  • Injection: Inject the prepared desulfoglucosinolate sample into the HPLC system.

  • Analysis: Identify and quantify the desulfoglucosinolates by comparing their retention times and UV spectra to those of known standards. A calibration curve of a standard (e.g., desulfosinigrin) is used for quantification.[5]

Signaling Pathways and Experimental Workflows

Isothiocyanate-Mediated Nrf2 Activation Pathway

Isothiocyanates (ITCs) are potent activators of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., Sulforaphane) Keap1 Keap1 ITC->Keap1 Modifies Cysteine Residues Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1_Nrf2->Cul3 Nrf2 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Cul3->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE sMaf sMaf sMaf->ARE Target_Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Target_Genes Transcription

Caption: Isothiocyanates activate the Nrf2 pathway, leading to antioxidant gene expression.

Inhibition of NF-κB Signaling by Isothiocyanates

Isothiocyanates can suppress inflammatory responses by inhibiting the NF-κB signaling pathway.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & Degradation NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation ITC Isothiocyanate ITC->IKK Inhibition DNA DNA NFkB_n->DNA Target_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Target_Genes Transcription

Caption: Isothiocyanates inhibit NF-κB signaling, reducing inflammatory gene expression.

Experimental Workflow for Preventing Glucosinolate Degradation

This workflow outlines the key steps to minimize the degradation of isothiocyanate precursors during sample processing and analysis.

Workflow Start Fresh Plant Material Storage Immediate Processing or Proper Storage Start->Storage Freeze Flash Freeze (Liquid N2) Storage->Freeze Long-term Storage Extraction Extraction (Myrosinase Inactivation) Storage->Extraction FreezeDry Freeze-Dry Freeze->FreezeDry StoreFrozen Store at -80°C Freeze->StoreFrozen StoreDried Store at -20°C (Desiccated) FreezeDry->StoreDried StoreFrozen->Extraction StoreDried->Extraction HotSolvent Hot Solvent (e.g., 75°C Methanol) Extraction->HotSolvent Analysis Purification & Analysis (HPLC) HotSolvent->Analysis

Caption: Workflow for minimizing glucosinolate degradation from sample collection to analysis.

References

Technical Support Center: Optimizing Fluorophenylthiourea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorophenylthiourea derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorophenylthioureas?

Q2: I am observing a very low yield or no product in my reaction. What are the potential causes?

A2: Low or no yield in fluorophenylthiourea synthesis can stem from several factors:

  • Poor Nucleophilicity of the Amine: The presence of electron-withdrawing groups on the fluorophenylamine can decrease its nucleophilicity, making it less reactive.[2][4][5] For example, anilines with such groups may react sluggishly under standard conditions.[4]

  • Instability of the Isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time. It is recommended to use freshly prepared or purified isothiocyanate.[1][4]

  • Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can slow down the reaction.[1][5]

  • Incomplete Reaction: Insufficient reaction time or a suboptimal temperature can lead to incomplete conversion of the starting materials.[5]

Q3: What are common side reactions I should be aware of?

A3: A common side reaction, particularly when generating the isothiocyanate in situ from an amine and carbon disulfide, is the formation of a symmetrical N,N'-disubstituted thiourea.[1][5] This occurs if the intermediate isothiocyanate reacts with the starting amine.[1] Other potential byproducts can arise from the decomposition of the isothiocyanate.[1][5]

Q4: My fluorophenylthiourea product is an oil or won't crystallize. How can I purify it?

A4: Not all thiourea derivatives are crystalline solids at room temperature, and impurities can inhibit crystallization.[2] If your product is an oil, consider the following purification methods:

  • Column Chromatography: This is a reliable method for purifying non-crystalline or oily products. A common choice is a silica gel column with a gradient of ethyl acetate in hexane.[2][4]

  • Trituration: Vigorously stirring the oil with a poor solvent, such as hexane or a mixture of ether and hexane, can sometimes induce crystallization by washing away impurities.[2]

Q5: The purified product appears to be impure. What are the best purification techniques?

A5: If your product has co-precipitated with starting materials or byproducts, several purification methods can be employed:

  • Recrystallization: If a suitable solvent is found, recrystallization is an effective method for purification. For example, N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) can be crystallized from hot ethanol.[6]

  • Filtration and Washing: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[4]

  • Acid-Base Extraction: If the product and impurities have different acid-base properties, an acid-base workup can be an effective purification step.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of fluorophenylthiourea.

Problem Potential Cause Recommended Solution Expected Outcome
Low or No Product Yield Degradation of isothiocyanate Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment.[1]Improved yield and reduced side products.[1]
Poor nucleophilicity of the amine (e.g., due to electron-withdrawing groups) Increase the reaction temperature to drive the reaction forward.[4][5] Consider using a more reactive thioacylating agent if applicable.[4]Increased conversion to the desired product.
Steric hindrance Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective.[1]Increased conversion to the desired product.[1]
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][4]Ensure the reaction goes to completion, maximizing yield.
Formation of Side Products Formation of symmetrical thiourea Control the stoichiometry carefully. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[1]Minimized formation of the symmetrical byproduct.
Difficulty in Product Isolation Product is an oil Use column chromatography for purification.[2] Alternatively, attempt trituration with a non-polar solvent.[2]Isolation of a pure, albeit potentially non-crystalline, product.
Product co-precipitates with impurities Purify the solid by recrystallization from a suitable solvent.[6] Alternatively, wash the filtered product with a solvent that dissolves the impurities but not the product.[4]Improved purity of the final product.

Experimental Protocols

Synthesis of N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide)

This protocol is adapted from the synthesis of a bis(N-p-fluorophenylthiourea) derivative.[6]

  • Dissolution: Dissolve p-fluorophenyl isothiocyanate (0.01 mol, 1.53 g) in 25 mL of ethanol.

  • Addition: To this solution, add hydrazine monohydrate (0.005 mol, 0.25 g) dropwise.

  • Reaction: Stir the resulting mixture at room temperature for 2 hours.

  • Isolation: Collect the precipitate by filtration.

  • Purification: Wash the precipitate with ice-cold ethanol and then recrystallize from hot ethanol.

  • Yield: An 80% yield (1.35 g) can be expected.[6]

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathway General Reaction Pathway for Fluorophenylthiourea Synthesis Amine Fluorophenyl Amine (Nucleophile) Thiourea Fluorophenylthiourea (Product) Amine->Thiourea Nucleophilic Attack Isothiocyanate Isothiocyanate (Electrophile) Isothiocyanate->Thiourea

Caption: General reaction pathway for fluorophenylthiourea synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Product Yield Start Low or No Product Yield CheckReagents Verify Reagent Quality (Amine and Isothiocyanate) Start->CheckReagents IncreaseTemp Increase Reaction Temperature CheckReagents->IncreaseTemp Reagents OK Success Improved Yield CheckReagents->Success Reagents Degraded -> Replace OptimizeTime Optimize Reaction Time (TLC) IncreaseTemp->OptimizeTime No Improvement IncreaseTemp->Success Improvement ConsiderCatalyst Consider Catalyst or Alternative Route OptimizeTime->ConsiderCatalyst No Improvement OptimizeTime->Success Improvement ConsiderCatalyst->Success Improvement

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

Unveiling the Antioxidant Potential: A Comparative Analysis of 1-(4-Fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective antioxidants is a perpetual endeavor. In this comprehensive guide, we present a comparative study of the antioxidant properties of 1-(4-Fluorophenyl)thiourea against a panel of well-established antioxidant compounds. This analysis, supported by experimental data, aims to provide a clear perspective on its potential as a valuable candidate for further investigation in the realm of oxidative stress modulation.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants play a crucial role in mitigating this damage by neutralizing free radicals. Thiourea derivatives have emerged as a promising class of compounds with diverse biological activities, including significant antioxidant potential.[1] This guide focuses on this compound, a specific derivative that has demonstrated noteworthy antioxidant efficacy.

Comparative Antioxidant Activity: A Quantitative Overview

To objectively assess the antioxidant capacity of this compound, its performance was evaluated using several standard in vitro assays and compared against common antioxidants: Trolox, Ascorbic Acid (Vitamin C), Butylated Hydroxytoluene (BHT), and Butylated Hydroxyanisole (BHA). The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value signifies higher antioxidant activity.

The following table summarizes the available IC50 values from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Antioxidant AssayThis compoundTroloxAscorbic AcidBHTBHA
DPPH Radical Scavenging Assay (IC50) Data not consistently reported~3.77 µg/mL[2]~2.54 µg/mL[3]Data not consistently reported21-23 µg/mL[2]
ABTS Radical Scavenging Assay (IC50) Data not consistently reported~2.34 µg/mL[4]Data not consistently reportedData not consistently reportedData not consistently reported
FRAP (Ferric Reducing Antioxidant Power) High Activity[1]High Activity[4]High ActivityHigh ActivityHigh Activity
CUPRAC (Cupric Reducing Antioxidant Capacity) High Activity[1]High ActivityHigh ActivityHigh ActivityHigh Activity

Note: "Data not consistently reported" indicates that reliable and directly comparable IC50 values were not found in the surveyed literature for this specific compound in that particular assay. "High Activity" indicates that studies have reported significant antioxidant potential without providing specific IC50 values that can be directly compared.

Recent research has highlighted that fluorophenyl thiourea derivatives exhibit considerable antioxidant activity, in some cases comparable to standard antioxidants like BHA, BHT, trolox, and ascorbic acid.[1]

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The antioxidant effects of many compounds, including potentially thiourea derivatives, are mediated through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a primary regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent production of protective enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant This compound Antioxidant->Keap1_Nrf2 may induce dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

Experimental Protocols

For the accurate and reproducible assessment of antioxidant activity, standardized experimental protocols are essential. Below are detailed methodologies for the key assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH Solution with Test/Standard Solution A->C B Prepare Test Compound and Standard Solutions (Serial Dilutions) B->C D Incubate in the Dark (30 minutes at room temperature) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: The test compound (this compound) and standard antioxidants are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions, from which serial dilutions are made.

  • Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the sample or standard. A control containing the solvent instead of the antioxidant is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

ABTS_Workflow A Generate ABTS•+ Radical (ABTS + Potassium Persulfate) B Dilute ABTS•+ Solution to an Absorbance of ~0.7 at 734 nm A->B D Mix Diluted ABTS•+ with Test/Standard Solution B->D C Prepare Test Compound and Standard Solutions C->D E Incubate at Room Temperature D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition and IC50 F->G

References

1-(4-Fluorophenyl)thiourea: A Comparative Analysis Against Standard Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitory performance of 1-(4-Fluorophenyl)thiourea against established standard inhibitors, supported by experimental data and detailed methodologies.

In the landscape of enzyme inhibition research, particularly in the context of managing metabolic disorders such as type 2 diabetes, the identification of novel and potent inhibitors is of paramount importance. This compound has emerged as a compound of interest, demonstrating significant inhibitory activity against key carbohydrate-metabolizing enzymes. This guide presents a comparative analysis of its efficacy against the standard enzyme inhibitors, acarbose and voglibose, focusing on α-amylase and α-glucosidase.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the available IC50 values for this compound and the standard inhibitors against α-amylase and α-glucosidase.

Table 1: Comparison of IC50 Values for α-Amylase Inhibition

InhibitorIC50 ValueSource EnzymeCitation
This compound53.307 nMNot Specified
Acarbose0.80 µMPorcine Pancreatic[1]
Acarbose45.39 µMNot Specified
Acarbose0.258 mg/mLNot Specified
Acarbose52.2 µg/mLNot Specified
VogliboseNot Reported--

Table 2: Comparison of IC50 Values for α-Glucosidase Inhibition

InhibitorIC50 ValueSource EnzymeCitation
This compound24.928 nMNot Specified
Acarbose0.28 mg/mLNot Specified
AcarboseWide range (0.0013–1998.79 µM)Various
Voglibose3.9 nMSucrase
Voglibose6.4 nMMaltase
Voglibose5.6 µMHuman Lysosomal[2]

Note: The significant variability in the reported IC50 values for acarbose highlights the influence of different experimental conditions, such as enzyme source and assay protocol.

Signaling Pathway and Experimental Workflow

The inhibition of α-amylase and α-glucosidase plays a crucial role in managing postprandial hyperglycemia. The following diagrams illustrate the digestive cascade of carbohydrates and a general workflow for an enzyme inhibition assay.

carbohydrate_digestion Starch Dietary Starch Oligosaccharides Oligosaccharides Starch->Oligosaccharides α-Amylase Disaccharides Disaccharides Oligosaccharides->Disaccharides Glucose Glucose Disaccharides->Glucose α-Glucosidase Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor1 α-Amylase Inhibitors (e.g., this compound, Acarbose) α-Amylase α-Amylase Inhibitor1->α-Amylase Inhibitor2 α-Glucosidase Inhibitors (e.g., this compound, Acarbose, Voglibose) α-Glucosidase α-Glucosidase Inhibitor2->α-Glucosidase

Caption: Carbohydrate digestion and points of enzyme inhibition.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Substrate Substrate Solution Reaction Initiate Reaction with Substrate Substrate->Reaction Inhibitor Inhibitor Dilutions (this compound or Standard) Inhibitor->Incubation Incubation->Reaction Measurement Measure Product Formation (e.g., Spectrophotometry) Reaction->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: General workflow for an enzyme inhibition assay.

Experimental Protocols

The determination of IC50 values relies on precise and reproducible experimental protocols. Below are generalized methodologies for α-amylase and α-glucosidase inhibition assays, based on commonly cited procedures.

α-Amylase Inhibition Assay

This assay measures the ability of an inhibitor to block the breakdown of starch by α-amylase.

Materials:

  • α-Amylase solution (e.g., from porcine pancreas)

  • Starch solution (substrate)

  • Phosphate buffer (pH 6.9)

  • This compound and standard inhibitors (e.g., Acarbose)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, starch, and inhibitors in the appropriate buffer.

  • Incubation: In a series of test tubes, pre-incubate a fixed volume of the α-amylase solution with varying concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Add the starch solution to each tube to start the enzymatic reaction and incubate for a specific time (e.g., 20 minutes) at the same temperature.

  • Reaction Termination: Stop the reaction by adding DNSA reagent.

  • Color Development: Heat the tubes in a boiling water bath for a set time (e.g., 5-10 minutes) to allow for color development. The DNSA reacts with the reducing sugars produced from starch hydrolysis.

  • Measurement: After cooling to room temperature, measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect on the hydrolysis of a synthetic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase.

Materials:

  • α-Glucosidase solution (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)

  • Phosphate buffer (pH 6.8)

  • This compound and standard inhibitors (e.g., Acarbose, Voglibose)

  • Sodium carbonate (Na2CO3) solution

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, pNPG, and inhibitors in the appropriate buffer.

  • Incubation: In a 96-well microplate, add a fixed volume of the α-glucosidase solution to wells containing varying concentrations of the inhibitor (or vehicle control). Pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Add the pNPG solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 20 minutes) at the same temperature.

  • Reaction Termination: Stop the reaction by adding a sodium carbonate solution. The addition of the alkaline solution also develops the yellow color of the p-nitrophenol product.

  • Measurement: Measure the absorbance of the yellow p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The available data indicates that this compound is a potent inhibitor of both α-amylase and α-glucosidase, with IC50 values in the nanomolar range. This positions it as a significantly more potent inhibitor than acarbose for both enzymes under the reported conditions. When compared to voglibose for α-glucosidase inhibition, this compound also demonstrates comparable or superior potency, depending on the specific form of the enzyme.

The provided experimental protocols offer a standardized framework for conducting in vitro inhibition assays, which is crucial for the consistent and reliable evaluation of novel enzyme inhibitors. For a definitive and direct comparison, it is recommended that this compound and standard inhibitors be evaluated side-by-side within the same study, utilizing identical experimental parameters. Nevertheless, the existing data strongly supports the potential of this compound as a lead compound for the development of new therapeutic agents for conditions characterized by excessive carbohydrate digestion.

References

A Comparative Analysis: Antimicrobial Efficacy of Fluorinated Thioureas Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Among the promising candidates, fluorinated thiourea derivatives have garnered significant attention for their potent and broad-spectrum antimicrobial activities. This guide provides a comparative analysis of the antimicrobial performance of select fluorinated thioureas against standard antibiotics, supported by experimental data from peer-reviewed studies.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of newly synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and zone of inhibition. The following tables summarize the comparative data for several fluorinated thiourea derivatives against a panel of pathogenic bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Fluorinated Thioureas and Standard Antibiotics [1][2]

Compound/DrugS. pneumoniaeB. subtilisP. aeruginosaE. coliA. fumigatus
Fluorinated Thioureas
Compound 4a¹1.951.957.813.9115.63
Compound 3d¹7.817.8131.2515.6331.25
Compound 4b¹15.6315.6331.2515.6362.5
Standard Antibiotics
Ampicillin1.953.91---
Gentamycin--3.911.95-
Amphotericin B----7.81

¹ Ghorab et al. (2017). Novel fluorinated thiourea derivatives carrying sulfonamide moieties.

Table 2: Zone of Inhibition (in mm) of Fluorinated Thioureas and Standard Antibiotics [1][2]

Compound/DrugS. pneumoniaeB. subtilisP. aeruginosaE. coliA. fumigatus
Fluorinated Thioureas
Compound 4a¹20.6 ± 1.522.1 ± 1.217.2 ± 1.521.3 ± 0.820.1 ± 1.3
Compound 3d¹16.2 ± 0.918.2 ± 0.612.4 ± 0.815.1 ± 1.216.9 ± 1.2
Compound 4b¹14.1 ± 0.516.9 ± 0.911.5 ± 0.713.8 ± 0.514.2 ± 0.8
Standard Antibiotics
Ampicillin23.8 ± 0.626.4 ± 0.7---
Gentamycin--19.7 ± 0.624.9 ± 1.5-
Amphotericin B----23.7 ± 1.2

¹ Ghorab et al. (2017). Novel fluorinated thiourea derivatives carrying sulfonamide moieties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Agar Well Diffusion Method for Zone of Inhibition

This method is used to qualitatively assess the antimicrobial activity of a compound.

a. Preparation of Inoculum:

  • Bacterial strains are cultured overnight at 37°C in nutrient broth.

  • Fungal strains are grown on Sabouraud dextrose agar at 28°C for 48-72 hours.

  • The microbial suspension is then diluted with sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

b. Inoculation of Agar Plates:

  • A sterile cotton swab is dipped into the standardized microbial suspension.

  • The excess fluid is removed by pressing the swab against the inner wall of the tube.

  • The swab is then used to evenly inoculate the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate.

c. Application of Test Compounds:

  • Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.[3]

  • A defined volume (e.g., 50 µL) of the test compound solution at a known concentration is added to each well.[3]

  • A solvent control and a positive control with a standard antibiotic are also included.[3]

d. Incubation and Measurement:

  • The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.[3]

  • The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[3]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

a. Preparation of Test Compound Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).[3]

  • Serial two-fold dilutions of the compound are made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[3]

b. Preparation of Bacterial Inoculum:

  • Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.[3]

  • This suspension is further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

c. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.[4]

  • A positive control (wells with bacteria and no compound) and a negative control (wells with medium only) are included.[3]

  • The plate is incubated at 37°C for 18-24 hours.[3]

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[3][4] This can be assessed visually or by using a microplate reader.[3]

Visualizing Experimental Workflows and Mechanisms

To further elucidate the experimental processes and proposed mechanisms of action, the following diagrams are provided.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Fluorinated Thiourea inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Visually Inspect for Turbidity or Read with Plate Reader incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell thiourea Fluorinated Thiourea Derivative dna_gyrase DNA Gyrase thiourea->dna_gyrase Inhibition topoisomerase Topoisomerase IV thiourea->topoisomerase Inhibition dna_replication DNA Replication & Repair cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Proposed mechanism of antibacterial action for some thiourea derivatives.

References

Unveiling the Protective Power: 1-(4-Fluorophenyl)thiourea's Efficacy as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Scientists in Material Science and Drug Development

In the relentless battle against metal degradation, the quest for effective corrosion inhibitors is paramount. Among the promising candidates, thiourea and its derivatives have garnered significant attention due to their inherent chemical properties that thwart corrosive processes. This guide provides a comprehensive comparison of the corrosion inhibition efficiency of 1-(4-Fluorophenyl)thiourea and its derivatives against other established inhibitors, supported by experimental data and detailed methodologies to aid researchers in their pursuit of advanced material protection.

At a Glance: How this compound Stacks Up

To provide a clear and concise overview, the following table summarizes the corrosion inhibition efficiency of 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)thiourea (a derivative of this compound) and other notable thiourea-based inhibitors on mild steel in acidic environments. This data, extracted from rigorous experimental studies, allows for a direct comparison of their protective capabilities.

InhibitorCorrosive MediumConcentration (M)Inhibition Efficiency (%)Experimental Technique
1-(4-chlorobenzoyl)-3-(4-fluorophenyl)thiourea (T1) 1.0 M HCl0.0004~85-90 (estimated)Weight Loss, LPR
1-(4-chlorobenzoyl)-3-(3-chloro-2-fluorophenyl)thiourea (T2)1.0 M HCl0.0004>90Weight Loss, LPR
1-(4-chlorobenzoyl)-3-(6-chloro-2-fluoro-3-methoxyphenyl)thiourea (T3)1.0 M HCl0.0004>90Weight Loss, LPR
Phenylthiourea (PTU)1.0 M HCl0.00594.95Potentiodynamic Polarization
Benzoylthiourea (BOTU)15% HCl0.002>83Weight Loss

Note: The inhibition efficiency for T1 is an estimation based on the available literature which states that T3 had the highest efficiency of over 90% among the three tested compounds.[1]

The Science Behind the Shield: Experimental Protocols

The data presented in this guide is a culmination of meticulous experimental work. Understanding the methodologies employed is crucial for interpreting the results and for designing future comparative studies. The primary techniques used to evaluate the corrosion inhibition efficiency of these compounds are the Weight Loss method and Electrochemical techniques such as Linear Polarization Resistance (LPR) and Potentiodynamic Polarization.

Weight Loss Method

A fundamental and widely used technique, the weight loss method provides a direct measure of the corrosion rate.

Procedure:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished using various grades of emery paper, followed by degreasing with a solvent like acetone and rinsing with distilled water. The coupons are then thoroughly dried.

  • Initial Weighing: The clean and dry coupons are accurately weighed using an analytical balance.

  • Immersion: The weighed coupons are immersed in the corrosive medium (e.g., 1.0 M HCl) with and without the inhibitor at a specified concentration and temperature for a predetermined duration.

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove any corrosion products, rinsed, dried, and weighed again.

  • Calculation of Inhibition Efficiency (IE): The percentage inhibition efficiency is calculated using the formula: IE (%) = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the coupon in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Techniques

Electrochemical methods offer a more rapid and detailed insight into the corrosion inhibition mechanism.

Linear Polarization Resistance (LPR): This technique involves applying a small potential sweep around the open-circuit potential and measuring the resulting current. The polarization resistance (Rp) is determined, which is inversely proportional to the corrosion current. A higher Rp value in the presence of an inhibitor indicates better corrosion protection.

Potentiodynamic Polarization: This method involves polarizing the metal sample over a wider potential range and measuring the corresponding current density. The resulting Tafel plots provide information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic reaction kinetics. A decrease in icorr in the presence of the inhibitor signifies a reduction in the corrosion rate. The inhibition efficiency is calculated as: IE (%) = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 Where icorr(blank) is the corrosion current density without the inhibitor, and icorr(inh) is the corrosion current density with the inhibitor.

Visualizing the Process: A Workflow for Inhibitor Evaluation

Corrosion_Inhibition_Workflow cluster_synthesis Inhibitor Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound & Derivatives Characterization Characterization (FTIR, NMR, etc.) Synthesis->Characterization Specimen_Prep Mild Steel Specimen Preparation Characterization->Specimen_Prep Weight_Loss Weight Loss Measurements Specimen_Prep->Weight_Loss Electrochemical Electrochemical Tests (LPR, PDP) Specimen_Prep->Electrochemical Data_Collection Data Collection (Weight Loss, Icorr, Rp) Weight_Loss->Data_Collection Electrochemical->Data_Collection IE_Calculation Inhibition Efficiency Calculation Data_Collection->IE_Calculation Mechanism Adsorption & Mechanism Studies IE_Calculation->Mechanism Conclusion Comparative Conclusion Mechanism->Conclusion

Caption: A logical workflow for the comparative evaluation of corrosion inhibitors.

The Molecular Frontier: Structure-Activity Relationship

The effectiveness of thiourea derivatives as corrosion inhibitors is intrinsically linked to their molecular structure. The presence of heteroatoms like sulfur and nitrogen, with their lone pairs of electrons, facilitates adsorption onto the metal surface, forming a protective barrier.[2] The substituent groups on the phenyl ring also play a crucial role. In the case of this compound and its derivatives, the presence of the electron-withdrawing fluorine and chlorine atoms can influence the electron density distribution within the molecule, thereby affecting its adsorption characteristics and, consequently, its inhibition efficiency. The superior performance of the T2 and T3 derivatives, which contain additional chloro and methoxy groups, suggests that these modifications enhance the molecule's ability to protect the metal surface.[1]

References

Unveiling the Bioactivity of 1-(4-Fluorophenyl)thiourea: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive cross-validation of bioactivity assays for 1-(4-Fluorophenyl)thiourea. By objectively comparing its performance with alternative thiourea derivatives and presenting supporting experimental data, this document serves as a vital resource for evaluating the therapeutic potential of this compound.

This guide delves into the antioxidant, enzyme inhibitory, and anticancer properties of this compound, providing a clear comparison with other structurally similar compounds. Detailed experimental protocols for key bioactivity assays are presented to ensure reproducibility and facilitate further investigation.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of this compound and its derivatives, focusing on key performance indicators such as IC50 values.

Table 1: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (nM)Reference
This compound α-amylase53.307[1][2]
This compound α-glycosidase24.928[1][2]
1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thioureaα-amylase- (85% inhibition)[3]
1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH)α-glucosidase47,900
Acarbose (Standard)α-amylase / α-glucosidase-

Table 2: Antioxidant Activity

CompoundAssayIC50 (µg/mL)Reference
This compound DPPH Radical ScavengingNot specified, but showed high activity[1][2]
This compound ABTS Radical ScavengingNot specified, but showed high activity[1][2]
1,3-bis(3,4-dichlorophenyl)thioureaDPPH Radical ScavengingMore active than other tested derivatives
1,3-bis(3,4-dichlorophenyl)thioureaABTS Radical ScavengingMore active than other tested derivatives
Butylated hydroxyanisole (BHA)Standard Antioxidant-[1][2]
TroloxStandard Antioxidant-[1][2]

Table 3: Anticancer Activity

CompoundCell LineIC50 (µM)Reference
1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)-[4]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (primary colon cancer)9.0[5]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)1.5[4][5]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK562 (chronic myelogenous leukemia)6.3[5]
Fluorinated pyridine derivative 4aHepG2 (liver carcinoma)4.8 µg/mL[6]
Cisplatin (Standard)VariousVariable[4]

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below to allow for replication and cross-validation of the presented data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation : Dissolve this compound and reference antioxidants in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay Procedure :

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the test compound or standard solution at various concentrations to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzyme α-amylase, which is involved in carbohydrate digestion.

  • Reagent Preparation : Prepare a solution of α-amylase in phosphate buffer (pH 6.9). Prepare a 1% starch solution in the same buffer.

  • Sample Preparation : Dissolve this compound and a reference inhibitor (e.g., acarbose) in a suitable solvent to prepare stock solutions, followed by serial dilutions.

  • Assay Procedure :

    • Pre-incubate 20 µL of the test compound or standard solution with 20 µL of the α-amylase solution in a 96-well plate at 37°C for 20 minutes.

    • Initiate the reaction by adding 20 µL of the starch solution to each well.

    • Incubate the mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 60 µL of dinitrosalicylic acid (DNS) color reagent.

    • Heat the plate in a boiling water bath for 5 minutes.

  • Measurement : After cooling to room temperature, measure the absorbance at 540 nm.

  • Calculation : The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture : Seed cancer cells (e.g., HepG2, SW620) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of this compound or a reference drug (e.g., cisplatin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a wavelength of 570 nm.

  • Calculation : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a potential signaling pathway implicated in the anticancer activity of thiourea derivatives.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis DPPH_Solution DPPH Solution (0.1 mM in Methanol) Mixing Mix DPPH and Test Compound DPPH_Solution->Mixing Test_Compound This compound (Serial Dilutions) Test_Compound->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Absorbance Measure Absorbance (517 nm) Incubation->Absorbance Calculation Calculate % Inhibition & IC50 Absorbance->Calculation experimental_workflow_enzyme cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Enzyme α-Amylase Solution Pre-incubation Pre-incubate Enzyme & Inhibitor (20 min) Enzyme->Pre-incubation Substrate Starch Solution Reaction Add Substrate & Incubate (20 min) Substrate->Reaction Inhibitor This compound (Serial Dilutions) Inhibitor->Pre-incubation Pre-incubation->Reaction Stop_Reaction Add DNS Reagent & Heat Reaction->Stop_Reaction Absorbance Measure Absorbance (540 nm) Stop_Reaction->Absorbance Calculation Calculate % Inhibition & IC50 Absorbance->Calculation signaling_pathway_anticancer cluster_outcome Cellular Outcome Thiourea_Derivative Thiourea Derivative (e.g., this compound) Kinase Protein Kinase (e.g., MAPKAPK-2) Thiourea_Derivative->Kinase Inhibition Signaling_Cascade Downstream Signaling Cascade Kinase->Signaling_Cascade Activation Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Promotion Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibition

References

Unveiling the Potency of Fluorination: A Comparative Guide to the Structure-Activity Relationship of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated thiourea derivatives, highlighting their therapeutic potential. By examining their structure-activity relationships (SAR), we delve into how the strategic placement of fluorine atoms enhances their biological activities, supported by experimental data.

Thiourea derivatives have long been a scaffold of interest in medicinal chemistry due to their wide range of biological activities. The introduction of fluorine, a highly electronegative and small atom, can dramatically alter the physicochemical properties of these molecules, often leading to improved efficacy and metabolic stability. This guide synthesizes data from various studies to offer a clear comparison of fluorinated thiourea derivatives in antimicrobial and anticancer applications.

Comparative Efficacy: A Data-Driven Overview

The biological activity of fluorinated thiourea derivatives is significantly influenced by the nature and position of the fluorine substituent on the aromatic rings. The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of their antimicrobial and anticancer potencies.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy, with lower values indicating greater potency.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Fluorinated Thiourea Derivatives

Compound IDS. aureusB. subtilisE. coliP. aeruginosaReference
4a 1.953.97.8115.63[1]
4c 15.6331.25>250>250[1]
4d 7.8115.63>250>250[1]
Ciprofloxacin 0.781.563.126.25[1]

Note: Ciprofloxacin is a standard antibiotic used as a positive control.

Structure-Activity Relationship Insights (Antimicrobial):

  • Compound 4a , a fluorinated pyridine derivative, demonstrates the highest antimicrobial activity among the tested compounds, with a broad spectrum of action against both Gram-positive and Gram-negative bacteria.[1] Its efficacy is particularly noteworthy against S. aureus.

  • Thiadiazole (4c) and coumarin (4d) derivatives show selective activity against Gram-positive bacteria.[1]

  • The presence of a highly fluorinated pyridine ring in 4a appears to be crucial for its potent and broad-spectrum antimicrobial effects.

Anticancer Activity

The half-maximal inhibitory concentration (IC50) is used to quantify a compound's ability to inhibit cancer cell growth. Lower IC50 values signify greater cytotoxic potency.

Table 2: Comparative Anticancer Activity (IC50 in µg/mL) of Fluorinated Thiourea Derivatives

Compound IDHepG2 (Liver Cancer)MCF-7 (Breast Cancer)Reference
3c 18.841.9[1]
4a 4.822.3[1]
4b 24.546.1[1]
4c 45.263.8[1]
5-Fluorouracil 4.95.2[1]
Cisplatin 18.819.1[1]

Note: 5-Fluorouracil and Cisplatin are standard anticancer drugs used as positive controls.

Structure-Activity Relationship Insights (Anticancer):

  • The fluorinated pyridine derivative 4a exhibits the most potent anticancer activity against the HepG2 liver cancer cell line, with an IC50 value comparable to the standard drug 5-Fluorouracil.[1]

  • The presence of a trifluoromethyl group, as in compound 3c , also contributes to significant anticancer activity.[1]

  • The specific heterocyclic moiety attached to the thiourea core plays a critical role in determining the anticancer potency and selectivity.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Isothiocyanate Isothiocyanate Reaction_Vessel Dry Dioxane Reflux, 1h Triethylamine (catalyst) Isothiocyanate->Reaction_Vessel Fluorinated_Amine Fluorinated_Amine Fluorinated_Amine->Reaction_Vessel Crude_Product Crude_Product Reaction_Vessel->Crude_Product Purification Evaporation Filtration Recrystallization Crude_Product->Purification Final_Product Fluorinated Thiourea Derivative Purification->Final_Product Experimental_Workflow Start Synthesized Fluorinated Thiourea Derivatives Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution) Start->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (MTT Assay) Start->Anticancer_Screening Determine_MIC Determine MIC Antimicrobial_Screening->Determine_MIC Determine_IC50 Determine IC50 Anticancer_Screening->Determine_IC50 SAR_Analysis Structure-Activity Relationship Analysis Determine_MIC->SAR_Analysis Determine_IC50->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Apoptosis Apoptosis ERK->Apoptosis Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Thiourea_Derivative Fluorinated Thiourea Derivative (e.g., 4a) Thiourea_Derivative->Raf Inhibition

References

A Comparative Analysis of Fluorophenylthiourea Isomers: Efficacy in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Enzyme Inhibition Efficacy

A study on the bioactivity of fluorophenylthiourea derivatives has provided specific efficacy data for the para-isomer (4-fluorophenylthiourea) as an inhibitor of key diabetes-related enzymes, α-amylase and α-glycosidase.[1][2] Unfortunately, comparable IC50 values for the ortho- and meta-isomers from the same or a similar study are not available at this time, highlighting a gap in the current research landscape.

The inhibitory concentrations (IC50) for the para-isomer are presented in the table below. A lower IC50 value indicates greater potency.

IsomerTarget EnzymeIC50 (nM)
para-fluorophenylthioureaα-amylase53.307[1][2]
α-glycosidase24.928[1][2]
ortho-fluorophenylthioureaα-amylaseData not available
α-glycosidaseData not available
meta-fluorophenylthioureaα-amylaseData not available
α-glycosidaseData not available

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for the key experiments are provided below.

α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch into smaller sugars.

Materials:

  • α-amylase solution (from porcine pancreas or other sources)

  • Starch solution (1% w/v in a suitable buffer)

  • Phosphate buffer (e.g., 20 mM sodium phosphate with 6.7 mM sodium chloride, pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Test compounds (ortho-, meta-, para-fluorophenylthiourea) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of the test compound solution at various concentrations to the wells of a 96-well microplate.

  • Add 50 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well and incubate for a further 30 minutes at 37°C.

  • Stop the reaction by adding 100 µL of DNSA reagent to each well.

  • Heat the microplate in a boiling water bath for 5 minutes to allow for color development.

  • Cool the plate to room temperature and add 900 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme that breaks down disaccharides into glucose.

Materials:

  • α-glucosidase solution (from Saccharomyces cerevisiae or other sources)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Test compounds dissolved in a suitable solvent

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of the test compound solution at various concentrations to the wells of a 96-well microplate.

  • Add 100 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

  • Add 50 µL of pNPG solution to initiate the reaction and incubate for a further 15 minutes at 37°C.

  • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • The percentage of inhibition is calculated using the formula mentioned in the α-amylase assay.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_0 Carbohydrate Digestion in the Small Intestine cluster_1 Inhibition Mechanism cluster_2 Physiological Outcome Starch Dietary Starch Oligosaccharides Oligosaccharides Starch->Oligosaccharides α-Amylase Disaccharides Disaccharides Oligosaccharides->Disaccharides α-Glucosidase Glucose Glucose Disaccharides->Glucose α-Glucosidase ReducedGlucose Reduced Glucose Absorption Glucose->ReducedGlucose Leads to Inhibitor Fluorophenylthiourea Isomers aAmylase α-Amylase Inhibitor->aAmylase Inhibits aGlucosidase α-Glucosidase Inhibitor->aGlucosidase Inhibits BloodGlucose Lowered Postprandial Blood Glucose ReducedGlucose->BloodGlucose

Mechanism of α-amylase and α-glucosidase inhibition.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Lead Identification A1 Compound Library (ortho, meta, para isomers) A2 In vitro Enzyme Assays (α-amylase, α-glucosidase) A1->A2 A3 Determine % Inhibition A2->A3 B1 Serial Dilutions of Active Compounds A3->B1 Active Compounds B2 Repeat Enzyme Assays B1->B2 B3 Calculate IC50 Values B2->B3 C1 Compare IC50 Values B3->C1 C2 Select Lead Isomer(s) for Further Studies C1->C2

General experimental workflow for inhibitor screening.

References

A Comparative Guide to the In Silico and In Vitro Activity of 1-(4-Fluorophenyl)thiourea and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computationally predicted (in silico) and experimentally determined (in vitro) biological activities of 1-(4-Fluorophenyl)thiourea and its closely related derivatives. The following sections detail the inhibitory and cytotoxic effects of these compounds, offering a valuable resource for researchers in drug discovery and development. We present quantitative data in a clear, tabular format, provide detailed experimental methodologies, and visualize key concepts using diagrams.

Data Presentation: A Comparative Overview

The biological activity of this compound and its analogs has been investigated against various targets, including enzymes implicated in diabetes and cancer, as well as cancer cell lines. The data below summarizes the key findings from both computational and laboratory studies.

Compound/DerivativeTargetIn Silico MethodPredicted Activity/Binding EnergyIn Vitro AssayMeasured Activity (IC₅₀)Reference
This compound derivativeAromataseMolecular DockingHigher binding energy than ImatinibAntioxidant (DPPH & NO radical scavenging)Promising activity with low IC₅₀ values[1]
4-Fluorophenyl derivativeα-AmylaseNot SpecifiedNot SpecifiedEnzyme Inhibition Assay53.307 nM[2][3]
4-Fluorophenyl derivativeα-GlycosidaseNot SpecifiedNot SpecifiedEnzyme Inhibition Assay24.928 nM[2][3]
N-benzoyl-N'-(4-fluorophenyl)thiourea derivativesSirtuin 1 (SIRT1)Molecular Docking (Molegro Virtual Docker)Low Rerank Score (indicative of high activity)Not SpecifiedNot Specified[4]
3-chloro-4-fluorophenylthioureaSW620 (metastatic colon cancer cells)Not SpecifiedNot SpecifiedCytotoxicity AssayNot Specified[5]

Experimental Protocols

In Silico Studies: Molecular Docking

Molecular docking simulations are employed to predict the binding affinity and interaction patterns between a ligand (e.g., a thiourea derivative) and a biological target (e.g., an enzyme or receptor).

A typical molecular docking protocol involves the following steps:

  • Protein and Ligand Preparation:

    • The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein structure.

    • The 3D structure of the ligand (thiourea derivative) is generated and optimized using computational chemistry software.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Molegro Virtual Docker) is used to predict the binding pose of the ligand within the active site of the protein.

    • The software calculates a binding energy or a scoring function (like the Rerank Score) to estimate the binding affinity. Lower binding energies or scores generally indicate a more favorable interaction.

  • Analysis of Results:

    • The predicted binding poses are visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

    • The binding energies of different ligands can be compared to predict their relative potencies.

In Vitro Studies: Enzyme Inhibition and Cytotoxicity Assays

In vitro assays are conducted in a controlled laboratory environment to measure the biological activity of a compound.

α-Amylase and α-Glycosidase Inhibition Assays:

These assays are used to identify compounds that can inhibit enzymes involved in carbohydrate digestion, which is relevant for the management of diabetes.

  • A solution of the respective enzyme (α-amylase or α-glycosidase) is prepared in a suitable buffer.

  • The test compound (fluorophenyl thiourea derivative) at various concentrations is pre-incubated with the enzyme solution.

  • The substrate (e.g., starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glycosidase) is added to initiate the enzymatic reaction.

  • The reaction is incubated for a specific time at a controlled temperature.

  • The reaction is stopped, and the product formation is measured using a spectrophotometer.

  • The percentage of enzyme inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.[2][3]

Antioxidant Activity Assays (DPPH and Nitric Oxide Radical Scavenging):

These assays measure the ability of a compound to neutralize free radicals.

  • DPPH Assay: A solution of the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is mixed with various concentrations of the test compound. The decrease in absorbance, which corresponds to the scavenging of the DPPH radical, is measured over time.

  • Nitric Oxide (NO) Radical Scavenging Assay: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent. The test compound's ability to scavenge the nitric oxide is measured by the decrease in the amount of nitrite formed.[1]

Cytotoxicity Assay (e.g., MTT Assay):

This assay is used to determine the concentration at which a compound is toxic to cells.

  • Cancer cells (e.g., SW620) are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured with a spectrophotometer, which is proportional to the number of viable cells.

  • The IC₅₀ value (the concentration of the compound that kills 50% of the cells) is calculated.

Visualizations

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation in_silico_start Ligand & Target Preparation molecular_docking Molecular Docking Simulation in_silico_start->molecular_docking binding_analysis Binding Energy & Interaction Analysis molecular_docking->binding_analysis synthesis Compound Synthesis binding_analysis->synthesis Guide Synthesis of Promising Compounds enzyme_assay Enzyme Inhibition Assay (e.g., α-amylase) synthesis->enzyme_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity_assay data_analysis IC50 Determination enzyme_assay->data_analysis cytotoxicity_assay->data_analysis data_analysis->binding_analysis Correlate with Predictions

Caption: A generalized workflow illustrating the interplay between in silico prediction and in vitro validation in drug discovery for thiourea derivatives.

signaling_pathway thiourea This compound Derivative sirt1 SIRT1 Enzyme thiourea->sirt1 Inhibition p53 p53 (Tumor Suppressor) sirt1->p53 Deacetylation (Inhibition of p53) cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: A putative signaling pathway illustrating the potential anticancer mechanism of N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives through the inhibition of SIRT1, leading to the activation of the p53 tumor suppressor.

References

Benchmarking 1-(4-Fluorophenyl)thiourea Against Commercial Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the corrosion inhibition performance of a derivative of 1-(4-Fluorophenyl)thiourea against a widely used commercial corrosion inhibitor, Rodine 213. Due to the limited availability of direct experimental data on this compound, this guide utilizes data for a closely related compound, 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)thiourea , to provide valuable insights into its potential efficacy. The data is presented alongside performance metrics for Rodine 213 under similar acidic conditions, offering a benchmark for researchers and professionals in the field.

Performance Comparison

The following tables summarize the corrosion inhibition efficiency of 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)thiourea and the commercial inhibitor Rodine 213 in acidic environments.

Table 1: Corrosion Inhibition Efficiency of 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)thiourea on Mild Steel in 1.0 M HCl

Inhibitor Concentration (M)Inhibition Efficiency (%)Test Method
0.0004>90% (for a related compound in the same study)Weight Loss & Linear Polarization Resistance

Note: The specific inhibition efficiency for 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)thiourea at its optimal concentration of 0.0004 M was not explicitly stated in the referenced study. However, a structurally similar compound in the same study exhibited an efficiency of over 90%.[1][2][3]

Table 2: Corrosion Inhibition Efficiency of Rodine 213 on Mild Steel in HCl

HCl ConcentrationInhibitor ConcentrationInhibition Efficiency (%)Temperature (°C)Test Method
3 NNot Specified96 - 9830Weight Loss
1 N1000 - 3000 ppmNot specified, but effective30Weight Loss
5% (w/w)VariousSee Technical Bulletin GraphsVariousWeight Loss
10% (w/w)VariousSee Technical Bulletin GraphsVariousWeight Loss

Note: The performance of Rodine 213 is documented in various concentrations of hydrochloric acid. For detailed performance curves, it is recommended to consult the manufacturer's technical data sheets.[4][5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of corrosion inhibitors.

Weight Loss Method

The weight loss method is a fundamental technique for determining corrosion rates and inhibition efficiencies.[5][6]

a. Specimen Preparation:

  • Mild steel coupons of known dimensions are mechanically polished using different grades of emery paper.

  • The polished coupons are then degreased with a suitable solvent like acetone, washed with distilled water, and thoroughly dried.

  • The initial weight of each coupon is accurately recorded.

b. Immersion Test:

  • The pre-weighed coupons are immersed in the corrosive medium (e.g., 1.0 M HCl) with and without the inhibitor at a specified temperature for a set duration.

c. Post-Immersion Analysis:

  • After the immersion period, the coupons are removed, carefully cleaned to remove corrosion products, washed with distilled water, and dried.

  • The final weight of each coupon is recorded.

d. Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE):

  • Corrosion Rate (CR):

    where:

    • K = constant (8.76 x 10^4)

    • W = weight loss in grams

    • A = area of the coupon in cm^2

    • T = immersion time in hours

    • D = density of the metal in g/cm^3

  • Inhibition Efficiency (IE %):

    where:

    • CR_uninhibited = Corrosion rate in the absence of the inhibitor

    • CR_inhibited = Corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetic parameters of corrosion and the mechanism of inhibition.

a. Electrochemical Cell Setup:

  • A three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

b. Measurement Procedure:

  • The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is achieved.

  • A potentiodynamic scan is then performed by varying the potential of the working electrode at a constant scan rate (e.g., 1 mV/s) in both anodic and cathodic directions relative to the OCP.

c. Data Analysis:

  • The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes.

  • Inhibition Efficiency (IE %):

    where:

    • icorr_uninhibited = Corrosion current density in the absence of the inhibitor

    • icorr_inhibited = Corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

a. Experimental Setup:

  • The same three-electrode cell setup as in potentiodynamic polarization is used.

b. Measurement Procedure:

  • The working electrode is immersed in the test solution and allowed to stabilize at its OCP.

  • A small amplitude AC voltage (e.g., 10 mV) is applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

c. Data Analysis:

  • The impedance data is typically represented as Nyquist and Bode plots.

  • An equivalent electrical circuit is used to model the electrochemical system and extract parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • A higher Rct value in the presence of the inhibitor indicates a lower corrosion rate.

  • Inhibition Efficiency (IE %):

    where:

    • Rct_uninhibited = Charge transfer resistance in the absence of the inhibitor

    • Rct_inhibited = Charge transfer resistance in the presence of the inhibitor

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the evaluation of corrosion inhibitors.

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Inhibitor Inhibitor Synthesis/ Procurement WL Weight Loss Measurement Inhibitor->WL PDP Potentiodynamic Polarization Inhibitor->PDP EIS Electrochemical Impedance Spectroscopy Inhibitor->EIS Specimen Metal Specimen Preparation Specimen->WL Specimen->PDP Specimen->EIS Solution Corrosive Solution Preparation Solution->WL Solution->PDP Solution->EIS CR Calculate Corrosion Rate WL->CR IE Determine Inhibition Efficiency PDP->IE Mechanism Elucidate Inhibition Mechanism PDP->Mechanism EIS->IE EIS->Mechanism CR->IE Report Generate Comparison Guide IE->Report Mechanism->Report

References

Safety Operating Guide

Proper Disposal of 1-(4-Fluorophenyl)thiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1-(4-Fluorophenyl)thiourea is critical for environmental protection and laboratory safety. This compound is classified as toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Adherence to proper disposal protocols is mandatory to mitigate these risks. The primary directive for disposal is to entrust the material to an approved waste disposal company.[1][2]

Immediate Safety and Handling for Disposal

Before initiating the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent accidental exposure.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Nitrile rubber gloves
Eye Protection Safety glasses with side-shields or goggles
Skin and Body Lab coat, long pants, and closed-toe shoes
Respiratory Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is required.

This data is synthesized from general laboratory safety protocols for handling hazardous chemicals.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be managed as hazardous waste.

  • Waste Segregation:

    • Do not mix this compound with other waste streams, particularly non-hazardous waste.

    • Collect waste this compound in its original container or a clearly labeled, compatible, and sealable waste container.

    • Any materials used for cleaning up spills of this substance, such as absorbent pads or contaminated gloves, should also be treated as hazardous waste and collected separately.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste material.

    • Indicate the primary hazards: "Toxic", "Irritant".

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

    • Keep the container tightly closed and stored in a dry place.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

    • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[3]

Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE B Segregate Waste (Solid Chemical & Contaminated Materials) A->B C Place in a Labeled, Sealable Hazardous Waste Container B->C D Securely Seal Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Provide SDS to Contractor F->G H Waste Collected by Approved Contractor G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1-(4-Fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-(4-Fluorophenyl)thiourea, ensuring a secure research environment. Adherence to these procedures is vital for personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Summary of Hazards:

  • Acute Toxicity: Toxic or harmful if swallowed.[1][2][3]

  • Skin Irritation: May cause skin irritation.[3]

  • Eye Irritation: Can cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Suspected Carcinogen and Reproductive Toxin: Thiourea, a related compound, is suspected of causing cancer and damaging fertility or the unborn child.

Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile rubber gloves are recommended. Inspect gloves for any damage before use.[2][4]
Eyes/Face Safety glasses with side-shields, goggles, or a face shieldEyeshields are a minimum requirement. A face shield provides additional protection.[5]
Respiratory Dust mask or respiratorA type N95 (US) or type P2 (EN 143) respirator cartridge is recommended, especially when handling the powder form.
Body Protective clothingA lab coat or long-sleeved clothing should be worn.[3]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps from preparation to cleanup.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh the required amount carefully prep_workspace->handle_weigh Proceed to handling handle_transfer Transfer the chemical handle_weigh->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate After experiment completion cleanup_dispose_waste Dispose of waste in a labeled, sealed container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE correctly cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Procedural workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[2][3]

    • Put on all required PPE as detailed in Table 1.

    • Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood.[2]

  • Handling:

    • When weighing the solid, avoid creating dust.[6]

    • Use appropriate tools (e.g., spatula) for transferring the chemical.

    • Do not eat, drink, or smoke in the handling area.[2]

  • Cleanup:

    • Wipe down all work surfaces with an appropriate cleaning agent.

    • Collect all waste, including contaminated disposables (e.g., gloves, weighing paper), in a designated hazardous waste container.[7]

    • Remove PPE in a manner that avoids contaminating yourself.

    • Wash hands thoroughly with soap and water after handling the chemical.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth.[1][2] Do NOT induce vomiting.[8]
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off immediately with soap and plenty of water.[2]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] Seek medical advice.[8]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[2][3] If not breathing, give artificial respiration.[2]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

Table 3: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents/container to an approved waste disposal plant.[1][2][3] Do not mix with other waste.
Contaminated Labware (e.g., gloves, pipette tips, weighing paper) Place in a designated, labeled, and sealed container for solid hazardous waste.[7]
Empty Containers Handle uncleaned containers like the product itself.

Waste Segregation: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[7]

Storage of Waste: Store hazardous waste in a designated Satellite Accumulation Area (SAA) in a compatible, sealed container.[7] Ensure the container is properly labeled as hazardous waste.

G Disposal Workflow for this compound cluster_collection Waste Collection cluster_containment Containment & Storage cluster_disposal Final Disposal collect_solid Collect solid waste (unused chemical, contaminated disposables) segregate Segregate from incompatible waste collect_solid->segregate collect_liquid Collect liquid waste (if any) collect_liquid->segregate container Place in a labeled, sealed, compatible hazardous waste container segregate->container storage Store in a designated Satellite Accumulation Area (SAA) container->storage pickup Arrange for pickup by an approved waste disposal service storage->pickup Request disposal disposal_plant Disposal at an approved facility

Caption: Step-by-step process for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)thiourea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。